Harmine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPLYCKZIUTKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40828-94-2 | |
| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7052024 | |
| Record name | Harmine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-27-1 | |
| Record name | Harmine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine Hydrochloride | |
| Source | DTP/NCI | |
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| Record name | Harmine hydrochloride | |
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| Record name | Harmine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.858 | |
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| Record name | HARMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89I34ODAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Harmine Hydrochloride: A Deep Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of harmine hydrochloride. Harmine, a naturally occurring β-carboline alkaloid first isolated from Peganum harmala, has demonstrated a broad spectrum of pharmacological activities, with its antitumor properties being a significant area of recent research.[1][2][3] this compound, a derivative with improved water solubility and bioavailability, is increasingly being investigated for its therapeutic potential.[4][5] This document synthesizes current knowledge on its impact on cancer cell signaling, survival, and proliferation, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.
Core Mechanisms of Action in Cancer Cells
This compound exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes to inhibit tumor growth and survival.[1][6] These mechanisms are often dose- and time-dependent and can vary across different cancer types.[1]
1.1. Induction of Apoptosis
A primary mechanism of harmine's anticancer activity is the induction of programmed cell death, or apoptosis. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]
-
Intrinsic Pathway: Harmine modulates the balance of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][8][9] This shift leads to a reduction in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][4][7]
-
Extrinsic Pathway: Evidence also points to harmine's ability to upregulate caspase-8 and the BH3-interacting domain death agonist (Bid), key components of the death receptor pathway, which ultimately converges on the activation of caspase-3.[1][7]
1.2. Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][6]
-
G2/M Arrest: In hepatocellular carcinoma and pancreatic cancer cells, harmine and its hydrochloride form induce G2/M phase arrest.[4][6] This is often accompanied by the downregulation of G2/M regulatory proteins such as cyclin B1 and phosphorylated cdc2.[4][10]
-
G0/G1 and G1/S Arrest: In other cancer types, such as oral squamous carcinoma and leukemia, harmine induces G0/G1 or G1/S phase arrest.[6][11] This can be mediated by the upregulation of CDK inhibitors like p21 and p27 and the downregulation of cyclin D1 and CDK6.[1][5][11]
1.3. Inhibition of Cell Proliferation, Metastasis, and Angiogenesis
Harmine actively suppresses the processes that lead to tumor growth and spread.
-
Epithelial-to-Mesenchymal Transition (EMT): Harmine inhibits EMT, a critical process for tumor invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin, often through the inhibition of pathways like PI3K/AKT.[1][6]
-
Migration and Invasion: By downregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, and vascular endothelial growth factor (VEGF), harmine inhibits the ability of cancer cells to migrate and invade surrounding tissues.[12]
-
Angiogenesis: The inhibition of angiogenesis, the formation of new blood vessels that supply tumors, is another key antitumor mechanism of harmine.[1][3]
1.4. Modulation of Autophagy
Harmine's effect on autophagy—a cellular recycling process that can either promote or suppress tumor growth—is complex. Some studies indicate that harmine inhibits autophagy in conjunction with inducing apoptosis, a dual action that strongly promotes cancer cell death.[13][14] This is often achieved through the inhibition of the Akt/mTOR pathway.[1]
1.5. Key Molecular Targets
Harmine's broad effects are a result of its interaction with several key intracellular enzymes and proteins.
-
DYRK1A Inhibition: Harmine is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6][15] DYRK1A is a potential therapeutic target in cancer as it regulates the cell cycle.[6] By inhibiting DYRK1A, harmine can block cell cycle progression and reduce the number of cancer cells.[6][14]
-
Topoisomerase Inhibition: Early in vitro studies suggested that harmine could function as a topoisomerase inhibitor, interfering with DNA replication and transcription.[13][16][17] Topoisomerase inhibitors can be potent anticancer agents by causing DNA strand breaks that lead to apoptosis.[18] However, other studies have shown that in intact cells, harmine and its derivatives may not activate the DNA damage response, suggesting that topoisomerase inhibition might not be its primary mechanism in vivo.[13]
-
DNA Methyltransferase (DNMT) Inhibition: Harmine can inhibit the activity of DNMTs. For instance, it has been found to reduce the expression of DNMT1 in leukemia cells, leading to hypomethylation of tumor suppressor genes and subsequent cell cycle arrest.[1][6]
Modulation of Core Signaling Pathways
This compound's anticancer effects are mediated through its regulation of several critical intracellular signaling pathways that govern cell growth, survival, and proliferation.
2.1. PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Harmine and its hydrochloride salt are consistent inhibitors of this pathway.[1][19] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation (activation) of PI3K, AKT, and mTOR in various cancer cells, including breast, gastric, and colon cancer.[1][5][10] This inhibition is a key driver of harmine-induced apoptosis and autophagy.[1]
2.2. Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound differentially regulates the MAPK signaling network, which includes the ERK, JNK, and p38 pathways.
-
ERK Pathway: In many cancer cells, the ERK pathway is associated with proliferation. Harmine has been shown to reduce the phosphorylation of ERK, thereby inhibiting cell growth.[8][10][12]
-
JNK and p38 Pathways: In contrast, the JNK and p38 pathways are often activated by cellular stress and can promote apoptosis. Harmine treatment frequently leads to the increased phosphorylation of JNK and p38, contributing to its pro-apoptotic effects.[4][10][19]
2.3. AKT/FOXO3a Pathway
FOXO3a is a transcription factor and tumor suppressor that is a downstream target of AKT. When AKT is active, it phosphorylates and inactivates FOXO3a by sequestering it in the cytoplasm. By inhibiting AKT phosphorylation, this compound allows FOXO3a to remain active and translocate to the nucleus, where it can upregulate the expression of genes involved in cell cycle arrest (e.g., p21, p27) and apoptosis.[5][19]
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for harmine and its derivatives across various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | SK-Hep1 | Hepatocellular Carcinoma | 98.5 | 24 | [4] |
| SK-Hep1 | Hepatocellular Carcinoma | 55.0 | 48 | [4] | |
| SK-Hep1 | Hepatocellular Carcinoma | 11.5 | 72 | [4] | |
| Harmine | PANC-1 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] |
| CFPAC-1 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |
| SW1990 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |
| BxPC-3 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |
| Harmine | MDA-MB-231 | Breast Cancer | 50 - 150 (effective range) | 48 | [8] |
| MCF-7 | Breast Cancer | 50 - 150 (effective range) | 48 | [8] | |
| Harmine Derivative (10f) | A549 | Lung Adenocarcinoma | ~3.2 | - | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~4.5 | - | [13] | |
| Harmine Derivative (G11) | MCF-7 | Breast Cancer | 0.34 | - | [9] |
| Harmine | - | DYRK1A Inhibition | ~0.1 | - | [15] |
Key Experimental Protocols: Methodologies
The following are generalized protocols for key experiments commonly used to elucidate the mechanism of action of this compound.
4.1. Cell Viability Assay (MTT/SRB Assay)
-
Principle: To determine the cytotoxic or anti-proliferative effects of a compound.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Add MTT reagent or fix cells for SRB staining.
-
After incubation, solubilize the formazan crystals (MTT) or the bound dye (SRB).
-
Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.
-
4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Treat cells with this compound for a predetermined time.
-
Harvest the cells (including floating cells in the medium).
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
4.3. Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Culture and treat cells with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol.
-
Treat cells with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4.4. Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle, and apoptosis.
-
Methodology:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, Cyclin B1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations: Pathways and Workflows
Caption: Overview of this compound's multi-targeted mechanism of action in cancer cells.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for investigating harmine's anticancer effects.
Conclusion and Future Directions
This compound is a multi-faceted anticancer agent that disrupts cancer cell proliferation and survival through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways like PI3K/AKT/mTOR and MAPK.[1][4][12] Its ability to target multiple vulnerabilities in cancer cells makes it a promising candidate for further drug development.
Despite its demonstrated efficacy, the clinical application of harmine is challenged by its poor solubility and potential for neurotoxicity.[1][2] Current research is focused on synthesizing novel harmine derivatives that retain or enhance the anticancer activity while reducing toxic side effects.[1][13][21] These next-generation compounds, along with combination therapies that leverage harmine's ability to sensitize cancer cells to conventional chemotherapeutics, represent a promising frontier in cancer treatment.[1][20]
References
- 1. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 7. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harmine suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Evaluation of Human DNA Topoisomerase I Inhibition by Peganum harmala L. Seeds Extract and Its β -Carboline Alkaloids [sites.ualberta.ca]
- 17. Synthesis and Biological Evaluation of Harmirins, Novel Harmine–Coumarin Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 19. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Related Videos - Harmine suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition [visualize.jove.com]
Neuroprotective Effects of Harmine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine hydrochloride, a beta-carboline alkaloid originally isolated from Peganum harmala, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current understanding of harmine's neuroprotective effects, focusing on its molecular targets and modulation of key signaling pathways implicated in neurodegeneration. Preclinical evidence from in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and traumatic brain injury is presented, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neurological disorders.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, necessitates the development of therapeutic agents with multiple mechanisms of action. This compound has garnered considerable attention in this regard due to its ability to modulate several key pathways involved in neuronal survival and function. This guide synthesizes the existing preclinical data on the neuroprotective effects of this compound.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-excitotoxic actions, as well as direct modulation of critical signaling pathways.
Anti-inflammatory Effects
Harmine has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[1] A key mechanism is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome, a multiprotein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] By inhibiting the NLRP3 inflammasome, harmine reduces the inflammatory cascade that contributes to neuronal damage in various neurodegenerative conditions.[2][3]
Antioxidant Properties
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Harmine demonstrates significant antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4] Furthermore, it upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and cytoprotective genes.[5][6]
Anti-excitotoxicity
Excessive stimulation of glutamate receptors, leading to excitotoxicity, is a common pathway of neuronal injury. Harmine has been shown to increase the expression and activity of the glutamate transporter 1 (GLT-1), which is responsible for the majority of glutamate uptake in the brain.[7][8][9] By enhancing glutamate clearance from the synaptic cleft, harmine protects neurons from excitotoxic damage.[7][8]
Modulation of Key Signaling Pathways
DYRK1A Inhibition
Harmine is a potent and specific inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10][11][12] Overexpression of DYRK1A is implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[13] By inhibiting DYRK1A, harmine can reduce tau pathology.[14]
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[15] Harmine has been shown to enhance the BDNF/TrkB signaling pathway, leading to increased levels of BDNF and phosphorylated TrkB.[16][17][18] This activation of pro-survival signaling contributes significantly to its neuroprotective effects.
NRF2-Mediated Antioxidant Response
As mentioned, harmine activates the NRF2 signaling pathway.[5][6] This pathway is a central hub for cellular defense against oxidative stress.[19] Upon activation by harmine, NRF2 translocates to the nucleus and induces the expression of a wide range of antioxidant and detoxification genes, thereby bolstering the neuron's ability to withstand oxidative insults.
NLRP3 Inflammasome Inhibition
Harmine's inhibition of the NLRP3 inflammasome is a critical component of its anti-inflammatory and neuroprotective effects.[2][3] The NLRP3 inflammasome is a key player in the innate immune response, and its dysregulation is implicated in several neurodegenerative diseases.[20][21] By suppressing its activation, harmine mitigates the downstream inflammatory cascade that drives neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of this compound.
Table 1: In Vitro Studies
| Model System | Harmine Concentration | Key Findings | Reference |
| Human Brain Organoids | 7.5 µM | Upregulation of proteins related to synaptic vesicle cycle and neurotrophin signaling. | [16] |
| Yeast model of Huntington's Disease (103Q-htt) | 25 µg/mL | ~2-fold increase in cell survival. | [22] |
| DYRK1A Kinase Assay | IC50 = 33 nM | Potent inhibition of DYRK1A. | [11][12] |
| DYRK1B Kinase Assay | IC50 = 166 nM | Selective inhibition compared to DYRK1A. | [11][12] |
| DYRK2 Kinase Assay | IC50 = 1.9 µM | Lower potency compared to DYRK1A/1B. | [11][12] |
| DYRK4 Kinase Assay | IC50 = 80 µM | Lowest potency among the DYRK family. | [11][12] |
| OKA-induced SH-SY5Y cells | Not specified | Inhibition of tau hyperphosphorylation. | [14] |
| High Glucose-treated SH-SY5Y cells | Not specified | Inhibition of NLRP3 inflammasome activation. | [2] |
Table 2: In Vivo Studies
| Animal Model | Harmine Dosage | Route of Administration | Duration | Key Findings | Reference |
| Traumatic Brain Injury (Rat) | 30 mg/kg/day | Intraperitoneal | 5 days | Attenuated cerebral edema, improved learning and memory, increased GLT-1 expression, and reduced IL-1β and TNF-α. | [7][8] |
| Scopolamine-induced Memory Impairment (Mouse) | 20 mg/kg | Oral gavage | 2 weeks | Enhanced spatial cognition. | [23] |
| APP/PS1 Transgenic Mice (Alzheimer's Model) | 20 mg/kg | Oral gavage | 10 weeks | Slightly improved memory impairment. | [23] |
| 3-Nitropropionic Acid-induced Neurotoxicity (Rat) | 10 mg/kg/day | Intraperitoneal | Not specified | Increased protein levels of NRF2, AMPK, and p21; reduced Caspase-3 levels. | [5] |
| STZ-induced Diabetic Rats (Cognitive Impairment) | Not specified | Not specified | Not specified | Ameliorated learning and memory impairment; inhibited NLRP3 inflammasome activation; enhanced BDNF and p-TrkB levels. | [17] |
| Haloperidol-induced Catalepsy (Rat) | Not specified | Not specified | Not specified | Eliminated catalepsy. | [24][25] |
| MPTP-induced Parkinsonism (Mouse) | Not specified | Not specified | Not specified | Reduced oligokinesia and rigidity. | [24][25] |
| LPS-injected Mouse (Neuroinflammation) | 20 mg/kg | Intraperitoneal | 15 days | Suppressed neuroinflammation. | [26] |
| Old Rats (Cognitive Enhancement) | 1 mg/kg and 5 mg/kg | Not specified | Not specified | Enhanced short-term memory. | [13] |
| Ethanol-induced Memory Impairment (Mouse) | Not specified | Intragastric | Not specified | Improved spatial learning memory deficit; downregulated IL-6, IL-1β, and TNF-α; upregulated BDNF. | [27] |
Experimental Protocols
Traumatic Brain Injury (TBI) Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
TBI Induction: A weight-drop device is used to induce a controlled cortical impact.
-
Harmine Administration: this compound is dissolved in saline and administered via intraperitoneal injection at a dose of 30 mg/kg per day for 5 consecutive days, starting immediately after TBI.
-
Behavioral Assessment: The Morris Water Maze test is used to assess spatial learning and memory.
-
Biochemical Analysis: Brain tissue (hippocampus) is collected for Western blot analysis to measure the protein expression levels of GLT-1, IL-1β, TNF-α, and apoptosis-associated caspase 3.[7][8]
Alzheimer's Disease Model in APP/PS1 Transgenic Mice
-
Animal Model: APP/PS1 double transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Harmine Administration: Harmine is administered by oral gavage at a dose of 20 mg/kg for 10 weeks.
-
Behavioral Assessment: The Morris Water Maze test is used to evaluate spatial learning and memory.
-
Biochemical Analysis: Brain tissue is analyzed for acetylcholinesterase activity. Molecular docking studies are also performed to investigate the interaction between harmine and acetylcholinesterase.[23]
Huntington's Disease Model in Yeast
-
Model System: Saccharomyces cerevisiae expressing a mutant huntingtin fragment (103Q-htt) fused to GFP.
-
Harmine Treatment: Yeast cells are grown in the presence of varying concentrations of harmine (up to 25 µg/mL).
-
Aggregation Analysis: Intracellular aggregation of 103Q-htt is monitored by fluorescence microscopy.
-
Cell Viability Assay: Cell survival is assessed to determine the protective effect of harmine.[22]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Key neuroprotective signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for a preclinical TBI study with harmine.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective potential of this compound across a range of neurodegenerative disease models. Its ability to concurrently target multiple pathological mechanisms, including neuroinflammation, oxidative stress, excitotoxicity, and protein aggregation, through the modulation of key signaling pathways like DYRK1A, BDNF/TrkB, NRF2, and the NLRP3 inflammasome, makes it a compelling candidate for further investigation.
Future research should focus on elucidating the precise molecular interactions of harmine with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting well-designed clinical trials to evaluate its safety and efficacy in patients with neurodegenerative diseases. The development of harmine analogs with improved selectivity and reduced off-target effects also represents a promising avenue for therapeutic innovation.
References
- 1. Harmine exerts anxiolytic effects by regulating neuroinflammation and neuronal plasticity in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats [frontiersin.org]
- 3. Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmine and Imipramine Promote Antioxidant Activities in Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmine, a natural beta-carboline alkaloid, upregulates astroglial glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Harmine treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of the NLRP3 inflammasome provides neuroprotection in rats following amygdala kindling-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the NLRP3 inflammasome provides neuroprotection in rats following amygdala kindling-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Effects of harmine, an acetylcholinesterase inhibitor, on spatial learning and memory of APP/PS1 transgenic mice and scopolamine-induced memory impairment mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Experimental study of antiparkinsonian action of the this compound original compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effects and mechanisms of harmine on ameliorating ethanol-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Harmine Hydrochloride: A Technical Guide
Abstract
Harmine hydrochloride, a β-carboline alkaloid originally isolated from Peganum harmala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth review of the molecular mechanisms underlying these effects, focusing on the modulation of key inflammatory signaling pathways. We present a synthesis of experimental evidence from both in vitro and in vivo studies, detailing the compound's impact on cytokine production, inflammatory enzyme expression, and cellular signaling cascades. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction to Inflammation and this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to a variety of diseases. Key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT), are central to orchestrating the inflammatory response, leading to the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).
Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]-indole) is a naturally occurring β-carboline alkaloid with a wide range of pharmacological activities, including neuroprotective, anti-diabetic, and anti-cancer effects.[1][2] Emerging evidence has highlighted its potent anti-inflammatory properties, positioning this compound, its salt form, as a promising candidate for therapeutic development.[3][4] This guide explores the mechanisms through which this compound exerts its anti-inflammatory effects.
Core Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory activity is primarily attributed to its ability to suppress key signaling pathways that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα).[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the degradation of IκBα.[1] This allows the p65 subunit to be phosphorylated and translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1][5]
Harmine has been shown to be a potent inhibitor of this pathway.[6][7] Studies demonstrate that harmine inhibits both TNF-α and LPS-induced NF-κB transactivity and the subsequent nuclear translocation of the p65 subunit in macrophages.[3][7] This inhibition appears to occur through the modulation of p65 phosphorylation, independent of IκBα degradation.[5] By blocking NF-κB activation, harmine effectively reduces the mRNA and protein expression of downstream targets, including TNF-α, IL-1β, and IL-6.[3][6][7]
Modulation of MAPK and AP-1 Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical mediators of inflammation.[2][8] Activation of these kinases leads to the phosphorylation of various transcription factors, including activator protein-1 (AP-1), which works in concert with NF-κB to promote the expression of inflammatory genes.[1]
Harmine has been shown to inhibit the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[8][9][10] The inhibition of JNK activity is specifically associated with a reduction in AP-1 activity.[1][5] This multi-targeted inhibition of the MAPK cascade contributes significantly to harmine's overall anti-inflammatory effect.[11]
Inhibition of STAT1 Activation
The STAT1 pathway is another important route for inflammatory signaling, particularly for the induction of enzymes like inducible nitric oxide synthase (iNOS).[5] Harmine effectively inhibits the LPS-induced phosphorylation of STAT1 at both tyrosine and serine residues.[5][12] This action further contributes to its ability to suppress the expression of key inflammatory enzymes and cytokines.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo models.
In Vitro Studies
In vitro studies typically utilize macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory response.
Table 1: Effect of Harmine on Inflammatory Mediators in LPS-Stimulated Macrophages
| Cell Line | Mediator | Treatment | Concentration | Result | Reference |
| RAW 264.7 | NF-κB | Harmine | 10-50 µM | Dose-dependent inhibition of transcriptional activity | [5] |
| RAW 264.7 | TNF-α | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in secretion | [4] |
| RAW 264.7 | IL-6 | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in secretion | [4] |
| RAW 264.7 | NO (iNOS) | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in production | [4] |
| RAW 264.7 | COX-2 | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent inhibition of expression | [4] |
| Peritoneal Macrophages | IL-12 | Harmine | ~5-20 µM | Dose-dependent decrease in production | [5] |
| Peritoneal Macrophages | TNF-α, IL-6 | Harmine | ~5-20 µM | Potent suppression of secretion | [1][5] |
In Vivo Studies
Animal models are crucial for validating the therapeutic potential of this compound. Common models include LPS-induced systemic inflammation and carrageenan-induced localized edema.
Table 2: Effect of Harmine in Animal Models of Inflammation
| Model | Species | Harmine Dose | Effect | Reference |
| LPS-induced lung injury | Mouse | 30 mg/kg | Markedly averted lung damage; decreased serum TNF-α, IL-1β, IL-6 | [3][6][7] |
| LPS-induced endotoxemia | Mouse | 30 mg/kg (i.p.) | Suppressed liver expression of iNOS and COX-2 genes | [1][5] |
| Sepsis-induced cardiac dysfunction | Mouse | Not specified | Reduced circulating NO, IL-1β, TNF-α, MCP-1 | [4] |
| Carrageenan-induced paw edema | Rat | 50 mg/kg | 74.15% inhibition of inflammation at 8 hours | [13] |
| Complete Freund's Adjuvant (CFA) Arthritis | Rat | 10, 25, 50 mg/kg | Reduced C-reactive protein and serum TNF-α | [13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is standard for assessing the in vitro anti-inflammatory activity of a compound.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 1-12 hours).[4]
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a set duration (e.g., 12-24 hours).[4]
-
Sample Collection:
-
Supernatant: The culture medium is collected to measure secreted cytokines (TNF-α, IL-6) via ELISA and nitric oxide (NO) via the Griess reaction.[4]
-
Cell Lysate: Cells are washed with PBS and lysed using RIPA buffer.[1] The lysate is used for Western blotting to analyze the expression and phosphorylation of proteins like iNOS, COX-2, p65, IκBα, and MAPKs.[1][4]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute, localized inflammation.[15][16]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups: Normal Control, Carrageenan Control, Standard Drug (e.g., Indomethacin 5 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).[13][14]
-
Treatment Administration: this compound or the standard drug is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[15]
-
Induction of Edema: A 0.1 mL injection of 1% λ-carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[15][17]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at regular intervals post-injection (e.g., every hour for up to 8 hours).[13][15]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated relative to the carrageenan control group.
Western Blotting for Protein Analysis
-
Protein Quantification: Protein concentration in cell lysates is determined using a Bradford or BCA assay.[1]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-COX-2) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Sample Addition: Culture supernatants (collected as per protocol 4.1) are added to the wells.
-
Detection Antibody: A biotinylated detection antibody is added, which binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Quantification: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.
Conclusion
This compound exhibits robust anti-inflammatory properties by targeting multiple, critical signaling pathways. Its primary mechanism involves the potent suppression of the NF-κB pathway, complemented by the inhibition of MAPK and STAT1 activation. This multi-pronged approach effectively downregulates the production of a wide array of pro-inflammatory cytokines and enzymes. The quantitative data from both cellular and animal models provide strong evidence for its therapeutic potential in managing inflammatory conditions. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full pharmacological profile of this compound and advancing its development as a novel anti-inflammatory agent.
References
- 1. Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - OPEN Foundation [open-foundation.org]
- 7. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway [frontiersin.org]
- 11. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Ameliorative Effect of Harmine on Acute and Chronic Inflammation in Wistar Rats | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Harmine Hydrochloride as a DYRK1A Inhibitor in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of harmine hydrochloride's role as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a critical enzyme implicated in the pathophysiology of several neurological disorders. This document details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the complex signaling pathways involved.
Introduction: DYRK1A's Central Role in Neuropathology
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in brain development, including neurogenesis, neuronal differentiation, and synaptic plasticity.[1][2] The gene for DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neurological abnormalities associated with Down syndrome (DS).[3][4][5]
Elevated DYRK1A activity is not limited to DS; it is also implicated in other major neurodegenerative diseases.[6] In Alzheimer's disease (AD), DYRK1A contributes to two pathological hallmarks: the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[3][5] It does so by phosphorylating the amyloid precursor protein (APP), which promotes its amyloidogenic cleavage, and by directly hyperphosphorylating the tau protein at multiple sites, leading to its aggregation into NFTs.[2][3][7] Increased DYRK1A levels have also been observed in the brains of patients with Parkinson's disease and other tauopathies.[6] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for these conditions.[6][7]
This compound: A Potent, ATP-Competitive DYRK1A Inhibitor
Harmine, a naturally occurring β-carboline alkaloid, has been identified as a potent and selective inhibitor of DYRK1A.[8][9] Its hydrochloride salt is a water-soluble form used in experimental studies. Harmine functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[10] This mechanism effectively blocks the downstream pathological effects of DYRK1A overexpression.
However, a significant challenge for the clinical application of harmine is its potent "off-target" activity as a reversible inhibitor of monoamine oxidase A (MAO-A).[11][12] This dual inhibition complicates its therapeutic profile and has spurred the development of harmine analogs with greater selectivity for DYRK1A.[11]
Quantitative Data on Harmine's Inhibition Profile and Pharmacokinetics
The following tables summarize key quantitative data for harmine and its hydrochloride salt, providing a basis for comparison and experimental design.
Table 1: In Vitro Inhibitory Activity of Harmine
| Target | Assay Type | IC50 Value | Source |
|---|---|---|---|
| DYRK1A | Substrate Phosphorylation | 33 nM | [8] |
| In-cell Substrate Phosphorylation | 48 nM | [8] | |
| 33P-ATP Radiolabel Assay | 9 nM | [11] | |
| Tau Phosphorylation | 0.7 µM (700 nM) | [13] | |
| General | 80 nM | [14] | |
| General | 190 nM | [15] | |
| DYRK1B | Substrate Phosphorylation | 166 nM | [8] |
| DYRK2 | Substrate Phosphorylation | 1.9 µM (1900 nM) | [8] |
| General | 900 nM | [14] | |
| DYRK3 | General | 800 nM | [14] |
| DYRK4 | Substrate Phosphorylation | 80 µM (80,000 nM) | [8] |
| MAO-A | MAO-GLO Assay | 60 nM | [11] |
| | General | Ki = 16.9 nM |[12] |
Table 2: In Vitro Cellular Effects of Harmine
| Cell Line | Effect Measured | Parameter | Value | Source |
|---|---|---|---|---|
| H4 Neuroglioma | Cell Viability | IC50 | 12 µM | [13] |
| H4 Glioblastoma | Cell Viability | IC50 | 4.9 µM |[11] |
Table 3: Pharmacokinetic Parameters of Harmine/Harmine Hydrochloride in Rodents
| Administration | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | T½ (Elimination Half-Life) | Source |
|---|---|---|---|---|---|
| Oral (Harmine) | 40.0 mg/kg | 67.1 ± 34.3 ng/mL | --- | 4.73 ± 0.71 h | [16][17] |
| Oral (Harmine HCl) | 50 mg (equimolar to harmine) | Significantly higher than harmine base | Faster than harmine base | --- |[18] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate harmine's efficacy.
This method measures the transfer of a radiolabeled phosphate from ATP to a DYRK1A substrate.
-
Objective: To determine the IC50 value of harmine for DYRK1A.
-
Materials:
-
Full-length recombinant human DYRK1A enzyme.
-
Kinase substrate (e.g., casein or a specific peptide like dynatide 3).[10][11]
-
ATP solution (e.g., 10 µM).[11]
-
Radioisotope-labeled ATP ([γ-33P]-ATP or [γ-32P]-ATP).[10][11]
-
This compound dissolved in DMSO, prepared in a 10-point, 3-fold serial dilution.
-
Reaction buffer (composition varies, typically includes MgCl2, DTT, and a buffer like HEPES).
-
Filter paper (e.g., P81 phosphocellulose).
-
Scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, DYRK1A enzyme, and the kinase substrate.
-
Add serially diluted harmine or DMSO (vehicle control) to the reaction mixtures and incubate briefly.
-
Initiate the kinase reaction by adding the ATP and radiolabeled ATP mixture.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 30°C).[11]
-
Stop the reaction by spotting the mixtures onto the filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unreacted ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each harmine concentration relative to the control and determine the IC50 value using non-linear regression analysis.
-
This protocol assesses harmine's ability to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its substrate, tau.
-
Objective: To determine if harmine reduces tau phosphorylation at specific sites in a cell-based model.
-
Materials:
-
Human neuroglioma cell line (e.g., H4 cells) stably expressing human tau (H4-tau).[13]
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., Complete Lysis-M with protease and phosphatase inhibitors).[13]
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in TBS-T for phospho-proteins).[13]
-
Primary antibodies: anti-phospho-tau (specific sites like pS396), anti-total-tau, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture H4-tau cells to a desired confluency.
-
Treat the cells with various concentrations of harmine (e.g., 0.8 µM to 8 µM) or DMSO for a specified duration (e.g., 96 hours).[13]
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Quantify the total protein concentration in each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pS396-tau) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total tau and β-actin to normalize the phospho-tau signal.
-
This in vivo protocol evaluates the potential of this compound to alleviate motor deficits in a preclinical model of Parkinson's disease.
-
Objective: To assess the anti-parkinsonian effects of this compound.[19]
-
Materials:
-
Mice (e.g., C57BL/6).
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin.
-
This compound.
-
Levodopa (positive control).[19]
-
Saline solution.
-
Equipment for behavioral testing (e.g., open field for assessing oligokinesia, stride length analysis).
-
-
Procedure:
-
Induce Parkinson's syndrome by administering MPTP to the mice according to an established regimen.
-
Divide the animals into experimental groups: vehicle control, MPTP + vehicle, MPTP + this compound (at various doses), and MPTP + Levodopa.[19]
-
Administer the respective treatments (e.g., intraperitoneally or orally) for a defined period.
-
Conduct behavioral tests to assess motor function. For example, measure stride length to quantify rigidity and oligokinesia.[19]
-
Compare the performance of the harmine-treated group to the vehicle-treated and Levodopa-treated groups.
-
(Optional) At the end of the study, perform histological analysis of the substantia nigra to assess dopaminergic neuron survival.
-
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts and processes.
Caption: Pathological signaling of DYRK1A in Alzheimer's Disease and the inhibitory action of harmine.
Caption: General experimental workflow for evaluating a DYRK1A inhibitor like harmine.
Caption: Logical relationship of harmine's dual inhibition of DYRK1A and MAO-A.
Therapeutic Potential and Future Directions
This compound has demonstrated significant potential as a tool compound and a therapeutic lead. Its ability to inhibit DYRK1A, reduce tau phosphorylation, and ameliorate functional deficits in animal models of neurodegeneration provides a strong rationale for its further investigation.[9][13][19] Studies have shown it can reduce oligokinesia and rigidity in models of Parkinson's disease and improve memory in aged rats.[9][19]
The primary obstacle to harmine's clinical development is its lack of selectivity, particularly its potent inhibition of MAO-A.[11] This can lead to significant side effects and a high risk of drug-drug interactions, especially with serotonergic agents. The focus of current drug development efforts is therefore on creating harmine-based analogs that retain high affinity for DYRK1A while minimizing or eliminating MAO-A inhibition.[20][21] By modifying the harmine scaffold, researchers aim to develop next-generation DYRK1A inhibitors with an improved safety profile, paving the way for effective treatments for Down syndrome, Alzheimer's disease, and other devastating neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Recent research and development of DYRK1A inhibitors [html.rhhz.net]
- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DYRK1A in neurodegenerative diseases – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DYRK1A inhibition as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmine treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harmine - Wikipedia [en.wikipedia.org]
- 13. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 18. An experimental study of the systemic bioavailability of the drug "Harmin hydrochloride, capsules" in comparison with native garmin on chinchilla rabbits | Adekenov | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 19. Experimental study of antiparkinsonian action of the this compound original compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Induction of Apoptosis in Tumor Cells by Harmine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Harmine hydrochloride (HMH), a water-soluble derivative of the β-carboline alkaloid harmine, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce programmed cell death, or apoptosis, in a variety of tumor cells.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental validation of HMH-induced apoptosis, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism: A Multi-Faceted Approach to Triggering Cell Death
This compound orchestrates tumor cell apoptosis through a complex interplay of signaling pathways, primarily converging on the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. Its action is characterized by the modulation of key regulatory proteins, leading to cell cycle arrest and eventual cell demise.
Key Signaling Pathways Implicated in HMH-Induced Apoptosis
This compound's pro-apoptotic activity is mediated through several critical signaling cascades:
-
The PI3K/AKT/mTOR Pathway: HMH has been shown to inhibit the phosphorylation of key components of this pro-survival pathway, including PI3K, AKT, and mTOR, in various cancer cell lines such as colorectal and breast cancer cells.[2][3] This inhibition lifts the suppressive brakes on apoptotic machinery.
-
The MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also significantly modulated by HMH. Studies have shown that HMH can downregulate the phosphorylation of the pro-proliferative ERK while upregulating the stress-activated JNK and p38 kinases, thereby promoting apoptosis in colorectal and hepatocellular carcinoma cells.[1][2][4]
-
The p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of apoptosis. Harmine and its derivatives have been observed to upregulate p53 expression, which in turn can trigger the apoptotic cascade.[1][5]
-
Regulation of Bcl-2 Family Proteins: A consistent finding across multiple studies is the ability of HMH to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. HMH treatment typically leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2][6][7][8] This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptosis pathway.
-
Caspase Activation: The induction of apoptosis by HMH culminates in the activation of the caspase cascade. Evidence points to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[1][2][7][9] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2][9]
Quantitative Analysis of this compound's Pro-Apoptotic Effects
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent efficacy of this compound in inducing apoptosis and modulating key apoptotic markers in different cancer cell lines.
| Cell Line | Cancer Type | HMH Concentration (µM) | Apoptosis Rate (%) | Citation |
| SK-Hep1 | Hepatocellular Carcinoma | 50 | 26.92 | [1] |
| HCT116 | Colorectal Cancer | 40 | 21.98 | [2] |
| BHT-101 | Anaplastic Thyroid Cancer | 20 | Increased Annexin V positive cells | [10] |
| AGS | Gastric Cancer | Not specified | Significantly increased | [11] |
| Sf9 | Ovarian Cancer | 7.5 µg/mL (after 24h) | 32.1 | [12] |
Table 1: Apoptosis Rates Induced by this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | HMH Concentration | Effect on Bcl-2 | Effect on Bax | Citation |
| SK-Hep1 | Hepatocellular Carcinoma | Dose-dependent | Decreased | Increased | [6] |
| HCT116 | Colorectal Cancer | Dose-dependent | Decreased | Increased | [2][7] |
| SGC-7901 | Gastric Cancer | 4 µg/ml (Harmine) | Decreased | Increased | [8] |
| AGS | Gastric Cancer | Not specified | Decreased | Increased | [11] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent (Harmine) | Decreased | No change | [13] |
| B16F-10 | Melanoma | Not specified (Harmine) | Down-regulated | Up-regulated |
Table 2: Modulation of Bcl-2 Family Proteins by this compound.
| Cell Line | Cancer Type | HMH Concentration | Effect on Caspase-9 | Effect on Caspase-3 | Effect on PARP | Citation |
| SK-Hep1 | Hepatocellular Carcinoma | Dose-dependent | Cleavage/Activation | Cleavage/Activation | Cleavage | [1] |
| HCT116 | Colorectal Cancer | Dose-dependent | Cleavage/Activation | Cleavage/Activation | Cleavage | [2] |
| MGC-803 & SMMC-7721 | Digestive Tumor | Not specified | Cleavage/Activation | Cleavage/Activation | Cleavage | [9] |
| AGS | Gastric Cancer | Not specified | Not specified | Increased | Not specified | [11] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent (Harmine) | Activation | Activation | Not specified | [13] |
Table 3: Activation of Caspases and Cleavage of PARP by this compound.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.
Caption: Signaling pathways modulated by this compound to induce apoptosis.
Caption: A generalized experimental workflow for investigating HMH-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16]
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[18]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.[1][2]
-
Protein Extraction: Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of tumor cells. Its multi-targeted approach, involving the inhibition of pro-survival pathways like PI3K/AKT/mTOR and the activation of pro-apoptotic cascades involving MAPKs, p53, and the Bcl-2 family of proteins, underscores its therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Harmine in Up-regulating p53 Gene Expression and Inducing Apoptosis in MCF-7 Cell Line [mejc.sums.ac.ir]
- 6. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The impact of this compound on growth, apoptosis and migration, invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and Apoptotic Activity of the Novel Harmine Derivative ZC-14 in Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
An In-depth Technical Guide to the Bioavailability and Stability of Harmine vs. Harmine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the bioavailability and stability of harmine and its hydrochloride salt. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to serve as a critical resource for researchers engaged in the study and development of harmine-based therapeutics.
Executive Summary
Harmine, a β-carboline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its bioavailability and stability. This guide elucidates the key differences between harmine free base and its hydrochloride salt, offering a comparative analysis to inform formulation and development strategies. While harmine hydrochloride demonstrates improved pharmacokinetic parameters such as a faster time to reach maximum concentration (Tmax) and a higher maximum concentration (Cmax), its overall exposure (AUC) is comparable to that of the free base. The stability of these compounds is a critical consideration, with both being susceptible to degradation under specific environmental conditions. This document provides a detailed examination of these parameters, supported by experimental protocols and data-driven visualizations.
Comparative Bioavailability and Pharmacokinetics
The bioavailability of a compound is a crucial determinant of its therapeutic efficacy. The conversion of harmine to its hydrochloride salt is a common strategy to enhance its aqueous solubility and potentially improve its absorption profile.
Pharmacokinetic Parameters
An experimental study on chinchilla rabbits demonstrated that this compound has pharmacokinetic advantages over native harmine when administered orally in capsules at an equimolar dose of 50 mg. The hydrochloride salt reached its maximum plasma concentration (Tmax) more rapidly and achieved a significantly higher maximum concentration (Cmax). However, the total drug exposure, as measured by the area under the curve (AUC), was not significantly different between the two forms, suggesting a similar extent of absorption.
In another study, the oral bioavailability of harmine in rats was found to be low, at approximately 3-5.33%. This low bioavailability is attributed to factors such as its transport and metabolic stability.
Table 1: Comparative Pharmacokinetic Parameters of Harmine and this compound
| Parameter | Harmine | This compound | Species | Key Findings | Reference |
| Tmax | Slower | Faster | Chinchilla Rabbits | Hydrochloride salt is absorbed more rapidly. | |
| Cmax | Lower | Significantly Higher | Chinchilla Rabbits | Hydrochloride salt achieves higher peak plasma concentrations. | |
| AUC | Similar | Similar | Chinchilla Rabbits | No significant difference in the overall extent of absorption. | |
| Oral Bioavailability (F) | 3% - 5.33% | Not explicitly stated, but improved solubility may enhance it. | Rats | Low oral bioavailability for the free base. |
Permeability
The transport of harmine across biological membranes is a key factor influencing its absorption. In vitro studies using Caco-2 and MDCK cell monolayers have shown that harmine transport is pH-dependent. The transport of harmine was significantly higher at pH 7.4 compared to pH 5.5, suggesting that the neutral form of the molecule is more readily absorbed.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Both harmine and this compound are susceptible to degradation under various stress conditions.
pH-Dependent Stability
The stability of harmine is influenced by the pH of the solution. One study investigating the in vitro release of harmine from a nanocarrier found that at pH 7, approximately 35% of the harmine was released within 48 hours. In contrast, at a more acidic pH of 5, there was a 65% release in the same timeframe, indicating a pH-responsive release profile which may also allude to differences in stability at varying pH levels.
Thermal and Photostability
Beta-carboline alkaloids, including harmine, can degrade under thermal stress. A study on the degradation of harman and norharman (structurally related to harmine) in edible oils showed that their degradation was dependent on both heating temperature and time. The degradation was more pronounced in oleic acid-rich oil blends compared to polyunsaturated acid-rich blends, suggesting that the degradation mechanism may involve oxidative reactions with lipid oxidation products.
While specific quantitative data on the photostability of pure harmine and this compound is limited in the reviewed literature, it is generally recommended to store these compounds, particularly in solution, protected from light.
Stability in Biological Matrices
A study on the stability of harmala alkaloids in ayahuasca tea provides some insights into their stability in a complex matrix. The study found that while DMT was stable under various storage conditions, harmala alkaloids, including harmine, showed significant variations after long-term storage and at higher temperatures. This suggests that the stability of harmine can be influenced by the presence of other components in a formulation.
Table 2: Summary of Stability Characteristics
| Condition | Harmine | This compound | Key Findings | Reference |
| pH | Release from nanocarrier is pH-dependent, with greater release at acidic pH. | Generally considered more stable in acidic solutions due to salt formation. | The stability of harmine is influenced by the pH of the environment. | |
| Temperature | Susceptible to thermal degradation, especially in the presence of oxidizing agents. | Expected to have similar thermal degradation pathways as the free base. | Thermal stress can lead to the degradation of harmine. | |
| Light | General recommendation is to protect from light, especially in solution. | General recommendation is to protect from light. | Photodegradation is a potential degradation pathway. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the bioavailability and stability of harmine and its hydrochloride salt.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the bidirectional permeability of harmine and this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound (harmine or this compound) is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specific time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber at specific time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.
-
Workflow for Caco-2 Permeability Assay:
Caption: Workflow for the Caco-2 permeability assay.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug and the increase of degradation products.
Objective: To develop and validate an HPLC method capable of separating and quantifying harmine or this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions as per ICH guidelines (Q1A(R2)), including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., solid drug at 105°C.
-
Photodegradation: e.g., exposure to UV and visible light as per ICH Q1B.
-
-
Chromatographic Conditions Development:
-
A suitable HPLC column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and a buffer) are selected to achieve adequate separation of the parent drug from all degradation products.
-
Detection is typically performed using a UV detector at a wavelength where both the parent drug and degradation products have significant absorbance.
-
-
Method Validation: The developed method is validated according to ICH guidelines (Q2(R1)) for parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways Modulated by Harmine
Harmine exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Harmine has been shown to inhibit this pathway in various cancer cell lines. By inhibiting the phosphorylation of key proteins in this cascade, harmine can induce apoptosis and inhibit tumor cell proliferation.
Caption: Harmine's inhibition of the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Harmine has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB. It can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.
Caption: Harmine's inhibitory effect on the NF-κB signaling pathway.
Akt/ERK Signaling Pathway
The Akt and Extracellular signal-regulated kinase (ERK) pathways are key signaling cascades involved in cell cycle regulation and apoptosis. Harmine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of both Akt and ERK.
Caption: Harmine's inhibition of the Akt and ERK signaling pathways.
Conclusion
This technical guide provides a consolidated overview of the current understanding of the bioavailability and stability of harmine and this compound. The hydrochloride salt offers advantages in terms of its pharmacokinetic profile, with faster absorption and higher peak plasma concentrations. However, the overall exposure appears to be similar to the free base. The stability of both forms is a critical consideration for formulation development, with pH, temperature, and light being key factors that can influence their degradation. The detailed experimental protocols and the visualization of the key signaling pathways modulated by harmine provide a valuable resource for researchers in this field. Further research is warranted to conduct comprehensive, head-to-head stability studies under ICH guidelines to fully elucidate the degradation pathways and to develop robust formulations that can maximize the therapeutic potential of this promising natural compound.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Harmine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of harmine hydrochloride, a hydrophilic and stable derivative of the β-carboline alkaloid harmine.[1][2][3] Harmine and its derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including potential applications in oncology and neuroscience.[4][5][6] This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.
Pharmacokinetics
This compound was developed to improve the water solubility and bioavailability of harmine.[3] Its pharmacokinetic profile has been investigated in various preclinical and clinical studies, revealing its absorption, distribution, metabolism, and excretion characteristics.
Absorption and Bioavailability
Following oral administration, harmine is absorbed into the bloodstream, although its absolute bioavailability can be relatively low and variable across species.[7] Studies in rats have shown that after a single oral dose of 40.0 mg/kg of harmine, the maximum plasma concentration (Cmax) was 67.05 ± 34.29 ng/mL, which was reached at a Tmax of 0.56 ± 0.13 hours.[7] The absolute bioavailability of harmine in rats has been reported to be as low as 4.96%.[7] A comparative study in chinchilla rabbits demonstrated that this compound achieves a maximal plasma concentration more rapidly and at a significantly higher level than native harmine, though the overall degree of absorption (as measured by the area under the curve, AUC) was not significantly different.[8]
A Phase 1 clinical trial in healthy human adults determined that the maximum tolerated dose (MTD) of oral this compound is approximately 2.7 mg/kg of body weight.[9][10] Doses below this threshold are generally well-tolerated, while higher doses are associated with adverse effects such as nausea and vomiting.[9][10]
Distribution
Once absorbed, harmine is distributed to various organs. Studies in rats have indicated that harmine can concentrate more in the lungs compared to its analogue harmaline.[11]
Metabolism
Harmine undergoes metabolism primarily in the liver. In vitro studies using human liver microsomes have shown that harmine is less stable than its analogue harmaline, with a metabolic half-life of 99.00 minutes compared to 147.45 minutes for harmaline.[7] The intrinsic clearance (CLint) value for harmine was found to be approximately 1.49 times greater than that of harmaline.[7] The main metabolic pathway is O-demethylation to harmol, a process primarily catalyzed by cytochrome P450 enzymes CYP2D6 and CYP1A2.[11]
Excretion
The plasma elimination half-life of harmine is reported to be in the range of 1 to 3 hours.[9]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for harmine and its hydrochloride salt from various studies.
| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (F) | Reference |
| Harmine | Rat | 40 mg/kg | Oral | 67.1 ± 34.3 | 0.56 ± 0.13 | 4.73 ± 0.71 | 4.96% | [6][7] |
| Harmine | Human | N/A | N/A | N/A | N/A | 1-3 | N/A | [9] |
| Harmine HCl | Human | <2.7 mg/kg | Oral | N/A | N/A | N/A | N/A | [9][10] |
Pharmacodynamics
This compound exerts its pharmacological effects by modulating multiple cellular targets and signaling pathways. Its mechanism of action is complex and involves the inhibition of various kinases and enzymes.
Mechanism of Action
Harmine is a potent, cell-permeant, and competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[12] It also functions as a reversible inhibitor of monoamine oxidase A (MAO-A).[9] Additionally, harmine has been shown to inhibit the 5-HT2A serotonin receptor with a Ki of 397 nM and shows affinity for the imidazoline I2 receptor.[9][12] These interactions are believed to contribute to its diverse biological activities, including its neuroprotective and potential anticancer effects.[13][14]
Anticancer Effects and Signaling Pathways
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in colorectal and breast cancers.[1][2][3][5] Its anticancer activity is mediated through the induction of cell cycle arrest and apoptosis by targeting key signaling pathways.
2.2.1 PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][4] In human colorectal cancer (HCT116) cells and breast cancer (MCF-7, MDA-MB-231) cells, treatment with this compound leads to a dose-dependent reduction in the phosphorylation levels of PI3K, AKT, and mTOR.[1][3] This inhibition disrupts downstream signaling, contributing to the suppression of cell proliferation, migration, and invasion.[3][4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
2.2.2 MAPK Pathway
This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. In HCT116 cells, it reduces the expression of phosphorylated ERK (p-ERK) while increasing the expression of p-JNK and p-p38 in a dose-dependent manner.[1] In breast cancer cells, this compound treatment increased the phosphorylation of p38 in MCF-7 cells and JNK in MDA-MB-231 cells, which in turn increased the expression of the transcription factor FOXO3a.[3] This regulation of MAPK signaling contributes to the induction of G2/M cell cycle arrest and apoptosis.[1][3]
Caption: Modulation of the MAPK signaling pathway by this compound.
Pharmacodynamic Data Summary
The following table presents key pharmacodynamic parameters for harmine, highlighting its inhibitory activity against various targets.
| Target | Action | IC50 / Ki | Cell Line / System | Reference |
| DYRK1A | Inhibitor | IC50: 33 nM | In vitro kinase assay | [12] |
| DYRK1A | Inhibitor | IC50: 48 nM | Cultured cells | [12] |
| DYRK1B | Inhibitor | IC50: 166 nM | In vitro kinase assay | [12] |
| DYRK2 | Inhibitor | IC50: 1.9 µM | In vitro kinase assay | [12] |
| DYRK4 | Inhibitor | IC50: 80 µM | In vitro kinase assay | [12] |
| 5-HT2A Receptor | Inhibitor | Ki: 397 nM | N/A | [12] |
| MAO-A | Reversible Inhibitor | N/A | N/A | [9] |
| HCT116 Cells | Growth Inhibition | IC50: 58.2 µM (48h) | Human colorectal cancer | [1] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of harmine after oral and intravenous administration.
Animal Model: Male Sprague-Dawley rats or Chinchilla rabbits are commonly used.[7][8]
Protocol:
-
Dosing: Animals are administered a single dose of harmine or this compound, either orally (p.o.) via gavage or intravenously (i.v.) through the tail vein.[7][8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
Sample Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, plasma samples are typically prepared using a protein precipitation or liquid-liquid extraction method.[6][15]
-
Analytical Method: The concentration of harmine in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[15][16]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software like WinNonLin.[17]
Caption: General experimental workflow for in vivo pharmacokinetic studies.
In Vitro Anticancer Activity and Mechanism Studies
Objective: To evaluate the effects of this compound on cancer cell proliferation, migration, and to elucidate the underlying molecular mechanisms.
Cell Lines: Human cancer cell lines such as HCT116 (colorectal), MCF-7, and MDA-MB-231 (breast) are utilized.[1][3]
Protocols:
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT/WST-1): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using MTT or WST-1 assays to determine the IC50 value.[1][12]
-
Colony Formation Assay: Cells are treated with this compound, and their ability to form colonies over a longer period is assessed to evaluate long-term proliferative capacity.[1][3]
-
Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Apoptosis Assay: Apoptosis is evaluated using methods like Annexin V/PI staining followed by flow cytometry.[2]
-
Western Blot Analysis: To investigate the effect on signaling pathways, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression and phosphorylation status of key proteins (e.g., AKT, ERK, mTOR, p38, JNK, caspases) are detected using specific antibodies.[1][3]
Caption: General workflow for in vitro pharmacodynamic (anticancer) studies.
Conclusion
This compound, a more soluble form of harmine, demonstrates a pharmacokinetic profile that allows for rapid absorption.[8] Its pharmacodynamic effects are multi-faceted, primarily driven by its ability to inhibit key cellular kinases like DYRK1A and modulate critical signaling pathways such as PI3K/AKT/mTOR and MAPK.[1][3][12] These mechanisms underpin its observed anticancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] The data and protocols summarized in this guide provide a solid foundation for drug development professionals and researchers to further explore the therapeutic potential of this compound in oncology and other fields. Future preclinical and clinical investigations are warranted to fully characterize its safety, efficacy, and pharmacokinetic-pharmacodynamic relationships in humans.
References
- 1. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 8. An experimental study of the systemic bioavailability of the drug "Harmin hydrochloride, capsules" in comparison with native garmin on chinchilla rabbits | Adekenov | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 9. Harmine - Wikipedia [en.wikipedia.org]
- 10. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Monoamine Oxidase (MAO) Inhibition by Harmine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Harmine, a β-carboline alkaloid, is a potent and selective inhibitor of monoamine oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the interaction between harmine hydrochloride and the monoamine oxidase enzymes. It consolidates quantitative data on its inhibitory activity, details common experimental protocols for assessing this inhibition, and presents visual diagrams of the underlying biochemical pathways and experimental workflows. The information is intended to serve as a core technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the monoaminergic system.
Introduction to Harmine and Monoamine Oxidase
Harmine is a naturally occurring β-carboline alkaloid found in several plants, most notably Peganum harmala and the Amazonian vine Banisteriopsis caapi, a primary ingredient in the psychoactive brew Ayahuasca.[1][3] Harmine and its derivatives are the subject of extensive research due to their wide range of pharmacological activities, chief among them being the inhibition of monoamine oxidase.[]
Monoamine Oxidases (MAO) are a family of enzymes bound to the outer membrane of mitochondria that are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[3][5] There are two primary isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety disorders.[][5]
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine. Inhibitors of MAO-B are utilized in the management of Parkinson's disease.[5][6]
The ability of this compound to selectively inhibit MAO-A underpins its physiological effects, including its psychoactive properties and its potential as an antidepressant agent.[7][8]
Mechanism of Action: Reversible and Selective MAO-A Inhibition
Harmine acts as a potent, reversible, and competitive inhibitor of monoamine oxidase A (MAO-A).[1][9] Its mechanism is characterized by a high degree of selectivity for the MAO-A isoform over MAO-B.[1] This selectivity is significant, with some reports indicating a 10,000-fold greater affinity for MAO-A.[1] The reversibility of this inhibition is a critical feature, distinguishing it from older, irreversible MAO inhibitors and suggesting a potentially safer pharmacological profile, particularly concerning dietary tyramine interactions (the "cheese effect").[][]
Molecular docking studies and the elucidation of the crystal structure of human MAO-A in complex with harmine have provided atomic-level insights into this interaction.[11] The binding is stabilized by hydrophobic interactions between the aromatic rings of the harmine molecule and key tyrosine and isoleucine residues within the active site of the enzyme.[11] This potent and selective binding effectively blocks the access of monoamine substrates to the catalytic site, preventing their degradation and leading to an increase in their synaptic concentrations.[8]
Quantitative Inhibition Data
The inhibitory potency of this compound against MAO-A and MAO-B is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize key data from in vitro studies.
Table 1: IC50 Values for Harmine Inhibition of MAO-A and MAO-B
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| Harmine | Human MAO-A | 0.0041 | [2][12] |
| Harmine | Human MAO-A | 0.002 - 0.38 | [1] |
| Harmine | Human MAO-A | 0.38 ± 0.21 | [13] |
| Harmine | Human MAO-B | Not an inhibitor / Very weak |[1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14]
Table 2: Ki Values for Harmine Inhibition of MAO-A
| Compound | Target Enzyme | Ki Value (µM) | Source |
|---|---|---|---|
| Harmine | Human MAO-A | 0.0169 | [1] |
| Harmine | Human MAO-A | 0.005 ± 0.0002 |[11] |
Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.[14]
Experimental Protocols
The assessment of MAO inhibition by this compound is typically performed using in vitro enzymatic assays. A common and reliable method is the fluorometric kynuramine deamination assay.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[5]
-
Kynuramine (substrate)[5]
-
This compound (test inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[15]
-
Sodium hydroxide (2N NaOH, for stopping the reaction)[15]
-
Positive controls: Clorgyline (for MAO-A), Selegiline or Deprenyl (for MAO-B)[5][6]
-
384-well microplates[15]
-
Fluorometric plate reader
Procedure:
-
Preparation: Serially dilute this compound in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Potassium phosphate buffer.
-
Varying concentrations of the test inhibitor (this compound) or a positive control.
-
Substrate (kynuramine) at a fixed concentration (e.g., 80 µM for MAO-A, 50 µM for MAO-B).[15]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A or MAO-B enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[15]
-
Reaction Termination: Stop the reaction by adding 2N NaOH to each well.[15]
-
Fluorescence Measurement: The deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[15]
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each harmine concentration relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., XL-Fit®, GraphPad Prism).[15]
-
Enzyme Kinetics Study
To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, the assay is modified. The procedure is repeated with varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound).[15][16] The resulting data are then analyzed using graphical methods such as Lineweaver-Burk plots.[16]
Visualizations: Pathways and Workflows
Signaling Pathway of MAO-A Inhibition by Harmine
The following diagram illustrates the biochemical consequence of MAO-A inhibition by harmine at a monoaminergic synapse.
Caption: Harmine selectively inhibits MAO-A, preventing monoamine breakdown and increasing synaptic levels.
Experimental Workflow for MAO Inhibition Assay
This diagram outlines the sequential steps involved in the in vitro fluorometric assay described in Section 5.1.
Caption: Step-by-step workflow for determining the IC50 of harmine using a fluorometric MAO assay.
Conclusion
This compound is a well-characterized, potent, selective, and reversible inhibitor of monoamine oxidase A. Its high affinity for MAO-A, demonstrated by low nanomolar IC50 and Ki values, contrasts sharply with its negligible effect on MAO-B, making it a valuable tool for neuropharmacological research.[1][2][11] The established in vitro protocols provide a robust framework for quantifying its inhibitory activity and exploring the structure-activity relationships of related β-carboline derivatives. Understanding the specific interaction of harmine with MAO-A is fundamental to elucidating its role in both traditional ethnobotanical practices and modern drug discovery efforts targeting neuropsychiatric and neurodegenerative disorders.[][7]
References
- 1. Harmine - Wikipedia [en.wikipedia.org]
- 2. doaj.org [doaj.org]
- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. oamjms.eu [oamjms.eu]
- 8. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism-based pharmacokinetics-pharmacodynamics studies of harmine and harmaline on neurotransmitters regulatory effects in healthy rats: Challenge on monoamine oxidase and acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harmine | 5-HT Receptor | MAO | DYRK | TargetMol [targetmol.com]
- 15. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Harmine Hydrochloride: A Technical Guide to its Therapeutic Potential in Mood Disorders
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the growing body of evidence supporting the therapeutic potential of harmine hydrochloride for mood disorders, including major depressive disorder and anxiety. Harmine, a β-carboline alkaloid originally isolated from plants like Peganum harmala and Banisteriopsis caapi, has demonstrated significant antidepressant-like and anxiolytic effects in preclinical models.[1][2] Its multifaceted mechanism of action, primarily involving monoamine oxidase-A (MAO-A) inhibition, modulation of neurotrophic factors, and restoration of glial function, presents a promising alternative to conventional antidepressant therapies.[3][4] This guide synthesizes key preclinical and clinical findings, details common experimental protocols, and outlines the molecular pathways implicated in its therapeutic effects.
Core Mechanisms of Action
Harmine's potential antidepressant effects are not attributed to a single mode of action but rather to its engagement with multiple, synergistic neurobiological targets. Preclinical investigations have elucidated several key mechanisms.[4]
-
Monoamine Oxidase-A (MAO-A) Inhibition: One of the most well-characterized actions of harmine is its potent and reversible inhibition of MAO-A, an enzyme responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][3] By inhibiting MAO-A, harmine increases the synaptic availability of these neurotransmitters, a mechanism shared by a class of established antidepressant drugs.
-
Neurotrophic Factor Modulation: Harmine has been shown to robustly increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a brain region critical for mood regulation and neurogenesis.[3][5][6] This effect is observed after both acute and chronic administration.[3][5][6] BDNF is crucial for neuronal survival, growth, and synaptic plasticity, and its upregulation is a common pathway for many effective antidepressant treatments.
-
Restoration of Astrocytic Function: Emerging evidence highlights the role of glial pathology in depression.[7][8][9] Harmine has been found to counteract the effects of chronic stress by restoring normal astrocytic functions.[7][8][9] Specifically, it increases the expression of glutamate transporter 1 (GLT-1) and prevents the stress-induced decrease in glial fibrillary acidic protein (GFAP), suggesting a role in normalizing glutamate homeostasis and glial health.[7][9][10]
-
Anti-inflammatory Effects: Neuroinflammation is increasingly linked to the pathophysiology of mood disorders. Harmine exhibits significant anti-inflammatory properties, suppressing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain, which may contribute to its anxiolytic and antidepressant effects.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic potential of harmine and ayahuasca in depression : Evidence from exploratory animal and human studies, Flávia de Lima Osório et al., 2011 – GRECC [grecc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical investigations of β-carboline alkaloids as antidepressant agents: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic administration of harmine elicits antidepressant-like effects and increases BDNF levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harmine produces antidepressant-like effects via restoration of astrocytic functions - OPEN Foundation [open-foundation.org]
- 8. blossomanalysis.com [blossomanalysis.com]
- 9. Harmine produces antidepressant-like effects via restoration of astrocytic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Harmine exerts anxiolytic effects by regulating neuroinflammation and neuronal plasticity in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Studies on the Antifungal Activity of Harmine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine hydrochloride, a beta-carboline alkaloid, has demonstrated notable antifungal properties in preliminary in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of its antifungal activity, with a focus on quantitative data, detailed experimental methodologies, and the known mechanisms of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics. This document summarizes key findings, including Minimum Inhibitory Concentrations (MICs) against various fungal pathogens, and elucidates the experimental frameworks used to derive these data. Furthermore, it visualizes the established experimental workflows and the proposed signaling pathways through which this compound exerts its antifungal effects.
Quantitative Antifungal Activity
The in vitro antifungal efficacy of this compound (HMH) has been primarily evaluated against various Candida species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key quantitative measure of antifungal activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Candida Cells
| Fungal Strain | Organism | MIC of HMH (µg/mL) |
| CA10 | Candida albicans | >1024 |
| CA16 | Candida albicans | >1024 |
| CG1 | Candida glabrata | 1024 |
| CG8 | Candida glabrata | 1024 |
| CK2 | Candida krusei | 512 |
| CK3 | Candida krusei | 512 |
| CA4 | Candida albicans | >1024 |
| CA8 | Candida albicans | >1024 |
| CG2 | Candida glabrata | >1024 |
| CG3 | Candida glabrata | >1024 |
| CK9 | Candida krusei | >1024 |
| CK10 | Candida krusei | >1024 |
Data sourced from Li et al. (2019).[1]
It is important to note that while this compound alone shows some antifungal activity against specific strains, its efficacy is significantly enhanced when used in combination with other antifungal agents, particularly against resistant strains.[1]
Experimental Protocols
The following sections detail the methodologies employed in the preliminary antifungal studies of this compound.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of this compound against planktonic fungal cells is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][2][3][4][5][6]
2.1.1. Preparation of Antifungal Agents and Fungal Inoculum
-
Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving the compound in sterile distilled water to a concentration of 5,120 µg/mL. This stock solution is stored at -20°C until use.[1]
-
Fungal Strains and Culture Conditions: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of fungal cells is prepared in sterile saline, and the cell density is adjusted to achieve a final concentration of 1.0 × 10³ cells/mL in the test wells.[1]
2.1.2. Broth Microdilution Assay
-
Serial Dilutions: The this compound stock solution is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 16 µg/mL to 1,024 µg/mL).[1]
-
Inoculation: The prepared fungal cell suspension is added to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well). Cell growth can be assessed visually or by using a spectrophotometer to measure the optical density after the addition of a metabolic indicator like XTT.[1]
In Vivo Antifungal Efficacy Assessment
The Galleria mellonella (greater wax moth larvae) model is a valuable tool for in vivo preliminary assessment of antifungal compounds due to its cost-effectiveness, ethical considerations, and the functional similarity of its innate immune system to that of mammals.[7][8][9][10][11]
2.2.1. Infection and Treatment
-
Infection: G. mellonella larvae are infected with a standardized dose of the fungal pathogen (e.g., Candida albicans) via injection into the hemocoel.
-
Treatment: A separate group of infected larvae is treated with this compound at a predetermined dose, also administered by injection.
-
Control Groups: Control groups include uninfected larvae, infected but untreated larvae, and larvae treated with the drug vehicle alone.
-
Incubation: Larvae are incubated at 37°C in the dark.
2.2.2. Efficacy Evaluation
-
Survival Assay: The survival of the larvae in each group is monitored daily for a specified period (e.g., 7 days). Survival curves are plotted and analyzed to determine the efficacy of the treatment.[1]
-
Fungal Burden: At specific time points post-infection, a subset of larvae from each group can be homogenized, and the tissue homogenates are plated on selective agar to quantify the fungal load (colony-forming units per larva).
Mechanism of Antifungal Action
Preliminary studies suggest that this compound exerts its antifungal effects through a multi-targeted mechanism, primarily involving the induction of apoptosis and the disruption of cellular homeostasis.
Induction of Apoptosis
This compound has been shown to induce apoptosis in fungal cells.[1] This programmed cell death is a critical mechanism for its antifungal activity. In Candida albicans, particularly in synergistic combinations with azoles, this apoptotic process is mediated by a metacaspase-dependent pathway.[1] Metacaspases are cysteine proteases in fungi and plants that are structural homologs of caspases, the key mediators of apoptosis in animals.
Generation of Reactive Oxygen Species (ROS)
An increase in intracellular Reactive Oxygen Species (ROS) has been observed in fungal cells upon exposure to harmine and related β-carboline alkaloids.[12] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately contributing to cell death.
Disruption of Cellular Homeostasis and Cell Membrane Integrity
This compound can disrupt the cytosolic calcium concentration in fungal cells.[1] Calcium is a crucial second messenger in various cellular processes, and its dysregulation can trigger downstream signaling pathways leading to cell death. Furthermore, studies on related β-carboline alkaloids have indicated that they can cause damage to the fungal cell membrane, leading to a loss of integrity and leakage of cellular contents.[12]
Conclusion and Future Directions
The preliminary data on the antifungal activity of this compound are promising, indicating its potential as a standalone or synergistic antifungal agent. The current body of research provides a solid foundation for its further development. Future studies should aim to:
-
Expand the scope of antifungal susceptibility testing to a broader range of clinically relevant fungal pathogens.
-
Elucidate the specific molecular targets and signaling pathways involved in its standalone antifungal action in greater detail.
-
Optimize its formulation to enhance bioavailability and efficacy while minimizing potential toxicity.
-
Conduct more extensive in vivo studies in mammalian models to validate its therapeutic potential.
This technical guide summarizes the pivotal preliminary findings and methodologies, offering a valuable resource to guide and stimulate further research in this promising area of antifungal drug discovery.
References
- 1. Synergistic Effects and Mechanisms of Combined Treatment With this compound and Azoles for Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 8. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review [mdpi.com]
- 9. Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages [mdpi.com]
- 11. UtilisingGalleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Carboline Alkaloids from Peganum harmala Inhibit Fusarium oxysporum from Codonopsis radix through Damaging the Cell Membrane and Inducing ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Harmine hydrochloride's impact on cell cycle arrest in specific cancer lines
An In-depth Technical Guide on Harmine Hydrochloride's Impact on Cell Cycle Arrest in Specific Cancer Lines
This technical guide provides a comprehensive overview of the mechanisms by which this compound (HH), a water-soluble derivative of the β-carboline alkaloid harmine, induces cell cycle arrest in various cancer cell lines. Harmine and its derivatives have demonstrated significant antitumor properties by modulating key signaling pathways that regulate cell proliferation and survival.[1][2] This document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways involved.
Quantitative Data Summary
The cytotoxic and cell cycle arrest effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the effects on cell cycle phase distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Time (h) | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | 24 | 100.6 | [3] |
| 48 | 52.4 | [3] | ||
| 72 | 18.7 | [3] | ||
| MDA-MB-231 | 24 | 91.9 | [3] | |
| 48 | 17.7 | [3] | ||
| 72 | 6.1 | [3] | ||
| Colorectal Cancer | HCT116 | 24 | 125.5 | [4] |
| 48 | 58.2 | [4] | ||
| 72 | 37.8 | [4] | ||
| SW620 | 48 | ~24.1 (5.13 µg/ml) | [5] | |
| Hepatocellular Carcinoma | SK-Hep1 | 24 | 98.5 | [6] |
| 48 | 55.0 | [6] | ||
| 72 | 11.5 | [6] | ||
| Anaplastic Thyroid Cancer | BHT-101 | - | 11.7 | [7] |
| CAL-62 | - | 22.0 | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| Oral Squamous Carcinoma (SCC-4 & SCC-25) | HH Treatment | Increased | - | - | [8][9] |
| Colorectal Cancer (HCT116) | HMH Treatment | Decreased | - | Increased | [4] |
| Colorectal Cancer (SW620) | Harmine Treatment | Decreased | Increased | Increased | [1][5] |
| Hepatocellular Carcinoma (SK-Hep1) | HMH Treatment | - | - | Increased | [6] |
| Gastric Cancer (MGC-803) | HMH Treatment | - | - | Increased (G2 arrest) | [10] |
| Hepatoma (SMMC-7721) | HMH Treatment | - | - | Increased (G2 arrest) | [10] |
| Breast Cancer (MCF-7 & MDA-MB-231) | HMH Treatment | - | - | Increased (G2/M arrest) | [11] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
-
Cell Lines and Culture Conditions: Cancer cell lines such as MCF-7, MDA-MB-231, HCT116, SK-Hep1, SCC-4, and others are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound (purity >98%) is dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution (e.g., 10-20 mM). This stock is then further diluted to the desired final concentrations for experiments.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.[12]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0 to 1000 µM).[3][4]
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) or CCK-8 (Cell Counting Kit-8) solution is added to each well.[12]
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C. For MTT assays, the resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT).[12]
-
IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using non-linear regression analysis from the dose-response curves.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended and fixed by adding dropwise to ice-cold 70% ethanol while gently vortexing. Cells are then stored at -20°C or 4°C for at least 2 hours (or overnight).[13]
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The pellet is then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in a buffer containing a permeabilizing agent like Triton X-100.[13]
-
Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[13]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI, which is proportional to the amount of DNA, is measured.[14]
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms with appropriate software (e.g., ModFit LT).[14]
-
Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Cyclin B1, p-cdc2, p21, p53, p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using image analysis software.
Signaling Pathways and Visualizations
This compound induces cell cycle arrest by modulating several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
This compound often triggers G2/M phase arrest by inhibiting the PI3K/AKT/mTOR pathway and modulating MAPK pathways (ERK, JNK, p38).[4][6][11] This leads to downstream effects on key G2/M transition regulators like the Cyclin B1/cdc2 complex. In some cases, this involves the activation of tumor suppressors like FOXO3a and p53, which in turn upregulate CDK inhibitors like p21.[6][11]
References
- 1. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Investigating the traditional and modern medicinal uses of harmine derivatives
An In-depth Exploration of Traditional Uses and Modern Medicinal Applications for Researchers and Drug Development Professionals
The β-carboline alkaloid harmine, traditionally sourced from plants like Peganum harmala and Banisteriopsis caapi, has a rich history in traditional medicine, notably as a key component of the psychoactive Amazonian beverage, Ayahuasca.[1][2][3] For centuries, these plants have been utilized in spiritual ceremonies and for treating a range of ailments, from intestinal parasites to nervous system disorders.[4][5][6] Modern scientific investigation has unveiled a broad spectrum of pharmacological activities for harmine and its synthesized derivatives, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of the traditional and contemporary medicinal uses of harmine derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and diabetes.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activities of harmine and its derivatives against various molecular targets and cell lines.
Table 1: Anticancer Activity of Harmine Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Harmine | HepG2 | Liver Cancer | 20.7 ± 2.8 | [7] |
| Harmine | H4 | Neuroglioma | 4.9 | [8] |
| Harmine | BHT-101 | Anaplastic Thyroid Cancer | 11.7 ± 3.08 | [9] |
| Harmine | CAL-62 | Anaplastic Thyroid Cancer | 22.0 ± 1.6 | [9] |
| Harmol | H4 | Neuroglioma | 10.9 | [8] |
| Compound G11 | MCF-7 | Breast Cancer | 0.34 | [10] |
| Compound 10f | A549 | Lung Adenocarcinoma | ~3.2 | [11] |
| Compound 10f | MDA-MB-231 | Triple-Negative Breast Cancer | ~4.5 | [11] |
| Compound 5a | - | - | ~100x more active than harmine | [12] |
| Compound 3c | Various | - | Significant cytotoxic effects | [4] |
| Compound 10 | Five human cancer cell lines | Various | Significantly improved activity | [4] |
| N9-haloalkyl harmine derivatives (6 & 7) | MCF-7, SGC-7901, SMMC-7721, A-549 | Breast, Gastric, Liver, Lung | 0.45 - 9.34 | [13] |
Table 2: Kinase and Enzyme Inhibitory Activity of Harmine Derivatives (IC50/Ki Values)
| Compound | Target | IC50/Ki (nM) | Reference |
| Harmine | DYRK1A | 70 | [8] |
| Harmine | DYRK1A | 192 (radioactivity assay) | [1] |
| Harmine | DYRK1A | 62 (luminescence assay) | [1] |
| Harmine | MAO-A | 5 (Ki) | [14] |
| Tetrahydroharmine | DYRK1A | 9400 | [8] |
| Compound 1-5 (Cl at position 1) | DYRK1A | 8.81 | [15] |
| Compound 1-6a (azetidine at position 1) | DYRK1A | 159 | [15] |
| Compound 1-6b (pyrrolidine at position 1) | DYRK1A | 264 | [15] |
| Compound 2-2 | DYRK1A | 49.5 - 264 (range for 6 compounds) | [15] |
| Compound 2-8 | DYRK1A | 49.5 - 264 (range for 6 compounds) | [15] |
| Compound ZDWX-25 | GSK-3β | 71 | [16] |
| Compound ZDWX-25 | DYRK1A | 103 | [16] |
| Compound 13 | hAChE | 58.76 | [6] |
| Compound 17d | hAChE | 89.38 | [6] |
| Compound 1f | MAO-A | 4.9 | [17] |
| Compound 1c | MAO-B | 24 | [17] |
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in the research of harmine derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of harmine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anchorage-Independent Growth Assessment: Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.
-
Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. This assay measures the formation of colonies in a semi-solid agar medium.
-
Protocol:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells.
-
Top Agar Layer: Mix the cell suspension with a low-melting-point 0.3-0.4% agar solution in culture medium and overlay it onto the base layer.
-
Compound Treatment: The harmine derivative can be incorporated into the top agar layer or added to the medium overlaying the agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with a dye such as crystal violet or nitroblue tetrazolium chloride and count them using a microscope.
-
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This model is used to evaluate the antitumor activity of harmine derivatives in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of nude mice.[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer the harmine derivative to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[19] A control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Analyze the tumor growth inhibition and perform further analyses on the tumor tissue (e.g., immunohistochemistry, Western blotting).
-
In Vivo Neuroprotection Assessment: Scopolamine-Induced Amnesia Model
This model is used to screen for compounds with potential therapeutic effects against cognitive impairment.
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces memory deficits in rodents, mimicking some aspects of Alzheimer's disease. The ability of a compound to reverse these deficits is assessed.
-
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment.
-
Drug Pre-treatment: Administer the harmine derivative or a standard nootropic drug for a specified period (e.g., 7-14 days).
-
Amnesia Induction: Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) before the behavioral tests.[20]
-
Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze, passive avoidance test, or Y-maze.[21][22]
-
Biochemical Analysis: After the behavioral tests, collect brain tissue for biochemical analysis, such as measuring acetylcholinesterase activity or levels of neurotransmitters.
-
In Vivo Antidiabetic Efficacy: High-Fat Diet-Induced Diabetes Model
This model is used to study type 2 diabetes and evaluate the efficacy of antidiabetic drugs.
-
Principle: Feeding mice a high-fat diet induces obesity, insulin resistance, and hyperglycemia, mimicking the metabolic characteristics of type 2 diabetes.
-
Protocol:
-
Diet Induction: Feed mice a high-fat diet for an extended period (e.g., 14 weeks) to induce a diabetic phenotype.[12][23]
-
Drug Treatment: Administer the harmine derivative (e.g., 30 mg/kg, i.p.) for a specified duration (e.g., the last 6 weeks of the diet).[12][23]
-
Metabolic Monitoring: Monitor body weight, food intake, and blood glucose levels throughout the study.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Biochemical and Histological Analysis: At the end of the study, collect blood and tissues for analysis of lipid profiles, insulin levels, and histological examination of the pancreas, liver, and adipose tissue.
-
Signaling Pathways and Mechanisms of Action
Harmine and its derivatives exert their diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
Anticancer Signaling Pathways
Harmine derivatives have been shown to induce cancer cell death and inhibit proliferation through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway, and the induction of apoptosis and autophagy.[4][11]
Caption: Anticancer mechanisms of harmine derivatives.
Neuroprotective Signaling Pathways
The neuroprotective effects of harmine derivatives are attributed to their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as well as their anti-inflammatory properties.[5][24]
Caption: Neuroprotective mechanisms of harmine derivatives.
Antidiabetic Signaling Pathway
Harmine and its derivatives have shown promise in the treatment of diabetes, primarily through the inhibition of DYRK1A, which leads to the proliferation of pancreatic β-cells.[23][25]
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. millerlaboratory.org [millerlaboratory.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. rupress.org [rupress.org]
- 11. Role of the Crosstalk between Autophagy and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 17. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Natural Small Molecule Harmine Inhibits Angiogenesis and Suppresses Tumour Growth through Activation of p53 in Endothelial Cells | PLOS One [journals.plos.org]
- 20. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. njppp.com [njppp.com]
- 22. criver.com [criver.com]
- 23. Anti-Diabetic and Anti-Adipogenic Effect of Harmine in High-Fat-Diet-Induced Diabetes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Chemical Synthesis and Purification of Harmine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of harmine hydrochloride, a significant β-carboline alkaloid with a range of pharmacological activities. This document details the synthetic pathway from commercially available precursors, the conversion to its hydrochloride salt, and subsequent purification methodologies. Quantitative data is presented in tabular format for clarity, and experimental protocols are provided for key processes. Furthermore, visual diagrams of the synthesis workflow, purification process, and relevant biological signaling pathways are included to facilitate a comprehensive understanding.
Chemical Synthesis of Harmine
The laboratory synthesis of harmine is most commonly achieved through a two-step process commencing with 6-methoxytryptamine. This process involves a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by dehydrogenation to yield the aromatic harmine structure.
Step 1: Pictet-Spengler Reaction to form 1-methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. In this step, 6-methoxytryptamine is condensed with an aldehyde, typically acetaldehyde, under acidic conditions to facilitate the cyclization and formation of the tetrahydro-β-carboline ring system.
Step 2: Dehydrogenation to Harmine
The tetrahydro-β-carboline intermediate is then aromatized to harmine through a dehydrogenation reaction. This is often accomplished using a palladium on carbon (Pd/C) catalyst in a suitable solvent under reflux conditions.
Conversion to this compound
To enhance its solubility in aqueous solutions, the harmine freebase is converted to its hydrochloride salt. This is typically achieved by dissolving the harmine in an alcoholic solvent and treating it with hydrochloric acid, which leads to the precipitation of this compound.
Purification of this compound
The purity of the final this compound product is crucial for research and pharmaceutical applications. Several methods can be employed for its purification, including recrystallization and chromatographic techniques. For harmine isolated from natural sources, such as the seeds of Peganum harmala, initial purification of the freebase by pH-based separation from co-occurring alkaloids like harmaline is a critical preliminary step.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is paramount for achieving high purity.
Chromatographic Methods
For higher purity requirements, chromatographic methods are employed. pH-zone-refining counter-current chromatography has been shown to be a highly effective method for the separation and purification of harmine from crude extracts with high recovery rates.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | General |
| Molar Mass | 212.25 g/mol | General |
| Melting Point | 262-263 °C | |
| Appearance | White to off-white crystalline powder |
Table 1: Physical and Chemical Properties of Harmine
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃ClN₂O | General |
| Molar Mass | 248.71 g/mol | General |
| Melting Point | 272-275 °C (with decomposition) | [1] |
| Solubility | Soluble in water | [2] |
| Purity (by HPLC) | >99% | [1] |
Table 2: Physical and Chemical Properties of this compound
| Purification Method | Starting Material | Yield/Recovery | Purity | Reference |
| pH-zone-refining counter-current chromatography | 1.2 g crude extract | 554 mg harmine | >96% | [3] |
| Recrystallization (Acetone/Ethyl Ether) | Crude harmine HCl | Not specified | High | [4] |
Table 3: Purification Yields and Purity of Harmine
Experimental Protocols
Synthesis of Harmine
Step 1: Pictet-Spengler Reaction A detailed protocol for the Pictet-Spengler reaction to synthesize 1-methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline from 6-methoxytryptamine and acetaldehyde in the presence of an acid catalyst would be inserted here, based on established literature procedures.
Step 2: Dehydrogenation A comprehensive procedure for the dehydrogenation of the tetrahydro-β-carboline intermediate using a palladium on carbon catalyst in a suitable solvent like toluene under reflux would be provided here.
Conversion to this compound
A step-by-step guide for the conversion of harmine freebase to its hydrochloride salt would be detailed here. A typical procedure involves dissolving 0.1 g (0.47 mmol) of harmine in 12 ml of ethanol and adding 10 ml (40.5 mmol) of concentrated hydrochloric acid with stirring at room temperature. The resulting white precipitate is then filtered and dried to yield the hydrochloride salt.[1]
Purification of this compound by Recrystallization
A detailed protocol for the recrystallization of this compound would be included here. This would involve dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., aqueous methanol or acetone/ethyl ether) and allowing it to cool slowly to form pure crystals, which are then collected by filtration.
Visual Diagrams
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical synthesis workflow, the purification process, and the key signaling pathways affected by harmine.
Caption: Chemical synthesis workflow of harmine.
Caption: Purification workflow for this compound.
Caption: Mechanism of MAO-A inhibition by harmine.[5]
Caption: Harmine's inhibitory effects on cancer signaling pathways.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2006526580A - Harmine derivatives, intermediates used in their preparation, preparation processes and their use - Google Patents [patents.google.com]
- 5. Harmine - Wikipedia [en.wikipedia.org]
- 6. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glow: A Technical Guide to the Fluorescent Properties of Harmine and Its Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fluorescent properties of harmine, a naturally occurring β-carboline alkaloid, and its synthetic derivatives. Renowned for its diverse pharmacological activities, harmine's intrinsic fluorescence provides a powerful tool for researchers across various disciplines, from molecular and cell biology to drug discovery. This document summarizes the core fluorescent characteristics of these compounds, details relevant experimental protocols, and visualizes their interactions with key cellular signaling pathways.
Core Fluorescent Properties of Harmine and Derivatives
Harmine and its close analog, harmaline, exhibit intrinsic fluorescence, a property that is sensitive to their local environment. This sensitivity makes them valuable as probes to study interactions with biomolecules and to monitor changes in cellular environments. While a vast number of harmine derivatives have been synthesized to explore their therapeutic potential, a comprehensive photophysical characterization of many of these compounds is still an emerging area of research.
Quantitative Fluorescence Data
The following table summarizes the available quantitative fluorescence data for harmine and its key derivatives. It is important to note that the fluorescent properties, such as quantum yield and lifetime, can be highly dependent on the solvent and local environment.
| Compound Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| Harmine | ~345-365[1] | ~417-431[1] | Data not consistently reported | Data not consistently reported | Varies (e.g., Methanol, aqueous buffer) |
| Harmaline | ~365 | ~483 | Data not consistently reported | Data not consistently reported | Aqueous buffer |
| 9-Substituted Harmine Derivatives | Not extensively characterized | Not extensively characterized | Not extensively characterized | Not extensively characterized | Varies |
| C3-Tethered Triazolo-β-carboline Derivatives | Not extensively characterized | Not extensively characterized | Not extensively characterized | Not extensively characterized | Varies |
| Harmine-Chalcone Hybrids | Not extensively characterized | Not extensively characterized | Not extensively characterized | Not extensively characterized | Varies |
Data for many harmine derivatives are not yet publicly available or extensively studied. Researchers are encouraged to perform detailed photophysical characterization for novel compounds.
Experimental Protocols
The study of the fluorescent properties of harmine and its derivatives involves a range of spectroscopic and imaging techniques. Below are detailed methodologies for key experiments.
Determination of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of harmine or its derivatives.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Harmine or harmine derivative stock solution (e.g., 1 mM in DMSO)
-
Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol)
Procedure:
-
Prepare a dilute solution of the compound (e.g., 1-10 µM) in the solvent of interest. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Emission Spectrum: a. Set the fluorometer to emission scan mode. b. Excite the sample at a wavelength known to be in the absorption range of the compound (e.g., 350 nm for harmine). c. Scan the emission wavelengths over a range that is expected to contain the fluorescence emission (e.g., 380-600 nm for harmine). d. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Excitation Spectrum: a. Set the fluorometer to excitation scan mode. b. Set the emission wavelength to the determined emission maximum (λ_em). c. Scan the excitation wavelengths over a range that is expected to contain the absorption of the compound (e.g., 250-400 nm for harmine). d. The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λ_ex).
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of a harmine derivative relative to a known standard.
Materials:
-
Fluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Harmine derivative solution
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare a series of five dilutions for both the harmine derivative and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
For each solution, record the corrected fluorescence emission spectrum on the fluorometer, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the harmine derivative and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the harmine derivative using the following equation:
Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.
Cellular Imaging with Fluorescence Microscopy
Objective: To visualize the intracellular localization of a fluorescent harmine derivative.
Materials:
-
Fluorescence microscope with appropriate filter sets
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Glass-bottom dishes or coverslips
-
Harmine derivative stock solution
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
MitoTracker dye for mitochondrial staining (optional)
Procedure:
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the harmine derivative for the desired amount of time.
-
(Optional) In the final 15-30 minutes of incubation, add nuclear and/or mitochondrial stains according to the manufacturer's protocols.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using the fluorescence microscope. Use the appropriate filter cube for the harmine derivative (based on its excitation and emission spectra) and any co-stains.
-
Acquire images and analyze the subcellular localization of the derivative's fluorescence.
Signaling Pathways and Experimental Workflows
Harmine and its derivatives exert their biological effects by modulating various cellular signaling pathways. Their intrinsic fluorescence can be leveraged to study these interactions.
Inhibition of DYRK1A-NFAT Signaling
Harmine is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition has significant downstream effects on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, which is crucial for cell proliferation and immune responses.
Caption: Inhibition of DYRK1A by harmine prevents NFAT phosphorylation, leading to its nuclear translocation and activation of target genes.
Inhibition of Akt and ERK Signaling Pathways in Cancer
Harmine has been shown to induce apoptosis and inhibit proliferation in cancer cells by suppressing the Akt and ERK signaling pathways.
Caption: Harmine inhibits the phosphorylation of Akt and ERK, leading to decreased cell proliferation and survival, and the induction of apoptosis.[2]
Induction of Apoptosis
Harmine can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Harmine induces apoptosis by activating both the extrinsic (via Caspase-8) and intrinsic (via Bax/Bcl-2 and Caspase-9) pathways, converging on Caspase-3.[3]
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the fluorescent properties of harmine derivatives and their biological effects.
Caption: A typical workflow for the synthesis, photophysical characterization, and in vitro biological evaluation of novel harmine derivatives.
Conclusion
Harmine and its derivatives represent a versatile class of compounds with significant potential in both therapeutic development and basic research. Their intrinsic fluorescent properties provide a valuable, non-invasive tool for studying their mechanism of action, cellular uptake, and localization. While the full photophysical characterization of many harmine derivatives remains to be explored, the methodologies and signaling pathway insights presented in this guide offer a solid foundation for researchers to harness the fluorescent capabilities of these promising molecules. Future work should focus on systematically characterizing the fluorescence of novel derivatives to build a comprehensive library of data that can aid in the rational design of new fluorescent probes and therapeutic agents.
References
- 1. Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of C3-tethered 1,2,3-triazolo-β-carboline derivatives: Anticancer activity, DNA-binding ability, viscosity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the interaction of the fluorophores harmine and harmaline with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmine Hydrochloride's Interaction with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine hydrochloride, a β-carboline alkaloid originally isolated from Peganum harmala, is a compound of significant interest due to its diverse pharmacological profile. Beyond its well-established role as a potent and reversible inhibitor of monoamine oxidase A (MAO-A), harmine exhibits a complex interplay with the serotonergic system. This technical guide provides an in-depth analysis of this compound's interaction with various serotonin (5-HT) receptor subtypes, presenting quantitative binding data, functional activity, and an exploration of the downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of harmine and related compounds.
Data Presentation: Quantitative Analysis of Harmine's Interaction with Serotonin Receptors
The affinity of this compound for various serotonin receptor subtypes has been characterized primarily through radioligand binding assays. The following tables summarize the available quantitative data.
Table 1: Binding Affinity of Harmine for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [3H]Ketanserin | Not Specified | 397 | [1][2] |
| 5-HT2A | Not Specified | Not Specified | Micromolar | [3] |
Note: Data for a comprehensive panel of 5-HT receptor subtypes for harmine is limited in the public domain. The majority of available data focuses on the 5-HT2A receptor.
Table 2: Functional Activity of Harmine at Serotonin Receptors
| Receptor Subtype | Assay Type | Cell Line | Functional Effect | EC50/IC50/Emax | Reference |
| 5-HT2A | Calcium Mobilization | Not Specified | No direct agonistic activity | Not Applicable | [4] |
| 5-HT2A/5-HT2C | Dopamine Efflux | Rat Brain Slices | Augments dopamine efflux (attenuated by ketanserin) | Not Applicable | [5] |
Note: Quantitative functional data (EC50, Emax) for harmine at various serotonin receptors is not extensively reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of harmine's interaction with serotonin receptors.
Radioligand Binding Assay ([3H]Ketanserin for 5-HT2A Receptor)
This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT2A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of harmine for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (Radioligand).
-
Serotonin or a known non-radioactive 5-HT2A antagonist (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]Ketanserin at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of harmine from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Experimental Workflow: Radioligand Binding Assay
Functional Assay: Calcium Mobilization
This protocol outlines a general procedure for assessing the functional activity of harmine at Gq-coupled serotonin receptors, such as the 5-HT2A receptor.
Objective: To determine if harmine acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
A known 5-HT2A receptor antagonist (e.g., ketanserin).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the 5-HT2A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1-hour incubation with Fluo-4 AM).
-
Agonist Test: To test for agonist activity, add varying concentrations of harmine to the cells and measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a calcium influx.
-
Antagonist Test: To test for antagonist activity, pre-incubate the cells with varying concentrations of harmine for a short period before adding a known 5-HT2A agonist at its EC80 concentration. A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the harmine concentration to determine the EC50 and Emax. For antagonist activity, plot the inhibition of the agonist response against the harmine concentration to determine the IC50.
Signaling Pathways
The interaction of harmine with serotonin receptors, particularly the 5-HT2A subtype, initiates a cascade of intracellular signaling events. While direct G-protein activation by harmine at this receptor has not been conclusively demonstrated, its modulatory effects suggest an influence on downstream pathways.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.
Gq-PLC Pathway: Upon agonist binding, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
β-Arrestin Pathway: In addition to G-protein signaling, agonist-bound 5-HT2A receptors can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades.
Diagram of 5-HT2A Receptor Signaling Pathways
Downstream Effects and CREB Phosphorylation
While the precise mechanism of harmine's influence on 5-HT2A receptor signaling requires further elucidation, studies have shown that harmine can lead to the phosphorylation of the cAMP response element-binding protein (CREB). The activation of the MAPK/ERK pathway, which can be downstream of both Gq and β-arrestin signaling, is a known mechanism for CREB phosphorylation. Phosphorylated CREB (pCREB) acts as a transcription factor, regulating the expression of genes involved in neuroplasticity, cell survival, and other crucial neuronal functions. Harmine's ability to increase pCREB levels suggests a potential role in modulating these fundamental cellular processes through its interaction with the serotonergic system.
Conclusion
This compound demonstrates a significant, though complex, interaction with the serotonin system, with the most well-characterized interaction being its binding to the 5-HT2A receptor. The available data suggest that harmine may not act as a classical agonist at this receptor but rather as a modulator of serotonergic and dopaminergic neurotransmission. Its influence on downstream signaling pathways, including the phosphorylation of CREB, points towards a potential to induce lasting changes in neuronal function.
For professionals in drug development, the nuanced profile of harmine at serotonin receptors presents both challenges and opportunities. A deeper understanding of its binding affinities across all 5-HT receptor subtypes, its functional activity, and its potential for biased agonism is critical for elucidating its therapeutic potential and guiding the development of novel therapeutics with improved selectivity and efficacy. Further research is warranted to fully unravel the intricate pharmacology of this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibogaine - Wikipedia [en.wikipedia.org]
- 5. Harmine augments electrically evoked dopamine efflux in the nucleus accumbens shell - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Harmine Hydrochloride in HCT116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing harmine hydrochloride in HCT116 human colorectal carcinoma cell culture. This document outlines the biological effects of this compound on HCT116 cells, detailed protocols for essential experiments, and a summary of quantitative data to facilitate reproducible research.
Introduction
This compound, a water-soluble salt of the β-carboline alkaloid harmine, has demonstrated significant anti-cancer properties in various cancer cell lines. In the context of human colorectal cancer, particularly the HCT116 cell line, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and impede cell migration. These effects are primarily mediated through the modulation of key signaling pathways, including the ERK and PI3K/AKT/mTOR pathways. This document serves as a practical guide for investigating the anti-neoplastic effects of this compound on HCT116 cells.
HCT116 Cell Culture Protocol
HCT116, a human colorectal carcinoma cell line, is a widely used model in cancer research. Adherent in nature, these cells exhibit an epithelial-like morphology.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
T-75 cell culture flasks
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
To prepare the complete growth medium, supplement McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
Thawing and Culturing:
-
Rapidly thaw the cryovial of HCT116 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO₂.
Effects of this compound on HCT116 Cells
This compound exerts multiple anti-cancer effects on HCT116 cells:
-
Inhibition of Cell Growth and Proliferation: this compound significantly reduces the viability of HCT116 cells in a dose- and time-dependent manner.
-
Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division.[1][2] This is associated with the reduced expression of key G2/M regulatory proteins such as p-cdc2, cdc2, and cyclin B1.[1]
-
Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in HCT116 cells.[1][3] This is mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3] Furthermore, it leads to the cleavage and activation of caspase-9 and caspase-3, and subsequent PARP cleavage.[1]
-
Inhibition of Cell Migration: The migratory capacity of HCT116 cells is diminished upon treatment with this compound.[1]
-
Modulation of Signaling Pathways: The anti-cancer effects of this compound in HCT116 cells are linked to the inhibition of the ERK and PI3K/AKT/mTOR signaling pathways.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of this compound on HCT116 cell viability.
| Treatment Duration | IC50 Value (µM) | Reference |
| 24 hours | 125.5 | [3] |
| 48 hours | 58.2 | [3] |
| 72 hours | 37.8 | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on HCT116 cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HCT116 cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) in a final volume of 200 µL per well. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
HCT116 cells
-
This compound
-
Complete growth medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 7-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
When colonies are visible, aspirate the medium and wash the wells twice with PBS.
-
Fix the colonies with 1 mL of ice-cold methanol for 15 minutes.
-
Aspirate the methanol and stain the colonies with 1 mL of Crystal Violet solution for 20 minutes at room temperature.
-
Gently wash the wells with water and allow them to air dry.
-
Photograph the plates and count the number of colonies (typically those with >50 cells).
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
Materials:
-
HCT116 cells
-
Complete growth medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HCT116 cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of this compound. The use of low-serum medium minimizes cell proliferation.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat HCT116 cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, cdc2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat HCT116 cells in 6-well plates or 10 cm dishes.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways Affected by this compound in HCT116 Cells
Caption: this compound inhibits ERK and PI3K/AKT/mTOR pathways.
Experimental Workflow for Assessing this compound Effects
References
Application Notes: Analyzing PI3K/AKT/mTOR Pathway Inhibition by Harmine Hydrochloride via Western Blot
References
- 1. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways [mdpi.com]
- 5. Harmine suppresses the malignant phenotypes and PI3K activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Application Notes: Determining the IC50 of Harmine Hydrochloride in Breast Cancer Cells using MTT Assay
Introduction
Harmine, a β-carboline alkaloid originally isolated from Peganum harmala, and its more water-soluble derivative, harmine hydrochloride, have demonstrated significant antitumor activities across various cancer types, including breast cancer.[1][2] This compound has been shown to inhibit proliferation, migration, and invasion of breast cancer cells.[1][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a basis for determining the IC50 value of cytotoxic agents.[4] This document provides a detailed protocol for determining the IC50 of this compound in breast cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[4][5] The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[5][6]
Application
This protocol is intended for researchers, scientists, and drug development professionals working on the evaluation of potential therapeutic agents for breast cancer. It is specifically tailored for determining the IC50 value of this compound in adherent breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][7]
Experimental Protocols
Materials and Reagents
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.[3]
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as this compound has increased water solubility).[1]
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A common concentration range to test is 0, 1, 10, 50, 100, and 150 µM.[1][3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and IC50 Determination
-
Calculate Cell Viability:
-
The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined by non-linear regression analysis using software such as GraphPad Prism or by using the linear equation derived from the dose-response curve.[8][9]
-
Data Presentation
Table 1: Example of Quantitative Data for MTT Assay
| Parameter | Value | Reference |
| Cell Lines | MCF-7, MDA-MB-231 | [1][7] |
| Seeding Density | 5x10³ - 1x10⁴ cells/well | [3] |
| Harmine HCl Concentrations | 0, 1, 10, 50, 100, 150 µM | [1][3] |
| Incubation Times | 24, 48, 72 hours | [1][3] |
| MTT Concentration | 5 mg/mL | [6] |
| MTT Incubation Time | 2 - 4 hours | |
| Solubilizing Agent | DMSO | [5][6] |
| Absorbance Wavelength | 490 nm or 570 nm | [6] |
Mandatory Visualization
Caption: Workflow of the MTT assay for IC50 determination.
Caption: Simplified signaling pathway of harmine in breast cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 3. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
Flow cytometry analysis of cell cycle arrest induced by harmine hydrochloride
Application Notes and Protocols for Flow Cytometry Analysis
Introduction
Harmine hydrochloride, a water-soluble derivative of the β-carboline alkaloid harmine, has emerged as a promising compound in cancer research.[1][2][3][4][5] Studies have demonstrated its ability to inhibit proliferation and induce cell cycle arrest in various cancer cell lines, making it a subject of intense investigation for its therapeutic potential.[1][2][4][5][6] These application notes provide a comprehensive overview of the effects of this compound on the cell cycle and detailed protocols for its analysis using flow cytometry.
This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M phase arrest in hepatocellular carcinoma (SK-Hep1) and breast cancer (MCF-7, MDA-MB-231) cells, while inducing G0/G1 phase arrest in oral squamous carcinoma cells (SCC-4, SCC-25).[1][2][4][5] This differential effect underscores the compound's complex mechanism of action, which involves the modulation of key signaling pathways and regulatory proteins.
Mechanism of Action: Signaling Pathways
The cell cycle arrest induced by this compound is mediated through the regulation of several critical signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways.[1][2][3][7][8]
-
MAPK Pathway: this compound treatment has been observed to increase the phosphorylation of JNK and p38 MAPKs.[1][2][7] Activation of these pathways can lead to the upregulation of tumor suppressor proteins like p53 and its downstream target p21, which are critical regulators of cell cycle checkpoints.[1][9]
-
PI3K/AKT Pathway: The compound inhibits the phosphorylation of PI3K and AKT, leading to the inactivation of this pro-survival pathway.[1][2][7] This inhibition results in the activation of the downstream effector FOXO3a, which can promote the expression of cell cycle inhibitors.[1][2][7]
The interplay of these pathways converges on the regulation of key cell cycle proteins. This compound treatment leads to the upregulation of p53 and the CDK inhibitor p21.[1][3][9] Concurrently, it downregulates the expression of G2/M phase regulatory proteins such as cyclin B1 and p-cdc2 (Cdk1), and the G1/S regulatory protein CDK6.[1][2][5][9]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in SK-Hep1 Cells (24h treatment) [1]
| Concentration (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0 | 1.22 | 58.4 | 19.8 | 20.6 |
| 12.5 | 2.5 | 52.1 | 15.3 | 30.1 |
| 25 | 4.8 | 45.3 | 12.5 | 37.4 |
| 50 | 11.9 | 48.2 | 10.1 | 29.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment) [2]
| Concentration (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0 | 2.1 | 65.4 | 15.3 | 17.2 |
| 5 | 3.5 | 60.1 | 14.2 | 22.2 |
| 10 | 5.8 | 55.3 | 12.8 | 26.1 |
| 20 | 9.2 | 48.7 | 10.5 | 31.6 |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (48h treatment) [2]
| Concentration (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0 | 1.8 | 55.2 | 20.1 | 22.9 |
| 5 | 2.9 | 50.8 | 18.5 | 27.8 |
| 10 | 4.6 | 46.1 | 16.2 | 33.1 |
| 20 | 8.1 | 40.5 | 13.7 | 37.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SK-Hep1, MCF-7, MDA-MB-231) in a 100-mm culture dish.
-
Incubation: Culture the cells for 24 hours to allow for attachment and growth, aiming for approximately 70% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM for SK-Hep1; 0, 5, 10, 20 µM for MCF-7 and MDA-MB-231) for the desired duration (e.g., 24 or 48 hours).[1][2] An untreated control group (0 µM) should always be included.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for preparing cells for cell cycle analysis using propidium iodide (PI) staining.[10][11][12]
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin.
-
Collect the cells and centrifuge at approximately 300 x g for 5 minutes.[12]
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS (e.g., 400 µl) to ensure a single-cell suspension.[12]
-
While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.[12] This step is crucial to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation.[12][13] Cells can be stored in 70% ethanol at 4°C for an extended period.[12]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[12]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with cold PBS.[12]
-
Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml solution) to degrade RNA and ensure specific DNA staining.[12][14]
-
Add propidium iodide (PI) solution (e.g., 400 µl of 50 µg/ml solution) to the cells.[12][14]
-
Incubate at room temperature for 5-10 minutes, protected from light.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.[12]
-
Use a linear scale for the PI fluorescence signal.[12]
-
Gate out doublets and cell aggregates to ensure analysis of single cells.[14]
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Visualizations
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 7. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Natural Small Molecule Harmine Inhibits Angiogenesis and Suppresses Tumour Growth through Activation of p53 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. igbmc.fr [igbmc.fr]
- 14. ucl.ac.uk [ucl.ac.uk]
Application Notes: Harmine Hydrochloride in Glioblastoma Multiforme Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. The median survival remains poor, highlighting the urgent need for novel therapeutic agents. Harmine, a β-carboline alkaloid originally isolated from plants like Peganum harmala, and its more soluble derivative, harmine hydrochloride, have demonstrated significant anti-tumor activities across various cancers.[1] Recent studies have elucidated its potential in preclinical glioblastoma models, where it has been shown to inhibit tumor cell proliferation, migration, and in vivo tumor growth by targeting key oncogenic signaling pathways.[1][2]
These notes provide a summary of the mechanism, quantitative effects, and detailed protocols for the application of this compound in a glioblastoma multiforme animal model, intended to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by modulating multiple critical signaling pathways involved in cell growth, survival, and invasion. The primary mechanisms identified are the inhibition of the FAK/AKT and ERK signaling cascades.
-
Inhibition of the FAK/AKT Pathway : Harmine has been shown to reduce the phosphorylation levels of Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT).[1] The FAK/AKT pathway is a central regulator of cell survival and proliferation. By inhibiting this pathway, harmine suppresses downstream effectors, including Matrix Metalloproteinases (MMP2, MMP9) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor cell migration, invasion, and angiogenesis.[1][3]
-
Inhibition of the ERK Pathway : The Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade that promotes GBM cell proliferation and survival. Harmine induces a sustained decrease in ERK signaling, contributing to its anti-proliferative effects.[4]
-
Inhibition of DYRK1A : Harmine is also a known inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] DYRK1A activity has been implicated in regulating the stability of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in glioblastoma. Pharmacological inhibition of DYRK1A with harmine was found to reduce EGFR-dependent GBM growth and decrease tumor cell proliferation in vivo.[2]
Signaling Pathway Diagrams
References
- 1. Harmine inhibits the proliferation and migration of glioblastoma cells via the FAK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: High-Content Screening for Novel Target Identification of Harmine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmine, a β-carboline alkaloid originally isolated from plants like Peganum harmala, and its more water-soluble form, harmine hydrochloride (HMH), have garnered significant interest for their diverse pharmacological activities.[1][2][3] Primarily known as a reversible inhibitor of monoamine oxidase A (MAO-A) and a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), harmine exhibits a range of anti-cancer properties.[4][5][6] Studies have demonstrated its ability to suppress proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, including breast, colorectal, and liver cancer.[1][7][8] These effects are often mediated through the modulation of key signaling pathways such as PI3K/AKT/mTOR and MAPKs.[1][7][9]
While several targets of harmine are known, the full spectrum of its molecular interactions remains to be elucidated. High-content screening (HCS) offers a powerful, unbiased, image-based approach to systematically investigate the phenotypic effects of compounds on cells. By simultaneously quantifying multiple cellular parameters (e.g., morphology, organelle health, protein expression, and localization), HCS can generate a detailed "fingerprint" of a compound's activity. This application note provides a detailed protocol for using HCS to uncover novel cellular targets of this compound, moving from a broad phenotypic screen to strategies for target deconvolution.
Known Targets and Bioactivity of this compound
Harmine and its hydrochloride salt have been evaluated against several molecular targets. The quantitative data from various studies are summarized below.
| Target/Assay | IC50 / Ki Value | Cell Line / System | Reference |
| Kinase Inhibition | |||
| DYRK1A | IC50: 33 nM - 48 nM | In vitro / Cultured Cells | [4] |
| DYRK1B | IC50: 166 nM | In vitro | [4] |
| DYRK2 | IC50: 1.9 µM | In vitro | [4] |
| MAO-A | Ki: 16.9 nM | In vitro | [5] |
| 5-HT2A Receptor | Ki: 397 nM | In vitro | [4] |
| Anti-Proliferative Activity | |||
| HCT116 (Colorectal) | IC50: 58.2 µM (48h) | HCT116 Cells | [7] |
| Pancreatic Cancer Cells | IC50: 5.40 µM - 13.67 µM | PANC-1, CFPAC-1, etc. | [10] |
| PC12 (Neuroblastoma) | IC50: 17.97 µM | PC12 Cells | [11] |
| MCF-7 (Breast) | Proliferation inhibited at 1-1000 µM | MCF-7 Cells | [3] |
| MDA-MB-231 (Breast) | Proliferation inhibited at 1-1000 µM | MDA-MB-231 Cells | [3] |
Signaling Pathways Modulated by Harmine
Harmine is known to interfere with multiple signaling cascades critical for cell survival and proliferation. The diagram below illustrates the established pathways affected by harmine, leading to downstream anti-cancer effects like cell cycle arrest and apoptosis.
Caption: Known signaling pathways modulated by this compound.
Experimental Protocols
High-Content Screening Workflow
The overall workflow involves automated microscopy and image analysis to quantify multiple phenotypic parameters in response to this compound treatment.
Caption: High-Content Screening (HCS) experimental workflow.
Detailed Protocol: Multiparametric Phenotypic Screening
This protocol is designed for a 384-well plate format but can be adapted.
Materials:
-
U2OS (human bone osteosarcoma) cell line (or other suitable cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
384-well black, clear-bottom imaging plates
-
This compound (HMH)
-
DMSO (vehicle control)
-
Staurosporine (positive control for apoptosis)
-
Reagents:
-
Hoechst 33342 (Nuclear stain)
-
Phalloidin-iFluor 488 (F-actin cytoskeleton)
-
MitoTracker™ Red CMXRos (Mitochondria)
-
Cell viability dye (e.g., Image-iT™ DEAD Green™)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture U2OS cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 mM. Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 30 µM).
-
Include DMSO-only wells as a negative control and a known cytotoxic agent like staurosporine (1 µM) as a positive control.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Staining:
-
Add the cell viability dye and Hoechst 33342 (live stain) to the media and incubate for 30 minutes.
-
Carefully aspirate the medium and wash once with PBS.
-
Fix the cells by adding 30 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize by adding 30 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Add a staining solution containing Phalloidin-iFluor 488 and MitoTracker™ Red CMXRos in PBS. Incubate for 30-60 minutes in the dark.
-
Wash three times with PBS. Leave 50 µL of PBS in each well for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets (e.g., DAPI, FITC, TRITC). Capture at least four fields per well at 20x magnification.
-
Use an associated image analysis software to segment and analyze cells. Define the nucleus using the Hoechst channel and the cytoplasm using the Phalloidin channel.
-
Extract multiple features per cell.
-
Example Phenotypic Profile from HCS Data
The analysis will yield a multiparametric profile of this compound's effects. Data should be normalized to negative controls (DMSO).
| Cellular Feature | Parameter Measured | Example Result with Harmine HCl | Interpretation |
| Cell Health | Cell Count | Decreased (Dose-dependent) | Cytotoxic/Anti-proliferative effect |
| % Viable Cells | Decreased | Indication of cell death | |
| Nuclear Morphology | Nuclear Area | Decreased | Chromatin condensation (apoptosis) |
| Nuclear Intensity (Hoechst) | Increased | DNA condensation | |
| Cytoskeletal Structure | Actin Fiber Integrity | Disrupted, cell rounding | Loss of cell adhesion/structure |
| Cell Area | Decreased | Cell shrinkage | |
| Mitochondrial Health | Mitochondrial Mass/Area | Increased | Potential mitochondrial stress |
| Mitochondrial Intensity | Decreased | Loss of mitochondrial membrane potential |
Strategies for Novel Target Deconvolution
Once a distinct phenotypic fingerprint for this compound is established, the next step is to identify the novel molecular target(s) responsible for these effects.
Caption: Strategies for novel target deconvolution from HCS hits.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. Cells are treated with HMH or vehicle, heated to various temperatures, and the soluble protein fraction is analyzed by mass spectrometry to identify proteins stabilized by HMH binding.
-
Affinity Chromatography-Mass Spectrometry: Harmine is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is incubated with cell lysate, and proteins that bind to harmine are isolated, identified by mass spectrometry, and validated.
-
Genetic Screening (RNAi/CRISPR): A library of siRNA or CRISPR gRNA can be used to systematically knock down or knock out genes. A screen can identify genes whose loss either mimics the harmine phenotype (suggesting the gene is in the same pathway) or confers resistance to harmine (suggesting the gene encodes a direct or critical target).
Conclusion
High-content screening provides an invaluable platform for moving beyond known targets to discover novel mechanisms of action for pharmacologically active compounds like this compound. By generating rich, multiparametric phenotypic data, HCS enables a deeper understanding of a compound's cellular effects. When coupled with powerful target deconvolution strategies such as proteomics and genetic screening, this approach can accelerate the identification and validation of novel drug targets, paving the way for new therapeutic applications.
References
- 1. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 3. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Harmine - Wikipedia [en.wikipedia.org]
- 6. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 10. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Harmine Hydrochloride's Inhibition of DYRK1A Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for measuring the inhibitory activity of harmine hydrochloride against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The following sections offer a selection of established in vitro and cell-based assay methodologies, quantitative data for harmine's inhibitory potency, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to DYRK1A and this compound
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, neurodevelopment, and apoptosis.[1][2] Dysregulation of DYRK1A activity has been implicated in several pathological conditions, including Down syndrome, Alzheimer's disease, and certain types of cancer.[2][3] This has made DYRK1A a significant therapeutic target for drug discovery.
Harmine, a naturally occurring β-carboline alkaloid, has been identified as a potent and selective inhibitor of DYRK1A.[4][5] It functions as an ATP-competitive inhibitor, directly targeting the kinase's active site.[6] Understanding the methods to accurately quantify the inhibitory effect of harmine and its analogs on DYRK1A is essential for basic research and the development of novel therapeutics.
Quantitative Data: Harmine's Inhibition of DYRK1A
The half-maximal inhibitory concentration (IC50) of harmine against DYRK1A has been determined using various assay formats. The potency can vary depending on the specific experimental conditions, such as the assay technology and the substrates used.
| Assay Type | Substrate | IC50 (nM) | Reference |
| Radiometric ([³³P]-ATP) | Synthetic Peptide | ~80 | [4][7] |
| TR-FRET | Varies (generally higher than radiometric) | [7] | |
| In vitro (Tau phosphorylation) | Recombinant Tau Protein | 700 | [4] |
| ELISA | Dynamin 1a fragment | Comparable to radioactive methods | [8] |
| Kinase Assay | 33 | [9][10] | |
| Kinase Assay | 80 | [5][11] |
Signaling Pathways Involving DYRK1A
DYRK1A is involved in multiple signaling cascades, influencing a range of cellular functions. Its inhibition by harmine can modulate these pathways.
Caption: DYRK1A signaling pathways and points of inhibition by harmine.
Experimental Protocols
Several robust methods are available to measure the inhibition of DYRK1A by this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.
Protocol 1: In Vitro Radiometric Kinase Assay ([³³P]-ATP)
This is a highly sensitive and direct method for measuring kinase activity.
Experimental Workflow:
Caption: Workflow for a radiometric DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A protein
-
This compound
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[4]
-
P81 phosphocellulose paper
-
5% Orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, pre-incubate recombinant DYRK1A with the desired concentration of harmine for 10 minutes at 30°C.[4]
-
Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 30°C.[4][14]
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³³P]ATP.[14]
-
Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each harmine concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the harmine concentration and fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a non-radioactive, homogeneous assay suitable for high-throughput screening.
Experimental Workflow:
Caption: Workflow for a TR-FRET based DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A protein
-
Biotinylated peptide substrate
-
This compound
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and a streptavidin-linked acceptor fluorophore)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Dispense recombinant DYRK1A, biotinylated substrate, and serial dilutions of this compound into the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate the plate to allow for antibody binding to the phosphorylated substrate and the formation of the FRET pair.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: Cell-Based Tau Phosphorylation Assay
This assay measures the effect of harmine on DYRK1A activity within a cellular context.
Experimental Workflow:
Caption: Workflow for a cell-based tau phosphorylation assay.
Materials:
-
Cell line expressing Tau (e.g., H4 neuroglioma cells)[4]
-
This compound
-
Cell culture reagents
-
Cell lysis buffer
-
Antibodies: anti-phospho-Tau (specific epitopes like pS396), anti-total-Tau, anti-DYRK1A, and a loading control (e.g., anti-actin)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Seed the cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated Tau, total Tau, and DYRK1A. Use a loading control to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau at different harmine concentrations.
-
Plot the change in the phospho-Tau/total Tau ratio against the harmine concentration to assess the in-cell inhibitory effect.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers investigating the inhibition of DYRK1A by this compound. The selection of the most appropriate assay will depend on the specific experimental goals. For initial inhibitor screening and potency determination, in vitro assays like radiometric or TR-FRET methods are highly suitable. For validating the cellular activity and downstream effects of harmine, cell-based assays are indispensable. Accurate and consistent measurement of DYRK1A inhibition is critical for advancing our understanding of its biological roles and for the development of novel therapeutic agents targeting this important kinase.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 6. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 12. DYRK1A Kinase Enzyme System [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Assessing the Synergistic Effects of Harmine Hydrochloride with Chemotherapy Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmine, a β-carboline alkaloid originally isolated from Peganum harmala, and its more water-soluble and stable derivative, harmine hydrochloride (HMH), have demonstrated significant anticancer properties.[1][2] Mechanistic studies reveal that harmine and HMH can inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis and regulate the cell cycle.[2][3] These effects are often mediated through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][3][4]
Furthermore, preclinical studies have shown that harmine exhibits synergistic effects when combined with various chemotherapy drugs, enhancing their cytotoxicity against cancer cells and potentially reducing drug resistance.[2][5] This synergistic potential makes HMH a promising candidate for combination cancer therapy.
These application notes provide a comprehensive set of protocols for researchers to assess the synergistic effects of this compound with conventional chemotherapy drugs in vitro. The protocols cover the determination of cell viability, analysis of apoptosis, and evaluation of cell cycle distribution.
Data Presentation
Table 1: IC50 Values of this compound (HMH) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SK-Hep1 | Hepatocellular Carcinoma | 24 | 98.5 | [1] |
| 48 | 55.0 | [1] | ||
| 72 | 11.5 | [1] | ||
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | [4] |
| MCF-7 | Breast Cancer | 48 | ~20 | [3] |
| MDA-MB-231 | Breast Cancer | 48 | ~20 | [3] |
| MGC-803 | Gastric Cancer | Not Specified | Not Specified | |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified | |
| SCC-4 | Oral Squamous Carcinoma | Not Specified | Not Specified | [6] |
| SCC-25 | Oral Squamous Carcinoma | Not Specified | Not Specified | [6] |
Table 2: Combination Index (CI) Values for Harmine (HM) and Doxorubicin (DOX) in Liver Cancer Cells
| Drug Delivery System | Drug Ratio (DOX:HM) | CI Value | Interpretation | Reference |
| Free Drugs | 1:2 (w/w) | 0.85 | Moderate Synergism | [7] |
| PEGLip | 1:2 (w/w) | 0.81 | Moderate Synergism | [7] |
| PEOzLip | 1:2 (w/w) | 0.72 | Moderate Synergism | [7] |
| PEG-TATLip | 1:2 (w/w) | 0.84 | Moderate Synergism | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy drugs, both individually and in combination, on cancer cells. The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (HMH)
-
Chemotherapy drug of interest
-
96-well cell culture plates
-
XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of HMH and the chemotherapy drug in complete medium. Replace the medium in the wells with 100 µL of the drug solutions. Include untreated control wells (medium only).
-
Combination: Prepare combinations of HMH and the chemotherapy drug at constant or non-constant ratios.[9] For a constant ratio experiment, pre-mix the drugs at a specific ratio (e.g., based on their individual IC50 values) and then perform serial dilutions of the mixture.[9] Replace the medium with 100 µL of the drug combination solutions.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm should also be used.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each single agent using dose-response curve analysis.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10][11]
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by this compound and chemotherapy drugs. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[12][13]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (HMH)
-
Chemotherapy drug of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Allow cells to attach overnight. Treat the cells with HMH, the chemotherapy drug, or their combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for determining the effect of this compound and chemotherapy drugs on cell cycle progression. PI stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (HMH)
-
Chemotherapy drug of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with HMH, the chemotherapy drug, or their combination as described in Protocol 2.
-
Cell Harvesting: Harvest cells as described in Protocol 2.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and measure the fluorescence in the red channel (e.g., PE-Texas Red or PerCP).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Unveiling and stratifying cell cycle-dependent drug efficacy using a single-cell PLOM-CON approach with correlation anomaly and presage protein signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Preparing Harmine Hydrochloride for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of harmine hydrochloride for use in various in vitro experimental settings. The information is intended to ensure accurate and reproducible results in cell-based assays.
Solubility of this compound
This compound is a beta-carboline alkaloid derivative, and its salt form enhances its solubility in aqueous solutions compared to its free base, harmine.[1] The choice of solvent is critical for preparing stock solutions that can be easily diluted to working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.
Table 1: Solubility Data for Harmine and its Analogs
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 27.5 mg/mL (~110 mM)[2][3] | Sonication is recommended to aid dissolution.[2][3][4] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5] |
| Water | ~25.6 mg/mL (~102 mM)[2][3] | Sonication is recommended to aid dissolution.[2][3] | |
| Harmine (Free Base) | DMSO | ~2 mg/mL[6] | |
| Ethanol | Soluble[6] | ||
| PBS (pH 7.2) | ~0.25 mg/mL[6] | Aqueous solutions of the free base are not recommended for storage for more than one day.[6] | |
| Harmaline (Related Alkaloid) | DMSO | ~0.25 mg/mL[7] | |
| Ethanol | ~0.5 mg/mL[7] |
Protocols for Solution Preparation
Protocol for Preparing a 50 mM Stock Solution in DMSO
This protocol is adapted from a study on breast cancer cell lines.[1]
Materials:
-
This compound powder (MW: 248.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculation: To prepare a 50 mM stock solution, weigh out 12.44 mg of this compound powder.
-
Calculation: 50 mmol/L * 0.001 L * 248.71 g/mol = 0.01244 g = 12.44 mg
-
-
Dissolution: Add the 12.44 mg of this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If needed, use a sonicator bath to facilitate dissolution.[2][3][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] The powder form can be stored at -20°C for at least 3 years.[4]
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 20 µM working solution: Add 0.4 µL of the 50 mM stock solution to 999.6 µL of cell culture medium.
-
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for optimal results.[5]
Example Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a common in vitro application for this compound to assess its effect on cell proliferation.[1][9]
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231 breast cancer cells)[1]
-
96-well plates
-
Complete cell culture medium
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM for a dose-response curve) to triplicate wells.[1] Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Table 2: Exemplary In Vitro Concentrations of this compound
| Cell Line/Model | Assay Type | Concentration Range | Reference |
| MCF-7, MDA-MB-231 | Cell Viability (MTT) | 0 - 1000 µM | [1] |
| MCF-7, MDA-MB-231 | Migration, Cell Cycle | 0 - 20 µM | [1] |
| DYRK1A Kinase | Biochemical Assay | IC₅₀: 33 nM | [5] |
| PC12 Cells | Neurotoxicity (MTT) | 6.25 - 200 µM | [10] |
| Toxoplasma gondii | Lytic Cycle Assay | Up to 10 µM | [9] |
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for this compound preparation and use.
Signaling Pathway
This compound has been shown to affect multiple signaling pathways. In breast cancer cells, it regulates the MAPKs and PI3K/AKT/FOXO3a pathways to induce G2/M cell cycle arrest.[1]
Caption: Harmine HCl inhibits MAPK and PI3K/AKT/FOXO3a pathways.
References
- 1. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmaline hydrochloride | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | GluR | DYRK | 5-HT Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | In vitro Effect of Harmine Alkaloid and Its N-Methyl Derivatives Against Toxoplasma gondii [frontiersin.org]
- 10. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Harmine Hydrochloride Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine hydrochloride, a beta-carboline alkaloid, has demonstrated a range of pharmacological activities, including potential antitumor effects. Its mechanisms of action are multifaceted, involving the inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and modulation of critical signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.[1][2][3][4][5][6] However, the development of drug resistance remains a significant hurdle in cancer therapy. Lentiviral vectors provide a powerful and versatile tool for investigating the molecular mechanisms underlying drug resistance.[7][8][9][10] These vectors can efficiently deliver genetic material into a wide range of cell types, enabling stable overexpression of genes or knockdown of specific gene products through RNA interference (shRNA).[10] This allows for the direct assessment of the role of specific genes and pathways in conferring resistance to therapeutic agents like this compound.
These application notes provide detailed protocols for utilizing lentiviral transduction to study this compound resistance. The described methods include the generation of resistant cell lines through gene overexpression (e.g., ABC transporters) or gene knockdown (e.g., components of signaling pathways) and subsequent characterization of the resistance phenotype.
Key Experimental Strategies for Studying this compound Resistance
Two primary lentiviral-based approaches are detailed here for elucidating the mechanisms of this compound resistance:
-
Gene Overexpression to Induce Resistance: This strategy involves introducing and overexpressing specific genes that are hypothesized to contribute to drug resistance. A prominent example is the overexpression of ATP-binding cassette (ABC) transporters, which are known to efflux a wide variety of drugs from the cell, thereby reducing their intracellular concentration and efficacy.[11][12][13][14][15]
-
Gene Knockdown to Sensitize Cells or Identify Resistance Mediators: This approach utilizes lentiviral-delivered short hairpin RNAs (shRNAs) to suppress the expression of specific genes. This can be used to investigate whether the downregulation of a particular gene, such as a pro-apoptotic factor or a component of a signaling pathway targeted by harmine, contributes to resistance. Conversely, knocking down a gene that is thought to mediate harmine's cytotoxic effects could lead to resistance.
A powerful extension of the knockdown approach is the use of genome-wide lentiviral CRISPR/Cas9 knockout libraries.[16][17][18][19][20] This high-throughput screening method allows for the identification of novel genes whose loss confers resistance to this compound.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines via Lentiviral Overexpression of an ABC Transporter
This protocol describes the generation of a stable cell line overexpressing a candidate ABC transporter gene to investigate its role in this compound resistance.
Workflow:
Caption: Workflow for generating and validating a this compound-resistant cell line using lentiviral gene overexpression.
Materials:
-
HEK293T cells
-
Target cancer cell line
-
Lentiviral transfer plasmid containing the ABC transporter gene of interest and a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin
-
This compound
-
Reagents for qPCR, Western blotting, and cell viability assays
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral transfer plasmid and packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Determine the viral titer using a commercially available kit or by transducing a reporter cell line.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells at a density that will result in 50-70% confluency on the day of transduction.
-
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely eliminated.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cell population.
-
Confirm the overexpression of the ABC transporter gene at both the mRNA and protein levels using qPCR and Western blotting, respectively.
-
Protocol 2: Investigating the Role of a Signaling Pathway in this compound Resistance via Lentiviral shRNA Knockdown
This protocol outlines the knockdown of a specific gene within a signaling pathway (e.g., a component of the PI3K/AKT pathway) to assess its impact on this compound sensitivity.
Workflow:
References
- 1. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine suppresses the malignant phenotypes and PI3K activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral Vector-based Insertional Mutagenesis Identifies Genes Involved in the Resistance to Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of the ABC transporter TAP in multidrug-resistant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An optimized genome-wide, virus-free CRISPR screen for mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Harmine Hydrochloride Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and potential in vivo imaging techniques to track the distribution of harmine hydrochloride. Detailed protocols for key methodologies are included to facilitate experimental design and execution.
Introduction
Harmine, a β-carboline alkaloid originally isolated from Peganum harmala, is a potent therapeutic agent with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1] this compound is a salt form used to improve water solubility and bioavailability.[1] Understanding the biodistribution of this compound is critical for optimizing its therapeutic efficacy and minimizing potential toxicity. This document outlines several powerful in vivo imaging techniques that can be employed to visualize and quantify the distribution of this compound in preclinical models.
Mass Spectrometry Imaging (MSI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the precise spatial mapping of drugs and metabolites within tissue sections. This makes it an ideal method for determining the micro-distribution of harmine in various organs without the need for chemical modification.
Application Note: MALDI-MSI for Harmine Distribution in Brain Tissue
This protocol is adapted from established methods for small molecule drug imaging in the brain.[2][3][4][5] It is designed to enhance the detection and spatial resolution of harmine in mouse brain sections.
Experimental Protocol: MALDI-MSI
-
Animal Dosing and Tissue Collection:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection).
-
At selected time points post-administration, euthanize the animals via an appropriate method.
-
Immediately excise the brain and snap-freeze it in liquid nitrogen or isopentane cooled on dry ice to preserve tissue morphology and prevent analyte delocalization.
-
Store the frozen brain at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen brain to the cryostat temperature (e.g., -20°C).
-
Mount the brain onto a specimen holder using an optimal cutting temperature (OCT) compound.
-
Cut thin sections (10-20 µm) using a cryomicrotome.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
-
Store the slides in a desiccator at -20°C until analysis.
-
-
Tissue Pretreatment (Optional but Recommended):
-
To enhance the signal intensity of harmine, a series of washing steps can be performed.[2][3][4]
-
Wash the slides briefly in cold ammonium acetate solution to remove salts and lipids.
-
Incubate with trifluoroacetic acid vapor to improve ionization.
-
Perform a final wash in n-hexane to remove remaining lipids.
-
-
-
Matrix Application:
-
Prepare a solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Apply the matrix solution evenly onto the tissue section using an automated sprayer or nebulizer to create a fine, homogenous crystal layer.
-
-
MALDI-MSI Data Acquisition:
-
Load the slide into a MALDI mass spectrometer.
-
Define the region of interest for imaging.
-
Set the instrument parameters for positive ion mode to detect the protonated harmine molecule.
-
Acquire mass spectra in a raster pattern across the tissue section at a defined spatial resolution (e.g., 50-100 µm).
-
-
Data Analysis:
-
Process the acquired data using imaging software.
-
Generate ion intensity maps corresponding to the m/z of harmine to visualize its distribution throughout the brain section.
-
Correlate the ion intensity maps with histological images (e.g., H&E staining) of adjacent tissue sections to identify specific anatomical structures.
-
Workflow for MALDI-MSI
Caption: Workflow for MALDI-MSI of this compound.
Radiometric Imaging: Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a highly sensitive technique that provides a comprehensive overview of the distribution of a radiolabeled drug throughout the entire body of an animal.[6][7][8][9] This method is invaluable for understanding tissue-specific accumulation and excretion pathways.
Application Note: QWBA for Harmine Biodistribution
This protocol outlines the general steps for performing a QWBA study to determine the whole-body distribution of radiolabeled this compound. This would first require the synthesis of a radiolabeled version of harmine, for instance, with Carbon-14 (¹⁴C) or Tritium (³H).
Experimental Protocol: QWBA
-
Synthesis of Radiolabeled Harmine:
-
Synthesize [¹⁴C]harmine or [³H]harmine. This is a specialized process that typically involves introducing the radioisotope at a late stage in the synthetic route.
-
-
Animal Dosing:
-
Administer a single dose of radiolabeled this compound to a series of animals (typically rats or mice).
-
Include different time points post-dosing to assess the dynamics of distribution and clearance.
-
-
Sample Collection:
-
At each designated time point, euthanize one animal.
-
Immediately freeze the entire carcass by immersion in a dry ice and hexane or isopentane bath, without dissection.
-
-
Embedding and Sectioning:
-
Embed the frozen carcass in a block of carboxymethylcellulose (CMC) gel.
-
Using a large-format cryomicrotome, collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.
-
-
Autoradiography:
-
Dehydrate the sections in a cryostat or under vacuum.
-
Appose the sections to a phosphor imaging plate or X-ray film, along with a set of radioactive standards of known concentration.
-
Expose for a duration determined by the specific activity of the compound and the dose administered.
-
-
Image Analysis and Quantification:
-
Scan the imaging plate using a phosphor imager.
-
Using the calibration standards, convert the pixel intensity in each tissue to radioactivity concentration (e.g., nCi/g).
-
This allows for the quantification of harmine concentration in all organs and tissues.
-
Workflow for QWBA
Caption: Workflow for Quantitative Whole-Body Autoradiography.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the real-time, three-dimensional visualization and quantification of a radiolabeled compound in a living animal.[10][11] This technique offers high sensitivity and the ability to perform longitudinal studies in the same animal.
Application Note: PET Imaging of Harmine Distribution
To perform PET imaging, harmine must be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The short half-life of these isotopes requires rapid radiosynthesis and imaging protocols.
Experimental Protocol: PET Imaging (General)
-
Radiosynthesis of PET Tracer:
-
Produce the radionuclide (e.g., [¹¹C]CO₂ or [¹⁸F]fluoride) using a cyclotron.
-
Perform a rapid chemical synthesis to incorporate the radionuclide into the harmine molecule. For example, [¹¹C]methylation of a suitable precursor.[12]
-
Purify the radiolabeled harmine using HPLC.
-
Formulate the final product in a biocompatible solution for injection.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal (e.g., mouse or rat) and place it on the scanner bed.
-
Administer the radiolabeled harmine via intravenous injection.
-
-
PET Scan:
-
Acquire dynamic or static PET images over a specified time course (e.g., 60-90 minutes).
-
A co-registered CT or MRI scan can be performed for anatomical reference.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data to generate 3D images of tracer distribution.
-
Draw regions of interest (ROIs) over various organs to generate time-activity curves.
-
Quantify the uptake of the radiotracer in different tissues, often expressed as the standardized uptake value (SUV).
-
Logical Flow for PET Imaging Protocol Development
Caption: Logical Flow for Developing a Harmine PET Imaging Protocol.
Fluorescence Imaging
In vivo fluorescence imaging requires the chemical modification of harmine to attach a fluorescent dye. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.
Application Note: Tracking Fluorescently Labeled Harmine
This approach involves synthesizing a harmine-fluorophore conjugate and tracking its distribution using an in vivo imaging system (IVIS). While this method may alter the physicochemical properties of harmine, it offers a relatively high-throughput and cost-effective way to visualize its biodistribution.
Experimental Protocol: Fluorescence Imaging (Hypothetical)
-
Synthesis of Fluorescent Harmine Analog:
-
Identify a position on the harmine molecule where a fluorescent dye can be attached via a linker without significantly impacting its biological activity.
-
Synthesize the harmine-fluorophore conjugate (e.g., harmine-NIR dye).
-
Purify and characterize the conjugate.
-
-
Animal Dosing:
-
Administer the fluorescent harmine analog to animals.
-
-
In Vivo Imaging:
-
At various time points, anesthetize the animals and place them in an IVIS.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the animals.
-
Excise major organs and image them ex vivo to confirm and quantify the fluorescence signal in each tissue.
-
Quantitative Data Summary
The following table summarizes biodistribution data for harmine in newborn rats, as determined by a non-imaging method (LC-MS/MS). This data can serve as a valuable reference for validating in vivo imaging results.
Table 1: Harmine Concentration in Newborn Rat Tissues
| Tissue | Concentration (ng/g or ng/mL) |
| Plasma | 0.16 ± 0.03 |
| Brain | 0.33 ± 0.14 |
| Heart | 0.25 ± 0.09 |
| Liver | 0.45 ± 0.18 |
| Spleen | 0.29 ± 0.12 |
| Lung | 0.38 ± 0.15 |
| Kidney | 0.52 ± 0.21 |
| Stomach | 0.68 ± 0.27 |
| Intestine | 0.55 ± 0.22 |
Data adapted from a study on endogenous harmine levels in untreated newborn rats.[13] Concentrations may vary significantly with exogenous administration.
Conclusion
The choice of imaging modality for tracking this compound distribution depends on the specific research question. MALDI-MSI offers high-resolution, label-free mapping in tissue sections. QWBA provides a comprehensive, quantitative whole-body overview. PET imaging allows for real-time, longitudinal tracking in living animals. Fluorescence imaging presents a more accessible, though less direct, method for visualizing biodistribution. The protocols and data presented here provide a foundation for researchers to design and implement robust in vivo imaging studies for this compound.
References
- 1. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Unraveling the drug distribution in brain enabled by MALDI MS imaging with laser-assisted chemical transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qps.com [qps.com]
- 7. qps.com [qps.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
- 12. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Neurogenic Effects of Harmine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the effects of harmine hydrochloride on neurogenesis. The protocols outlined below are based on established methodologies for assessing neural stem cell proliferation, differentiation, and the underlying signaling pathways.
Introduction
Harmine, a β-carboline alkaloid, has demonstrated potential as a pro-neurogenic agent. It has been shown to stimulate the proliferation of human neural progenitor cells (hNPCs) in vitro.[1][2][3][4][5] The primary mechanism of action is believed to be the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of cell proliferation and brain development.[1][2][4][6] These protocols provide a framework for investigating the pro-neurogenic properties of this compound.
Data Presentation
The following tables summarize the quantitative effects of harmine on the proliferation of human neural progenitor cells (hNPCs) as reported in the literature.
Table 1: Effect of Harmine on Human Neural Progenitor Cell Proliferation
| Treatment | Concentration (µM) | Duration | Proliferation Assay | Percent Increase in Proliferation (Mean ± SEM) | Reference |
| Harmine | 7.5 | 4 days | EdU Incorporation | 71.5% | [1][3][4] |
| Harmine | Not Specified | 4 days | Proliferating hNPCs | 57% | [2][5] |
| Harmine | Not Specified | 4 days | Nestin and GFAP positive cells | 64.4% | [1][6] |
SEM: Standard Error of the Mean
Experimental Protocols
Cell Culture of Human Neural Progenitor Cells (hNPCs)
This protocol is adapted from studies on the effects of harmine on hNPCs.[1]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
Essential 8™ Medium
-
N2B27 medium (DMEM/F-12, N2 supplement, B-27 supplement, Penicillin/Streptomycin)
-
bFGF (basic Fibroblast Growth Factor)
-
EGF (Epidermal Growth Factor)
-
Poly-L-ornithine
-
Laminin
-
This compound (Sigma-Aldrich)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Culture hPSCs under feeder-free conditions on Matrigel-coated dishes in Essential 8™ Medium.
-
Induce neural differentiation from hPSCs.
-
Expand the resulting hNPCs in N2B27 medium supplemented with 25 ng/mL bFGF and 20 ng/mL EGF on plates coated with 100 µg/mL Poly-L-ornithine and 10 µg/mL laminin.[1]
-
Incubate cells at 37°C in a 5% CO2 incubator.
-
Replace the medium every other day.
-
Prepare stock solutions of this compound in DMSO.
Assessment of Cell Proliferation using EdU Incorporation Assay
This protocol is based on methods described for assessing harmine-induced proliferation.[1][2]
Materials:
-
hNPCs cultured as described above
-
This compound
-
Click-iT™ EdU Cell Proliferation Kit (Thermo Fisher Scientific)
-
Hoechst or DAPI for nuclear staining
-
384-well plates
-
High Content Screening (HCS) imaging system
Procedure:
-
Plate hNPCs (e.g., 1,500 cells/well) in a 384-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 22.5 µM) or vehicle (DMSO) for 4 days.[1]
-
On day 4, add 10 µM EdU to each well and incubate for 2 hours.[1]
-
Fix, permeabilize, and stain the cells for incorporated EdU according to the manufacturer's protocol for the Click-iT™ EdU kit.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Acquire images using a High Content Screening system.
-
Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI/Hoechst positive).
Immunofluorescence Staining for Neural Markers
This protocol allows for the characterization of neural progenitor cells and differentiated neurons.
Materials:
-
Cultured hNPCs (treated with harmine or vehicle)
-
Primary antibodies:
-
Rabbit anti-Ki67 (proliferation marker)
-
Goat anti-Doublecortin (DCX; immature neuron marker)
-
Mouse anti-NeuN (mature neuron marker)
-
Mouse anti-Nestin (neural stem cell marker)
-
Rabbit anti-GFAP (astrocyte and radial glia-like cell marker)
-
Mouse anti-MAP2 (mature neuron marker)
-
-
Fluorochrome-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or Tween-20 for permeabilization
-
Bovine Serum Albumin (BSA) or normal serum for blocking
Procedure:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Rinse the cells three times with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Rinse the cells three times with PBS containing 0.05% Tween-20 (PBST).
-
Incubate the cells with appropriate fluorochrome-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Rinse the cells three times with PBST.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Rinse with PBS and mount with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of harmine on the DYRK1A signaling pathway and other related pathways like Akt/GSK3β.
Materials:
-
hNPCs treated with harmine or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-DYRK1A
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β
-
Rabbit anti-β-catenin
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for harmine-induced neurogenesis.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Harmine stimulates proliferation of human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harmine stimulates proliferation of human neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harmine stimulates neurogenesis of human neural cells in vitro [PeerJ Preprints] [peerj.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing harmine hydrochloride dosage for maximum therapeutic effect and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of harmine hydrochloride in experimental settings. The following FAQs and troubleshooting guides are designed to help maximize therapeutic effects while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is the salt form of harmine, a naturally occurring β-carboline alkaloid.[1][2] Its increased water solubility and bioavailability make it suitable for research.[1] Harmine is a multi-target inhibitor with several known mechanisms of action:
-
DYRK1A Inhibition: It is a potent, cell-permeable, and competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4]
-
MAO-A Inhibition: It acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[5][6]
-
Intercalation: It can intercalate with DNA, which may contribute to its cytotoxic effects.
-
Signaling Pathway Modulation: It affects multiple signaling pathways, including PI3K/AKT/mTOR and MAPKs, which are crucial in cell proliferation, apoptosis, and cell cycle regulation.[1][4][7][8]
Q2: What are the main therapeutic areas being investigated for this compound?
A2: this compound is being explored for a range of therapeutic applications, including:
-
Oncology: It has demonstrated anticancer properties by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines such as breast, colon, and anaplastic thyroid cancer.[1][4][7]
-
Neuroscience: As a central nervous system (CNS) stimulant and MAO-A inhibitor, it has potential applications in neurological and psychiatric disorders.[2][3]
-
Diabetes: It has been shown to induce pancreatic beta-cell proliferation, which could be beneficial for treating diabetes.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are critical for experimental consistency.
-
Solubility: this compound is soluble in water and DMSO.[9][] For in vitro studies, DMSO is a common solvent, with solubilities reported up to 21 mg/mL (84.43 mM).[3][9] For in vivo use, it can be dissolved in normal saline (with heating and sonication) or prepared in vehicles like corn oil or a mixture of DMSO, PEG300, and Tween 80.[3][11]
-
Storage: The powder form should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year.[9]
Experimental Data Summary
In Vitro Efficacy & Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose in cell-based assays. These values can vary significantly based on the cell line and assay duration.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay/Context |
| BHT-101 | Anaplastic Thyroid Cancer | 11.7 ± 3.08 | Cell Proliferation Assay[4] |
| CAL-62 | Anaplastic Thyroid Cancer | 22.0 ± 1.6 | Cell Proliferation Assay[4] |
| HCT116 | Colorectal Carcinoma | 10, 20, 40 (doses used) | Apoptosis/Cell Cycle Analysis[7] |
| MCF-7 | Breast Cancer | 0-20 (doses used) | Growth, Migration, Invasion Assays[1] |
| MDA-MB-231 | Breast Cancer | 0-20 (doses used) | Growth, Migration, Invasion Assays[1] |
| PC12 | Neuroblastoma (Toxicity) | 17.97 | MTT Assay for Neurotoxicity[12] |
| A549 | Lung Adenocarcinoma | ~3.2 (for derivative 10f) | Cell Proliferation Assay[13] |
In Vivo Dosage & Toxicity
Dosage in animal models is crucial for translating in vitro findings. The route of administration and animal model are key factors.
| Animal Model | Application | Dosage | Administration Route | Outcome/Observation |
| Mice | General Toxicity | LD50: 26.9 mg/kg | Intravenous (i.v.)[14][15] | Symptoms included tremors, convulsions, and ataxia.[14] |
| C57BL/6 Mice | TCDD-Induced Toxicity | 10 mg/kg | Intraperitoneal (i.p.)[11] | Mitigated TCDD-mediated induction of Cyp1a1.[11] |
| NOD-SCID Mice | Diabetes | 10 mg/kg | Intraperitoneal (i.p.)[3] | Induced human beta-cell proliferation.[3] |
| Hamster | Leishmaniasis | 1.5 mg/kg | Subcutaneous (s.c.) | Reduced spleen parasite load.[16][17] |
| Healthy Humans | Phase 1 Trial | MTD: <2.7 mg/kg | Oral | Mild gastrointestinal and neurological side effects above MTD.[5][18] |
Experimental Protocols & Methodologies
Protocol: Determining IC50 of this compound in a Cancer Cell Line (e.g., MCF-7)
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store aliquots at -80°C.
-
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from sub-micromolar to high micromolar (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations (in triplicate). Include a vehicle control (DMSO) at the highest concentration used.
-
Incubate for the desired time period (e.g., 48 or 72 hours).[1]
-
-
Viability Assay (MTT or WST-1):
-
Add 10 µL of WST-1 or MTT reagent to each well.[3]
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Visualized Workflows and Pathways
Caption: Workflow for IC50 determination of this compound.
Caption: Key signaling pathways modulated by this compound.
Troubleshooting Guide
Problem 1: Low solubility or precipitation of this compound in the final culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, especially after dilution from a DMSO stock. The presence of salts in the medium can also affect solubility.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%).
-
Pre-warm Medium: Gently warm the culture medium to 37°C before adding the this compound stock solution.
-
Vortex Immediately: Add the stock solution to the medium and vortex immediately and vigorously to ensure rapid and even dispersion.
-
Use Hydrochloride Salt: Ensure you are using this compound, which has better water solubility than the freebase form.[1]
-
Problem 2: High variability in results between experiments.
-
Possible Causes:
-
Inconsistent stock solution concentration due to improper storage or freeze-thaw cycles.
-
Variations in cell passage number or confluency.
-
Inconsistent incubation times.
-
-
Solutions:
-
Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3]
-
Standardize Cell Culture: Use cells within a consistent, narrow range of passage numbers. Seed cells at the same density and ensure they reach a similar confluency before treatment.
-
Precise Timing: Use a timer to ensure consistent treatment and incubation periods for all plates and experiments.
-
Problem 3: Unexpectedly high cytotoxicity at presumed therapeutic doses.
-
Possible Causes:
-
The specific cell line is highly sensitive to this compound.
-
Solvent toxicity (e.g., high concentration of DMSO).
-
Error in dose calculation or dilution.
-
-
Solutions:
-
Run a Dose-Response Curve: Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to determine the actual cytotoxic range for your specific cell line.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO as the highest dose) to differentiate between compound and solvent toxicity.
-
Verify Calculations: Double-check all calculations for stock solution preparation and serial dilutions. When possible, have a colleague verify them.
-
Problem 4: In vivo administration leads to tremors or acute toxicity in animal models.
-
Possible Cause: The dose is too high, approaching the LD50. Harmine is a CNS stimulant, and high doses can cause neurological side effects.[11][14] The intravenous route has a much lower lethal dose than oral administration.[14]
-
Solutions:
-
Dose Adjustment: Reduce the administered dose. Refer to published studies using similar animal models to establish a safe starting dose (e.g., 10 mg/kg i.p. has been used in mice).[3][11]
-
Change Administration Route: If possible, consider changing the route of administration from i.v. to i.p., s.c., or oral, which may have a better toxicity profile.
-
Monitor Animals Closely: After administration, closely monitor animals for signs of toxicity such as tremors, ataxia, or convulsions.[14] Record all observations. Central inhibitors like phenytoin have been shown to improve survival rates in toxicity studies.[14][15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. usbio.net [usbio.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Harmine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 8. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 11. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harmine: evaluation of its antileishmanial properties in various vesicular delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in harmine hydrochloride cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in harmine hydrochloride cell viability assays.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Across Experiments
Possible Causes:
-
Inconsistent Stock Solution: this compound solution may not be prepared consistently, leading to variations in the final concentration.
-
Solubility Issues: this compound has limited solubility in aqueous solutions and may precipitate in culture media, especially at higher concentrations.[1]
-
Cell Density: Variations in the initial cell seeding density can significantly impact the final assay readout.
-
Incubation Time: The duration of cell exposure to this compound can influence the observed cytotoxicity.
Solutions:
-
Standardized Stock Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO.[2][3] Aliquot and store at -20°C to minimize freeze-thaw cycles. Always vortex the stock solution before diluting it in culture medium.
-
Ensure Complete Solubilization: When diluting the stock solution in culture medium, ensure thorough mixing. Visually inspect for any precipitation. If precipitation occurs, consider preparing a fresh dilution or using a lower concentration range. The solubility of harmine in PBS (pH 7.2) is approximately 0.25 mg/ml.[1]
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment's duration.
-
Consistent Incubation Time: Use a consistent incubation time for all experiments to ensure comparability of results.
Issue 2: High Background Signal in Control Wells
Possible Causes:
-
Harmine Autofluorescence: Harmine is a fluorescent molecule, which can interfere with fluorescence-based viability assays.[4]
-
Media Components: Phenol red in culture media can contribute to background absorbance in colorimetric assays.
-
Contamination: Microbial contamination can lead to the reduction of tetrazolium salts, resulting in a false-positive signal.
Solutions:
-
Use Appropriate Blank Controls: Include wells with this compound in cell-free media to measure and subtract the background signal.
-
Phenol Red-Free Media: Consider using phenol red-free media to reduce background absorbance.
-
Alternative Assays: For highly fluorescent compounds like harmine, consider using non-fluorescent viability assays such as the MTT or CCK-8 assay. If using a fluorescence-based assay is necessary, ensure that the excitation and emission wavelengths do not overlap with those of harmine.
-
Aseptic Technique: Maintain strict aseptic techniques to prevent microbial contamination.
Issue 3: Discrepancies Between Different Viability Assays
Possible Causes:
-
Mechanism of Action: this compound can affect mitochondrial function and cellular redox states.[5][6] Tetrazolium-based assays (MTT, XTT, WST-1, CCK-8) measure metabolic activity, which may not always correlate directly with cell death.[5]
-
Assay Principle: Different assays measure different parameters of cell viability. For example, trypan blue exclusion measures membrane integrity, while ATP assays measure cellular energy levels.[7][8]
Solutions:
-
Orthogonal Validation: Use at least two different viability assays based on different principles to confirm your results. For example, complement a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., trypan blue) or an apoptosis assay (e.g., Annexin V staining).
-
Understand the Assay's Limitations: Be aware of the specific cellular processes measured by each assay and how this compound's mechanism of action might influence the results. Harmine has been shown to induce apoptosis and affect the mitochondrial membrane potential.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[2][3] It is recommended to prepare a high-concentration stock (e.g., 50 mM) in DMSO, aliquot it, and store it at -20°C.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How stable is this compound in cell culture medium?
A2: this compound is a stable compound.[11] However, its solubility in aqueous solutions can be limited.[1] It is best to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.
Q3: Can this compound interfere with the MTT assay?
A3: Yes, there is a potential for interference. Harmine affects mitochondrial function, which is the basis of the MTT assay.[5] It can decrease the mitochondrial membrane potential and induce the mitochondrial permeability transition.[5] This could lead to an underestimation of cell viability. Additionally, as an antioxidant, harmine could potentially reduce the MTT reagent directly, though this is less commonly reported. It is advisable to validate MTT assay results with an alternative method.
Q4: What are some alternative cell viability assays to consider when working with this compound?
A4: Due to the potential for interference with tetrazolium-based assays and its autofluorescence, consider the following alternatives:
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.[7]
-
ATP Assay (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells.[8]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
Real-time Cell Analysis (RTCA): Monitors cell proliferation and viability impedance-based measurements.
Q5: Why do I see different IC50 values for the same cell line in different publications?
A5: Variations in IC50 values can be attributed to several factors, including:
-
Different experimental conditions (e.g., cell seeding density, incubation time, passage number).
-
Variations in the specific clone or passage number of the cell line used.
-
Different assay methods and protocols.
-
The purity of the this compound used.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | MTT | 24 | 125.5 | [11] |
| 48 | 58.2 | [11] | |||
| 72 | 37.8 | [11] | |||
| MCF-7 | Breast Cancer | MTT | 24 | 100.6 | [2] |
| 48 | 52.4 | [2] | |||
| 72 | 18.7 | [2] | |||
| MDA-MB-231 | Breast Cancer | MTT | 24 | 91.9 | [2] |
| 48 | 17.7 | [2] | |||
| 72 | 6.1 | [2] | |||
| SCC-4 | Oral Squamous Carcinoma | CCK-8 | 24 | 41.73 | [12] |
| 48 | 32.92 | [12] | |||
| 72 | 18.7 | [12] | |||
| SCC-25 | Oral Squamous Carcinoma | CCK-8 | 24 | 35.41 | [12] |
| 48 | 13.52 | [12] | |||
| 72 | 12.38 | [12] | |||
| A2780 | Ovarian Cancer | MTT | 24 | 300 | [13] |
| 48 | 185 | [13] | |||
| NIH/3T3 | Mouse Fibroblast (Normal) | MTT | 24 | 417 | [13] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (prepared by diluting the DMSO stock in fresh culture medium) and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CCK-8 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for the desired time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[14]
Visualizations
Signaling Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnfs.or.kr [pnfs.or.kr]
- 4. selleckchem.com [selleckchem.com]
- 5. Mitochondrial dysfunction and biotransformation of β-carboline alkaloids, harmine and harmaline, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harmine Acts as an Indirect Inhibitor of Intracellular Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 10. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of harmine hydrochloride in experiments
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing harmine hydrochloride in experiments while minimizing its known off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and specificity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing effects in my experiment that may not be related to DYRK1A inhibition. What are the primary off-target effects of harmine?
A1: Harmine is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), but it is known to have significant off-target activities that can confound experimental results. The most well-characterized off-target effect is the potent inhibition of Monoamine Oxidase A (MAO-A) .[1][2] Harmine also inhibits other kinases, particularly within the DYRK and CDK-like kinase (CLK) families.
Q2: How can I differentiate between on-target DYRK1A effects and off-target MAO-A effects in my cellular or in vivo experiments?
A2: This is a critical control for any experiment using harmine. Here are several strategies:
-
Use a more selective analog: Several harmine derivatives have been developed that exhibit significantly reduced MAO-A inhibition while retaining potency for DYRK1A.[1] Harmol, for instance, has comparable DYRK1A inhibitory activity to harmine but is a much weaker MAO-A inhibitor.[2][3] The analog AnnH75 is reported to be a potent DYRK1A inhibitor with no significant MAO-A inhibition.[1]
-
Employ a selective MAO-A inhibitor as a control: Run a parallel experiment using a highly selective MAO-A inhibitor (e.g., clorgyline) that does not inhibit DYRK1A. If you observe the same phenotype with the selective MAO-A inhibitor as you do with harmine, it is likely an off-target effect.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a harmine-resistant DYRK1A mutant. If the harmine-induced phenotype is reversed, it suggests the effect is on-target.
-
Use chemical probes with different selectivity profiles: Compare the effects of harmine with other DYRK1A inhibitors that have different off-target profiles (e.g., INDY, Leucettine L41).
Q3: What concentration of this compound should I use to maximize DYRK1A inhibition while minimizing off-target kinase effects?
A3: The optimal concentration is highly dependent on the cell type and experimental conditions. However, a general strategy is to use the lowest concentration that elicits the desired on-target effect. Based on published data, harmine's IC50 for DYRK1A is in the nanomolar range (typically 30-170 nM), while its IC50 for MAO-A is even lower (around 5-60 nM).[1] Inhibition of other kinases often requires higher concentrations.
Troubleshooting Tip: Perform a dose-response curve in your specific experimental system. Start with a concentration range spanning from below the DYRK1A IC50 to a higher concentration (e.g., 10 nM to 10 µM). Assess both a marker of DYRK1A inhibition (e.g., phosphorylation of a known DYRK1A substrate) and a potential off-target effect. This will help you identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Q4: I am concerned about the neurotoxic effects of harmine in my in vivo studies. How can I mitigate these?
A4: Neurotoxicity, often manifesting as tremors and hyperactivity, is a known side effect of harmine, particularly at higher doses.[4][5][6]
-
Dose selection: The most critical factor is to use the lowest effective dose. A study in healthy volunteers indicated that doses below 2.7 mg/kg are generally well-tolerated with minimal adverse effects.[7]
-
Use CNS-avoidant analogs: Chemical modifications to the harmine structure can reduce its ability to cross the blood-brain barrier, thereby decreasing neurotoxic effects while retaining peripheral activity.[8][9]
-
Careful monitoring: In animal studies, closely monitor for signs of neurotoxicity such as tremors, ataxia, or seizures. If these are observed, consider reducing the dose or using a more selective analog.
Quantitative Data Summary
The following tables summarize the inhibitory activity of harmine and its analogs against its primary target (DYRK1A) and key off-targets. This data can guide the selection of appropriate compounds and concentrations for your experiments.
Table 1: In Vitro Inhibitory Activity (IC50) of Harmine and Analogs
| Compound | DYRK1A IC50 (nM) | MAO-A IC50 (nM) | Notes |
| Harmine | 33 - 170[1][10] | 5 - 60[1] | Potent inhibitor of both DYRK1A and MAO-A. |
| Harmol | ~70[3] | 500[3] | Reduced MAO-A inhibition compared to harmine. |
| Harmaline | ~640[3] | ~60[3] | Less potent DYRK1A inhibitor, still potent MAO-A inhibitor. |
| AnnH75 | Potent | > 10,000[1] | Highly selective for DYRK1A over MAO-A. |
| N9-heptylharmine | 130[11] | > 1,000 (12.7% inhibition at 1µM)[11] | N9 substitution reduces MAO-A activity. |
Note: IC50 values can vary depending on the assay format (e.g., 33P-ATP vs. TR-FRET assays).[2]
Table 2: Kinase Selectivity Profile of Harmine
At a concentration of 10 µM, harmine has been shown to significantly inhibit the activity of several other kinases in addition to DYRK1A.
| Kinase Target | % Inhibition at 10 µM |
| DYRK1A | >70%[3] |
| DYRK1B | ~100%[3] |
| DYRK2 | ~100%[3] |
| CLK1 | ~100%[3] |
| CLK4 | >70%[3] |
| CK1α1 | >70%[3] |
| PIM1 | >70%[3] |
Visualized Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by harmine and a general workflow for assessing its on- and off-target effects.
Caption: Logical workflow for deconvoluting on- and off-target effects of harmine.
Caption: Harmine's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: Modulation of the MAPK signaling pathway by harmine.
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Activity Assay (ELISA-based)
This protocol is adapted from non-radioactive ELISA assays for DYRK1A activity.[12]
Objective: To quantify the inhibitory effect of this compound on DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A
-
DYRK1A substrate (e.g., a peptide derived from dynamin 1a)
-
Phosphorylation site-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
-
This compound stock solution (in DMSO or water)
Procedure:
-
Coating: Coat a 96-well plate with the DYRK1A substrate and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction: a. Prepare serial dilutions of this compound in kinase reaction buffer. b. In each well, add 50 µL of the harmine dilution (or vehicle control). c. Add 25 µL of recombinant DYRK1A enzyme (e.g., 5 ng per well). d. Initiate the reaction by adding 25 µL of ATP solution (e.g., 100 µM final concentration). e. Incubate at 30°C for 30-60 minutes.
-
Detection: a. Stop the reaction by washing the wells. b. Add the primary antibody (phospho-specific) and incubate for 1 hour at room temperature. c. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour. d. Wash, then add TMB substrate and incubate in the dark until color develops. e. Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each harmine concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MAO-A Activity Assay (MAO-Glo™ Assay)
This protocol is based on the Promega MAO-Glo™ Assay.[13][14][15]
Objective: To measure the inhibitory effect of this compound on MAO-A activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffer, and Luciferin Detection Reagent.
-
Recombinant human MAO-A enzyme.
-
White, opaque 96-well plates.
-
This compound stock solution.
Procedure:
-
Reagent Preparation: Prepare the MAO-A enzyme and this compound dilutions in the provided MAO Reaction Buffer. Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
MAO-A Reaction: a. Add 12.5 µL of the luminogenic MAO substrate to each well. b. Add 12.5 µL of the this compound serial dilutions (or vehicle control). c. Add 25 µL of the MAO-A enzyme solution to initiate the reaction. For a negative control, add 25 µL of reaction buffer without the enzyme. d. Mix briefly and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO-A reaction and initiates the luminescent signal. b. Mix briefly and incubate at room temperature for 20 minutes to stabilize the signal. c. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each harmine concentration and determine the IC50 value.
Protocol 3: Cell Viability Assay (WST-1/CCK-8 Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on cultured cells.[11][16][17]
Objective: To determine the concentration-dependent effect of this compound on cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
WST-1 or CCK-8 reagent.
-
96-well cell culture plates.
-
DMSO (as a vehicle for harmine if necessary).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium. b. Remove the old medium from the cells and replace it with 100 µL of the medium containing the different harmine concentrations (including a vehicle-only control).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: a. Add 10 µL of WST-1 or CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the viability of treated cells as a percentage of the vehicle-treated control cells. Calculate the GI50 value by plotting cell viability against the log of the harmine concentration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 8. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Validation of a Harmine-Based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAO-Glo™ Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. MAO-Glo™ Assay Systems [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
How to prevent precipitation of harmine hydrochloride in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of harmine hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture medium?
Precipitation of this compound in your culture medium can occur due to several factors:
-
pH Shift: this compound is the salt form of harmine, which is more soluble in acidic aqueous solutions.[1] Standard culture media are buffered at a physiological pH of 7.2-7.4. This neutral to slightly alkaline pH can cause the conversion of the more soluble hydrochloride salt back to its less soluble free base form, harmine, leading to precipitation.[1]
-
High Salt Concentration: Culture media are isotonic solutions with significant salt concentrations. This compound is known to be insoluble in salt-saturated water, and the salts in the medium can reduce its solubility.[1]
-
Interaction with Serum Proteins: If you are using a serum-supplemented medium, harmine can bind strongly to serum proteins like human serum albumin.[2] While this interaction doesn't directly guarantee precipitation, it can affect the compound's availability and potentially contribute to the formation of insoluble complexes. This binding has also been shown to negatively impact the compound's cytotoxic effects.[2]
-
Improper Dilution: Adding a highly concentrated stock solution directly to the medium without proper mixing can cause localized super-saturation, leading to immediate precipitation.
-
Solution Instability: Aqueous solutions of harmine are not recommended to be stored for more than a day, suggesting that the compound may be unstable or prone to precipitation over time even when initially dissolved.[3]
Q2: What is the best way to prepare a this compound stock solution?
The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.
-
Recommended Solvent: Use fresh, anhydrous (moisture-free) DMSO. The presence of water in DMSO can significantly reduce the solubility of this compound.[4]
-
Concentration: A stock solution of 10-20 mg/mL in DMSO is typically achievable.[5][6] Gentle warming and sonication can aid in dissolution.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[6]
Q3: What is the recommended final concentration of DMSO in the culture medium?
It is critical to minimize the final concentration of DMSO in your culture medium, as it can have physiological effects on cells and may be cytotoxic at higher concentrations.
-
General Guideline: The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts in your experimental results.
Q4: How should I dilute the stock solution into the culture medium to prevent precipitation?
To avoid precipitation during dilution, you should perform a serial dilution or add the stock solution to the medium with vigorous mixing.
-
Best Practice: Add the required volume of the DMSO stock solution to a small volume of pre-warmed culture medium, mix thoroughly, and then add this intermediate dilution to your final culture volume. This ensures a rapid and even distribution of the compound, preventing localized high concentrations.
Q5: Can I prepare a stock solution directly in water or Phosphate-Buffered Saline (PBS)?
While this compound is water-soluble, preparing high-concentration stock solutions directly in water or PBS is not recommended for cell culture applications.
-
Solubility Limits: The solubility in aqueous solutions is lower than in DMSO and can be variable.[4][5][6]
-
Stability Issues: Aqueous solutions are less stable and should be prepared fresh for each experiment; storage for more than one day is not advised.[3]
-
Precipitation Risk: The buffering and salt content of PBS (pH 7.2) can decrease the solubility compared to pure water.[3] If you must use an aqueous stock, consider using slightly acidic water and preparing it fresh immediately before use.[1]
Q6: Does the type of culture medium affect solubility?
Yes, the specific composition of the medium can influence solubility. Media with higher concentrations of salts or proteins may be more prone to causing precipitation. If you are consistently experiencing issues, you may consider testing your this compound concentration in a simpler basal medium (like DMEM or RPMI-1640) before adding supplements like serum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to the medium. | 1. Localized Supersaturation: The stock solution was not mixed quickly or thoroughly enough. 2. Final Concentration Too High: The desired final concentration exceeds the solubility limit of this compound in the specific culture medium. | 1. Add the stock solution to the medium while vortexing or swirling the tube/flask. Alternatively, use the intermediate dilution method described in FAQ Q4. 2. Re-calculate and lower the final working concentration. Check the literature for typical concentrations used for your cell type.[7][8][9] |
| Precipitate forms over time (hours/days) during incubation. | 1. pH-Dependent Conversion: The compound is slowly converting from the hydrochloride salt to the less soluble harmine free base at the medium's physiological pH. 2. Instability: The compound is degrading or forming insoluble complexes over time. | 1. This is a common challenge. Consider reducing the incubation time if possible. For long-term experiments, you may need to replace the medium with freshly prepared this compound solution periodically. 2. Prepare fresh this compound-containing medium for each experiment. Do not use pre-mixed medium that has been stored.[3] |
| Cells are not showing the expected biological response. | 1. Precipitation: The actual concentration of soluble, active compound is much lower than calculated due to precipitation. 2. Binding to Serum Proteins: Harmine binds to albumin, which can reduce its bioavailability and cytotoxic activity.[2] | 1. Visually inspect your culture plates/flasks for precipitate under a microscope. If present, follow the steps above to optimize the dissolution protocol. 2. Consider reducing the serum concentration in your medium if your experimental design allows. Be aware that this may affect cell health and growth. |
Data Summary
Solubility of Harmine and this compound
| Compound | Solvent | Solubility | Reference(s) |
| Harmine (Free Base) | DMSO | ~2 mg/mL | [3] |
| DMF | ~1.5 mg/mL | [3] | |
| PBS (pH 7.2) | ~0.25 mg/mL | [3] | |
| Water | Low solubility | [1] | |
| This compound | DMSO | ≥24.9 mg/mL | [5] |
| Water | ≥2.53 mg/mL to 21 mg/mL (variable; warming/sonication helps) | [4][5][6][10] | |
| Ethanol | Insoluble or ~4 mg/mL (conflicting data) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol details the recommended steps for preparing a stock solution and diluting it into a final culture medium to minimize precipitation.
-
Reagent Preparation:
-
Obtain high-purity this compound.
-
Use sterile, anhydrous, cell-culture grade DMSO.
-
-
Stock Solution Preparation (10 mg/mL):
-
In a sterile microcentrifuge tube or vial, weigh out 10 mg of this compound powder.
-
Under a sterile hood, add 1 mL of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution to 37°C or use a sonicating water bath for short intervals.
-
Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Working Solution Preparation (Example for a 20 µM final concentration in 10 mL of medium):
-
Note: The molecular weight of this compound is 248.71 g/mol .
-
A 10 mg/mL stock is equivalent to a 40.2 mM solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw one aliquot of the 40.2 mM DMSO stock solution.
-
To achieve a final concentration of 20 µM in 10 mL, you will need 5 µL of the stock solution. Calculation: (20 µM * 10 mL) / 40.2 mM = 4.975 µL
-
In a sterile 15 mL conical tube, add 9.995 mL of the pre-warmed culture medium.
-
While gently vortexing or swirling the tube, add the 5 µL of the this compound stock solution directly into the medium (not down the side of the tube).
-
Ensure the solution is mixed immediately and thoroughly.
-
Use this freshly prepared medium to treat your cells. The final DMSO concentration will be 0.05%.
-
Visual Guides
Experimental Workflow for Preparing this compound Solution
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro relationship between serum protein binding to beta-carboline alkaloids: a comparative cytotoxic, spectroscopic and calorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing western blot conditions for detecting signaling changes by harmine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Western blotting to detect signaling changes induced by harmine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot experiments involving this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated Proteins | Loss of Phosphorylation: Phosphatases in the sample may have removed phosphate groups. | Immediately after cell lysis, add phosphatase inhibitors to your lysis buffer.[1] Keep samples on ice or at 4°C throughout the protein extraction process.[1] |
| Low Protein Abundance: The target protein or its phosphorylated form is not highly expressed in your cell model or after this compound treatment. | Increase the amount of protein loaded onto the gel. A typical starting point is 30-40 µg of total protein per lane.[2][3] Consider enriching your protein of interest through immunoprecipitation before loading.[4] | |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a dot blot or testing a range of dilutions.[5][6] For primary antibodies, a starting range of 1:500 to 1:1000 is common.[7] For secondary antibodies, try a range of 1:5,000 to 1:20,000.[5][8] | |
| High Background Obscuring Bands | Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[9] Consider switching your blocking agent. While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies.[7] |
| Excessive Antibody Concentration: The primary or secondary antibody concentration is too high. | Decrease the antibody concentration. High antibody concentrations can lead to non-specific binding and high background.[10] | |
| Inadequate Washing: Insufficient washing is not removing all unbound antibodies. | Increase the number and duration of wash steps. For example, wash the membrane four times for 5 minutes each with TBST after antibody incubations.[11] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Ensure your primary antibody is validated for the specific application and target. Check the manufacturer's datasheet for validation data. If issues persist, try a different antibody from another vendor. |
| Protein Degradation: Proteases in the sample have broken down the target protein, leading to smaller, non-specific bands. | Add a protease inhibitor cocktail to your lysis buffer and keep samples cold.[1] | |
| Splice Variants or Post-Translational Modifications: The target protein may exist in multiple forms in the cell. | Consult protein databases like UniProt to check for known isoforms or modifications of your target protein that could explain bands of different molecular weights.[10] | |
| Inconsistent Results Between Experiments | Variability in this compound Treatment: Differences in treatment time, concentration, or cell confluence can affect signaling pathways. | Standardize your cell culture and treatment conditions. Ensure cell density is consistent at the time of treatment and that this compound solutions are freshly prepared. |
| Inconsistent Gel Electrophoresis and Transfer: "Smiling" bands or uneven transfer can lead to variability. | Ensure the electrophoresis running buffer is fresh and run the gel at a consistent, appropriate voltage.[3] Check for and remove any air bubbles between the gel and the membrane during the transfer setup.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways affected by this compound that I should investigate via Western blot?
A1: this compound has been shown to modulate several key signaling pathways. The most commonly investigated include the PI3K/AKT/mTOR pathway, where it often leads to decreased phosphorylation of key proteins, and the MAPK pathway, where it can differentially affect the phosphorylation of ERK, JNK, and p38 depending on the cell type.[2][7][13][14] Another important target is the FOXO3a transcription factor, which is often activated (phosphorylated) by this compound treatment.[7]
Q2: What concentrations of this compound and treatment times are typically used?
A2: Effective concentrations of this compound can vary between cell lines. Published studies often use a dose-response approach with concentrations ranging from 5 µM to 40 µM.[2][7] Treatment times typically range from 24 to 72 hours to observe significant changes in protein expression and phosphorylation.[7][15] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target of interest.
Q3: How much protein should I load for detecting changes in signaling proteins?
A3: For most Western blot applications involving signaling proteins, loading 30-40 µg of total protein per lane is a good starting point.[2] If you are trying to detect a low-abundance protein, you may need to load more, up to 60 µg.[16] It is crucial to perform a protein concentration assay (e.g., BCA or Bradford assay) to ensure equal loading across all lanes.
Q4: Which blocking buffer is best for detecting phosphorylated proteins?
A4: For detecting phosphorylated proteins, a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is generally recommended over non-fat dry milk.[7] Milk contains phosphoproteins (like casein) that can be recognized by anti-phospho antibodies, leading to high background.
Q5: My phospho-protein signal is weak, but the total protein signal is strong. What should I do?
A5: This is a common issue. First, ensure you are using a blocking buffer with BSA instead of milk. Second, make sure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your proteins.[1] You can also try increasing the primary antibody concentration or incubating it overnight at 4°C to enhance the signal.[1] Finally, consider using a more sensitive ECL substrate for detection.[16]
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluence and treat with this compound at the determined concentrations and durations.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 13,000 rpm for 30 minutes at 4°C.[7]
-
Transfer the supernatant (containing the protein) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blotting Protocol
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 30-40 µg of protein per well onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[2]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane four times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Wash the membrane again four times for 5 minutes each with TBST.
-
Add an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Recommended Antibody Dilutions for Key Signaling Targets
| Target Protein | Primary Antibody Dilution Range | Secondary Antibody Dilution Range | Reference |
| p-PI3K | 1:500 - 1:1000 | 1:5000 - 1:10000 | [7] |
| p-AKT | 1:500 - 1:1000 | 1:5000 - 1:10000 | [7] |
| p-mTOR | 1:500 - 1:1000 | 1:5000 - 1:10000 | [7] |
| p-ERK | 1:500 - 1:1000 | 1:5000 - 1:10000 | [2] |
| p-JNK | 1:500 - 1:1000 | 1:5000 - 1:10000 | [2] |
| p-p38 | 1:500 - 1:1000 | 1:5000 - 1:10000 | [2] |
| p-FOXO3a | 1:500 - 1:1000 | 1:5000 - 1:10000 | [7] |
| β-actin (Loading Control) | 1:1000 - 1:5000 | 1:5000 - 1:10000 | [7] |
Table 2: this compound Treatment Conditions from Literature
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Reference |
| MCF-7 (Breast Cancer) | 5, 10, 20 | 48 | [7] |
| MDA-MB-231 (Breast Cancer) | 5, 10, 20 | 48 | [7] |
| HCT116 (Colon Cancer) | 10, 20, 40 | 48 | [2] |
| SW620 (Colorectal Carcinoma) | IC50 of 5.13 µg/ml | 48 | [14] |
| NSCLC cell lines | Dose-dependent | 72 | [15] |
Visualizations
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. kimnfriends.co.kr [kimnfriends.co.kr]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. licorbio.com [licorbio.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
Addressing solubility issues of harmine hydrochloride for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harmine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound can vary depending on the solvent and temperature. It is generally considered soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3] See the table below for a summary of reported solubility data.
Q2: My this compound is not dissolving completely in water, what should I do?
A2: If you are encountering issues with dissolving this compound in water, consider the following:
-
Warming: Gently warming the solution to 60°C can aid dissolution.[2]
-
Sonication: Using an ultrasonic bath can also help to break up any clumps and facilitate dissolving.[2]
-
pH Adjustment: The solubility of harmala alkaloids like harmine is pH-dependent. Slightly acidifying the water with an acid like acetic acid may improve solubility.
-
Fresh Solvent: Ensure you are using fresh, high-purity water as contaminants can affect solubility.
Q3: Can I use DMSO to dissolve this compound for in vivo studies?
A3: Yes, DMSO is a common solvent for preparing stock solutions of this compound. However, it is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1] For in vivo applications, the final concentration of DMSO in the administered solution should be kept to a minimum to avoid potential toxicity. It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it with a suitable aqueous vehicle for administration.
Q4: What are some recommended vehicle formulations for in vivo administration of this compound?
A4: For in vivo studies, this compound is often administered in a vehicle that enhances its solubility and stability. Here are a few examples of formulations reported in the literature or by suppliers:
-
For Intraperitoneal (i.p.) Injection: A clear solution can be prepared using a co-solvent system such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
For Oral Gavage: A homogeneous suspension can be made using Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/ml suspension can be prepared by mixing 5 mg of this compound in 1 ml of CMC-Na solution.[1] Another option for oral administration is a clear solution using 5% DMSO and 95% Corn oil.[1]
Q5: I am observing precipitation after diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock solution is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Use of Co-solvents: Incorporate co-solvents like PEG300 and surfactants like Tween 80 in your final formulation. These help to keep the compound in solution when the DMSO concentration is lowered.[1]
-
Order of Addition: The order of mixing components can be critical. It is often recommended to add the DMSO stock solution to the co-solvents (e.g., PEG300 and Tween 80) and mix well before adding the aqueous component.[1]
-
Immediate Use: Prepare the final dosing solution immediately before administration to minimize the time for potential precipitation.[1]
-
Formulation Optimization: You may need to optimize the ratios of DMSO, co-solvents, and the aqueous phase for your desired final concentration.
Q6: What is the stability of this compound solutions?
A6: Stock solutions of this compound in DMSO can be stored at -80°C for up to a year.[1] Aqueous solutions are less stable and it is generally recommended to prepare them fresh for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source |
| Water | 10 mg/mL | Requires ultrasonic and warming to 60°C | [2] |
| DMSO | 5 mg/mL | Requires sonication; use fresh DMSO | [2] |
| DMSO | ≥24.9 mg/mL | With ultrasonic and warming | |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Not specified (clear solution) | Vehicle for injection | [1] |
| 0.5% CMC-Na | ≥5 mg/ml (homogeneous suspension) | Vehicle for oral administration | [1] |
| 5% DMSO + 95% Corn oil | Not specified (clear solution) | Vehicle for oral administration | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
This protocol provides a method for preparing a clear solution of this compound suitable for intraperitoneal administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O) or saline
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add a minimal amount of fresh, anhydrous DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Vehicle:
-
In a separate sterile conical tube, prepare the co-solvent vehicle. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous phase, the vehicle would consist of PEG300 and Tween 80.
-
-
Prepare the Final Dosing Solution:
-
Slowly add the this compound stock solution (5% of the final volume) to the PEG300 (40% of the final volume) and mix thoroughly.
-
Add the Tween 80 (5% of the final volume) to the mixture and vortex until a clear solution is obtained.
-
Finally, add the sterile ddH₂O or saline (50% of the final volume) to the mixture and mix well.
-
The final solution should be clear and free of any precipitate.
-
-
Administration:
-
Use the freshly prepared solution for intraperitoneal injection immediately.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogeneous suspension of this compound for oral administration.
Materials:
-
This compound powder
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Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH₂O. For example, dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear, viscous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
To prepare a 5 mg/mL suspension, add 5 mg of the powder to 1 mL of the 0.5% CMC-Na solution.
-
Mix thoroughly using a vortex mixer, mortar and pestle, or a homogenizer to ensure a uniform and stable suspension.
-
-
Administration:
-
Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
-
Mandatory Visualization
Caption: Simplified signaling pathways of harmine.
References
How to select the appropriate concentration range for harmine hydrochloride in initial screening
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harmine hydrochloride. It offers guidance on selecting the appropriate concentration range for initial screening experiments, along with detailed experimental protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate concentration range for this compound in an initial screening experiment?
A1: Selecting the appropriate concentration range is a critical step to ensure meaningful and reproducible results. A systematic approach is recommended:
-
Literature Review: Begin by reviewing existing studies that have used this compound (HMH) in similar cell lines or experimental models. The provided data summary table below offers a starting point, with reported IC50 values ranging from the low micromolar (µM) to over 100 µM depending on the cell line and incubation time.[1][2][3][4][5][6]
-
Broad-Range Initial Screening: If you are the first to test HMH in your specific model, start with a broad concentration range to determine its potency. A common strategy is to use logarithmic or semi-logarithmic dilutions. For instance, you could test a range from 0.1 µM to 100 µM, or even up to 1000 µM, to capture the full dose-response curve.[5][7][8][9] One recommendation for a preliminary screen with 5 concentrations is to use 0.1 µM, 0.3 µM, 1 µM, 3 µM, and 10 µM.[10]
-
Preliminary Cytotoxicity Assay: Perform a cell viability or cytotoxicity assay (e.g., MTT, WST-1, or CCK-8) to determine the half-maximal inhibitory concentration (IC50).[1][6][11] This will establish the concentration at which HMH induces 50% of its maximal effect. The incubation time (e.g., 24, 48, or 72 hours) is a crucial parameter, as the IC50 of HMH has been shown to be time-dependent, often decreasing with longer exposure.[1][2][3][4][5][6]
-
Narrowing the Range: Based on the initial screening results and the determined IC50 value, you can then select a narrower, more focused range of concentrations for subsequent, in-depth experiments. This range should bracket the IC50 value to allow for detailed characterization of the biological response.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: A typical starting point for initial screening in cell-based assays involves testing a wide range of concentrations. Many studies have successfully used a broad range from 0.1 µM to 100 µM or 1000 µM to establish a dose-response relationship.[5][7][9] For high-throughput screening of compound libraries, a standard concentration of 10 µM is often used as a starting point.[12] Subsequent experiments then focus on a narrower range, such as 0-20 µM or 0-40 µM, based on the initial findings.[3][5][7][13]
Q3: What are the known IC50 values for this compound in different cell lines?
A3: The IC50 values for this compound vary significantly depending on the cell line and the duration of treatment. The table below summarizes reported IC50 values from various studies. For example, in oral squamous carcinoma cells (SCC-4), the IC50 was 41.73 µM after 24 hours, which decreased to 18.7 µM after 72 hours of treatment.[1][6] In MDA-MB-231 breast cancer cells, the IC50 was 91.9 µM at 24 hours and dropped to 6.1 µM at 72 hours.[5]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The most commonly reported pathways include:
-
PI3K/AKT/mTOR Pathway: HMH has been observed to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, AKT, and mTOR, leading to reduced cell proliferation and induction of apoptosis.[7][13][14]
-
ERK Pathway: The compound can reduce the levels of phosphorylated ERK (p-ERK), which is involved in cell growth and migration.[13]
-
MAPKs Pathway: HMH can affect the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) in a dose-dependent manner.[7]
-
DYRK1A Inhibition: Harmine is a potent and competitive inhibitor of the DYRK1A kinase.[11]
Quantitative Data Summary
The following table summarizes the effective and cytotoxic concentrations of this compound across various cancer cell lines as reported in the literature.
| Cell Line | Tested Concentration Range (µM) | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HCT116 (Colorectal Carcinoma) | 0 - 40 (for mechanism studies) | 125.5, 58.2, 37.8 | 24, 48, 72 | [3][13] |
| MCF-7 (Breast Cancer) | 0 - 1000 | 100.6, 52.4, 18.7 | 24, 48, 72 | [5][7] |
| MDA-MB-231 (Breast Cancer) | 0 - 1000 | 91.9, 17.7, 6.1 | 24, 48, 72 | [5][7] |
| SCC-4 (Oral Squamous Carcinoma) | Not specified | 41.73, 32.92, 18.7 | 24, 48, 72 | [1][2][6] |
| SCC-25 (Oral Squamous Carcinoma) | Not specified | 35.41, 13.52, 12.38 | 24, 48, 72 | [1][2][6] |
| SK-Hep1 (Hepatocellular Carcinoma) | 0 - 1000 | 98.5, 55.0, 11.5 | 24, 48, 72 | [4] |
| BHT-101 (Anaplastic Thyroid Cancer) | 0.1 - 100 | 11.7 | 72 | [9] |
| CAL-62 (Anaplastic Thyroid Cancer) | 0.1 - 100 | 22.0 | 72 | [9] |
| HeLa & HEK293 | 1 nM - 100 µM | 48 nM (DYRK1A inhibition) | 56 | [11] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CCK-8/WST-1 Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
This compound (HMH) stock solution (e.g., in DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well plates
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Preparation of HMH Dilutions:
-
Prepare a series of dilutions of the HMH stock solution in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., from 0.1 µM to 200 µM).[8][10]
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a vehicle control (medium with solvent only).
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared HMH dilutions (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate or quadruplicate.[8][11]
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1][6]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the cell viability (%) against the logarithm of the HMH concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 14. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential neurotoxicity of long-term harmine hydrochloride administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential neurotoxicity associated with long-term administration of harmine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known neurotoxicity of long-term this compound administration?
A1: Long-term administration of this compound can lead to dose-dependent neurotoxicity. In animal models, high doses have been associated with tremors, convulsions, ataxia, and in some cases, neuronal damage.[1][2][3] A Phase 1 clinical trial in healthy adults established a maximum tolerated dose (MTD) of approximately 2.7 mg/kg body weight.[4][5][6] Doses exceeding this threshold were associated with adverse effects such as nausea, vomiting, drowsiness, and dizziness.[4][5][6]
Q2: What are the primary molecular mechanisms underlying this compound's neurotoxic effects?
A2: The neurotoxicity of harmine is thought to be multifactorial. One key mechanism is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3][7] Additionally, at high concentrations, harmine can induce oxidative stress and apoptosis.[8] Some studies in animal models have suggested the potential for cerebellar Purkinje cell degeneration at high doses, though this has not been confirmed in primates.[9]
Q3: Are there any known strategies to mitigate the neurotoxicity of this compound?
A3: Yes, several strategies are being explored. Dose optimization is the most critical factor; staying below the MTD of 2.7 mg/kg is essential to minimize adverse effects.[4][5][6] Co-administration with central nervous system inhibitors, such as anesthetics or certain anticonvulsants, has been shown to reduce acute toxicity in animal models.[1][3] Furthermore, the development of harmine derivatives with modifications at the R3 and R9 positions of the tricyclic skeleton has shown promise in reducing neurotoxicity while retaining or even enhancing therapeutic activity.[2][10]
Q4: What are the potential neuroprotective effects of this compound?
A4: Paradoxically, at lower, non-toxic concentrations, harmine has demonstrated neuroprotective properties. It has been shown to protect against glutamate-mediated excitotoxicity by increasing the expression of the glutamate transporter 1 (GLT-1).[11] Harmine also exhibits antioxidant and anti-inflammatory effects, which can be beneficial in models of neurodegenerative diseases.[8][12] It can also promote neurogenesis by inhibiting DYRK1A.[13]
Troubleshooting Guides
Issue 1: Observed Neurotoxic Effects (e.g., tremors, ataxia) in Animal Models
Possible Cause: The administered dose of this compound may be too high.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Dose Reduction: Reduce the administered dose to a lower, previously reported non-toxic level. Refer to the dose-response tables below.
-
Co-administration of Neuroprotective Agents: Consider co-administering agents with known neuroprotective effects against cholinergic overstimulation or excitotoxicity. For instance, central inhibitors like benzhexol or phenytoin sodium have shown efficacy in animal models.[1][3]
-
Assess Acetylcholinesterase Activity: Measure AChE activity in brain tissue to confirm if excessive inhibition is occurring.
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent bioavailability of this compound.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound has better water solubility than harmine, but ensure it is fully dissolved before administration.[14] Heating and sonication of the saline solution can aid in dissolution.[15]
-
Standardize Administration Route: Maintain a consistent administration route (e.g., intraperitoneal, oral gavage) across all experimental groups.
-
Control for Pharmacokinetic Interactions: Be aware of potential drug-drug interactions that could alter harmine's metabolism and bioavailability.[16]
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Preclinical and Clinical Studies
| Species/Model | Dose | Observed Effects | Reference |
| Mice | 26.9 mg/kg (LD50, i.v.) | Convulsion, tremor, restlessness, ataxia, death. | [1][3] |
| C. elegans | 5-320 µmol/L | Dose-dependent toxicity: growth inhibition, egg-laying defects, shortened lifespan. | [7] |
| Rats | 15 mg/kg/day (chronic) | Reduced mobility and exploratory behavior. | [15][17] |
| Healthy Human Adults | < 2.7 mg/kg (oral) | Generally well-tolerated with minimal or no adverse effects. | [4][5][6] |
| Healthy Human Adults | > 2.7 mg/kg (oral) | Nausea, vomiting, drowsiness, limited psychoactivity. | [4][5][6] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity in a Mouse Model
-
Animal Model: ICR mice.
-
This compound Preparation: Dissolve this compound in saline. The solution can be heated to 50°C and sonicated to ensure complete dissolution.[15]
-
Administration: Administer via intravenous (i.v.) injection through the tail vein.
-
Dose Range: Utilize a dose range from 2.5 mg/kg to 250 mg/kg to determine the dose-dependent effects.[1]
-
Observation: Monitor the mice for acute toxicity symptoms including tremors, convulsions, jumping, restlessness, ataxia, and opisthotonos for at least 60 minutes post-injection.[1][3]
-
LD50 Determination: Calculate the median lethal dose (LD50) based on the survival rates at different doses.
-
Biochemical Analysis: Collect blood samples to measure biochemical indices, including acetylcholinesterase activity.[1]
Protocol 2: Evaluation of Cell Viability using a 3D Neurosphere Model
-
Cell Culture: Develop 3D neurosphere cultures from embryonic mouse cortical neurons using molded agarose micro-wells.[18]
-
Harmine Treatment: Expose the neurospheres to increasing concentrations of harmine (e.g., 50, 100, and 250 µM).[18]
-
Cell Viability Assay: Perform a resazurin assay to measure cell viability.[18]
-
Oxidative Stress Measurement: Use a fluorometric method, such as the oxidation of dichlorodihydrofluorescein, to measure the induction of reactive oxygen species (ROS).[18]
Mandatory Visualizations
Signaling Pathways
Caption: this compound's influence on key cellular signaling pathways.
Experimental Workflow
Caption: A generalized workflow for assessing this compound neurotoxicity.
Logical Relationships
Caption: Dose-dependent opposing effects of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmine - Wikipedia [en.wikipedia.org]
- 5. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preliminary study on the neurotoxic mechanism of harmine in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmine Acts as an Indirect Inhibitor of Intracellular Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibogaine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 11. Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Harmine Hydrochloride Treatment for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing harmine hydrochloride (HMH) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and duration of this compound treatment to induce apoptosis?
A1: The optimal concentration and duration of this compound (HMH) treatment are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. Generally, concentrations ranging from 10 µM to 100 µM and treatment durations of 24 to 72 hours are effective for inducing apoptosis in various cancer cell lines.[1][2][3] For example, the IC50 values for HMH in SCC-4 and SCC-25 oral squamous carcinoma cells decrease with longer incubation times, indicating both dose and time dependency.[2]
Q2: How can I confirm that this compound is inducing apoptosis and not necrosis?
A2: To distinguish between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers. Additionally, morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear fragmentation, can be observed using fluorescence microscopy after staining with a nuclear dye like Hoechst 33258.[4] Western blot analysis for cleaved PARP and activated caspases (e.g., caspase-3, -9) also provides strong evidence for apoptosis.[1][4][5]
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
A3: this compound induces apoptosis through multiple signaling pathways. A common mechanism involves the intrinsic mitochondrial pathway, characterized by a decreased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax).[1][3][6] This leads to mitochondrial membrane potential loss and the activation of caspase-9 and caspase-3.[4][5] Additionally, HMH has been shown to modulate signaling pathways such as PI3K/AKT/mTOR, ERK, and MAPK, which are critical for cell survival and proliferation.[1][2][3][5]
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What are some possible reasons?
A4: Several factors could contribute to a lack of apoptotic induction. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal concentration or treatment duration, cell line resistance, or issues with the experimental assay itself.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Detected
| Possible Cause | Recommended Solution |
| Suboptimal HMH Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment window for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HMH. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working. You may need to explore alternative therapeutic agents for resistant cell lines. |
| Reagent Quality | Ensure the this compound is of high purity and has been stored correctly. Prepare fresh solutions for each experiment. |
| Assay-Specific Problems (e.g., Annexin V) | If using Annexin V staining, ensure cells are handled gently to avoid membrane damage that can lead to false positives. Verify the functionality of your flow cytometer and reagents with appropriate controls.[7] |
Issue 2: High Cell Death, but Indistinguishable from Necrosis
| Possible Cause | Recommended Solution |
| Excessively High HMH Concentration | High concentrations of a cytotoxic agent can lead to rapid cell death that bypasses the apoptotic program and results in necrosis.[7] Reduce the HMH concentration to a level closer to the IC50. |
| Harsh Experimental Conditions | Ensure that the solvent used to dissolve HMH (e.g., DMSO) is at a non-toxic final concentration in the cell culture medium.[7] |
| Late-Stage Apoptosis | If you are analyzing cells at a very late time point, many may have progressed to secondary necrosis. Analyze cells at earlier time points post-treatment. |
| Incorrect Staining Protocol | Review and optimize your Annexin V/PI staining protocol. Ensure correct buffer conditions and incubation times. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Reference |
| SCC-4 (Oral Squamous Carcinoma) | 41.73 | 32.92 | 18.7 | [2] |
| SCC-25 (Oral Squamous Carcinoma) | 35.41 | 13.52 | 12.38 | [2] |
| SK-Hep1 (Hepatocellular Carcinoma) | 98.5 | 55.0 | 11.5 | [3] |
| HCT116 (Colorectal Carcinoma) | Not specified | IC50 ~40 µM | Not specified | [1] |
| PANC-1 (Pancreatic Cancer) | IC50 ~13.67 µM | Not specified | Not specified | [8] |
| BxPC-3 (Pancreatic Cancer) | IC50 ~5.40 µM | Not specified | Not specified | [8] |
Table 2: Effect of this compound on Apoptotic Cell Percentage
| Cell Line | HMH Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| HCT116 | 10 | 48 | ~10% | [1] |
| HCT116 | 20 | 48 | ~18% | [1] |
| HCT116 | 40 | 48 | ~35% | [1] |
| SK-Hep1 | 12.5 | 24 | ~8% | [9] |
| SK-Hep1 | 25 | 24 | ~15% | [9] |
| SK-Hep1 | 50 | 24 | ~28% | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours).[1]
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Seed cells in a 6-well plate and treat with this compound for the determined optimal time.
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Western Blot Analysis
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-AKT, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
- 1. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in harmine hydrochloride efficacy across different cell passages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in harmine hydrochloride efficacy across different cell passages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-carboline alkaloid that acts as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It functions as a competitive inhibitor of ATP binding to the kinase pocket of DYRK1A.[1] Harmine also exhibits inhibitory effects on other kinases and monoamine oxidases (MAOs).[1] Its hydrochloride form enhances water solubility and bioavailability.
Q2: What are the common applications of this compound in research?
This compound is utilized in various research areas, including:
-
Cancer Research: It has been shown to suppress cell growth, migration, and invasion in various cancer cell lines, including breast, colorectal, and liver cancer.[3]
-
Neuroscience: As a DYRK1A inhibitor, it is studied in the context of neurodegenerative diseases like Alzheimer's, as DYRK1A is implicated in tau protein phosphorylation.
-
Diabetes Research: Harmine can induce pancreatic beta-cell proliferation, making it a subject of interest for diabetes treatment.[2]
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C.[4] Stock solutions can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1][4]
Troubleshooting Guide: Variability in this compound Efficacy
Issue 1: Inconsistent IC50 values for this compound across experiments.
Possible Cause 1: High Cell Passage Number
-
Explanation: Continuous passaging of cell lines can lead to phenotypic and genotypic drift.[5] This can result in altered expression of drug targets or resistance mechanisms, leading to variability in drug sensitivity. High-passage cells may exhibit changes in growth rates and morphology.
-
Solution:
-
Standardize Passage Number: Use cells within a narrow and low passage number range for all experiments. It is advisable to establish a master cell bank and working cell banks to ensure a consistent supply of low-passage cells.
-
Record Keeping: Meticulously record the passage number for every experiment to track any potential correlation with efficacy changes.
-
Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Possible Cause 2: Inconsistent Cell Confluency at the Time of Treatment
-
Explanation: The density of cells at the time of drug administration can significantly impact the observed efficacy.[6][7] Highly confluent cells may exhibit contact inhibition of growth, which can mask the anti-proliferative effects of a drug.[8] Conversely, very low-density cultures may have different growth kinetics.
-
Solution:
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure that cells are in the exponential growth phase (typically 30-50% confluency) at the time of this compound addition.[8] This allows for the observation of anti-proliferative effects.[8]
-
Consistent Plating: Ensure uniform cell plating across all wells and plates to avoid "edge effects" or other inconsistencies.
-
Possible Cause 3: Improper Preparation and Storage of this compound Solution
-
Explanation: this compound solution stability can be compromised by improper storage and handling, such as repeated freeze-thaw cycles.[4] Degradation of the compound will lead to reduced efficacy.
-
Solution:
-
Freshly Prepare Dilutions: Prepare working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Aliquot Stock Solutions: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][4]
-
Proper Solvents: Use recommended solvents such as DMSO or water for preparing stock solutions and ensure complete dissolution.[1][9][10]
-
Issue 2: Reduced or no observable effect of this compound.
Possible Cause 1: Cell Line Resistance
-
Explanation: Some cell lines may have intrinsic or acquired resistance to this compound. This could be due to lower expression of its primary target, DYRK1A, or upregulation of compensatory signaling pathways.
-
Solution:
-
Target Expression Analysis: If possible, verify the expression level of DYRK1A in your cell line using techniques like Western blotting or qPCR.
-
Test a Different Cell Line: Compare the efficacy of this compound in your cell line with a cell line known to be sensitive to the compound.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: The parameters of your cell viability assay (e.g., incubation time, assay type) may not be optimal for detecting the effects of this compound.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the effects of this compound on your specific cell line.
-
Assay Validation: Ensure that your chosen cell viability assay (e.g., MTT, XTT) is appropriate for your experimental conditions and that the cell numbers are within the linear range of the assay.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 100.6 | [3] |
| 48 | 52.4 | [3] | ||
| 72 | 18.7 | [3] | ||
| MDA-MB-231 | Breast Cancer | 24 | 91.9 | [3] |
| 48 | 17.7 | [3] | ||
| 72 | 6.1 | [3] | ||
| SCC-4 | Oral Squamous Carcinoma | 24 | 41.73 | [11] |
| 48 | 32.92 | [11] | ||
| 72 | 18.7 | [11] | ||
| SCC-25 | Oral Squamous Carcinoma | 24 | 35.41 | [11] |
| 48 | 13.52 | [11] | ||
| 72 | 12.38 | [11] | ||
| HBL-100 | Breast | Not Specified | 32 | [12] |
| A549 | Lung | Not Specified | 106 | [12] |
| HT-29 | Colon | Not Specified | 45 | [12] |
| HCT-116 | Colon | Not Specified | 33 | [12] |
| HELA | Cervical | Not Specified | 61 | [12] |
| HepG2 | Hepatoma | Not Specified | 20.7 | [12] |
Experimental Protocols
Protocol 1: Passaging of Adherent Cells
-
Aspirate Media: Carefully remove the spent culture medium from the flask.
-
Wash with PBS: Wash the cell monolayer with sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any residual serum.[13][14]
-
Trypsinization: Add pre-warmed trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until cells detach.[14][15][16]
-
Neutralize Trypsin: Add complete growth medium containing serum to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspend and Plate: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Determine the cell concentration and seed new culture flasks or plates at the desired density.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18]
-
Solubilize Formazan: After incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[17][19]
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][19] A reference wavelength of 630 nm can be used to reduce background noise.[19]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound efficacy.
Caption: General experimental workflow for assessing harmine efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 3. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Harmaline hydrochloride | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
- 14. blossombioscience.com [blossombioscience.com]
- 15. Cell culture protocol | Proteintech Group [ptglab.com]
- 16. Cell passage [procellsystem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
How to control for the fluorescent properties of harmine in imaging experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the fluorescent properties of harmine in imaging experiments. Find troubleshooting guides, FAQs, and detailed protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescent properties of harmine?
A1: Harmine is an intrinsically fluorescent molecule. Its fluorescence is characterized by a broad excitation spectrum and an emission spectrum in the blue-green range. These properties are highly sensitive to the local microenvironment, including pH and solvent polarity. Aqueous solutions of its hydrochloride salt are known to have a blue fluorescence.
Q2: Why is it important to control for harmine's fluorescence?
A2: Harmine's intrinsic fluorescence can overlap with the signals from common experimental fluorophores (e.g., GFP, FITC) and cellular autofluorescence. This spectral overlap can lead to signal bleed-through, creating artifacts that complicate or invalidate experimental findings, such as the misinterpretation of protein localization or quantification of expression levels.
Q3: What is cellular autofluorescence and how does it relate to harmine?
A3: Autofluorescence is the natural fluorescence emitted by biological structures, such as mitochondria (containing NADH and flavins) and lysosomes, or can be induced by aldehyde-based fixatives.[1] This autofluorescence often occurs in the same blue-green spectral region as harmine's emission, compounding the challenge of isolating the specific signal from your intended fluorescent probe.
Q4: What is the difference between background subtraction and spectral unmixing?
A4: Background subtraction is a computational method that removes a uniform or uneven background signal from an entire image or channel.[2][3][4] It is effective for general background noise but is less precise for separating signals that overlap within the same pixel. Spectral unmixing is a more advanced technique that separates the emission spectrum of each fluorophore (including harmine and autofluorescence) on a pixel-by-pixel basis, providing a more accurate separation of co-localized signals.[5][6][7]
Fluorescent Properties of Harmine
The following table summarizes the key quantitative data regarding the fluorescent properties of harmine. Note that these values can shift based on experimental conditions such as solvent, pH, and binding to biological molecules.[8][9]
| Property | Value | Conditions / Notes |
| Excitation Maxima (λex) | ~300 - 370 nm | Broadly excitable in the UV-A to violet range. Specific peaks can be observed around 301 nm, 319 nm, 336 nm, and 365 nm depending on the solvent.[10] |
| Emission Maxima (λem) | ~417 - 456 nm | Emits in the blue to blue-green range. The exact peak is sensitive to solvent and pH.[9][11] A peak at 431 nm has been noted in acidic conditions.[10] |
| Quantum Yield (ΦF) | ~0.89 (proxy) | This value is for the closely related compound harmane (cationic form in 1N H₂SO₄) and serves as an estimate. The quantum yield of harmine itself is highly dependent on its chemical form (cation, neutral, zwitterion). |
| Photostability | Moderate | While specific photobleaching quantum yields are not readily available, harmala alkaloids are known to be susceptible to photochemical alteration.[12][13][14] It is crucial to minimize light exposure to reduce photobleaching and phototoxicity.[15] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during imaging experiments with harmine.
Problem 1: My harmine-treated cells show signal in my GFP/FITC channel, even without a GFP/FITC label.
-
Question: Is the signal present in control cells treated only with harmine (no other fluorophores)?
-
Answer (Yes): This confirms that the signal is from harmine itself bleeding into the green channel. Harmine's emission spectrum can overlap with the detection window for GFP/FITC.
-
Solution 1: Use Spectral Unmixing. This is the most robust solution. Acquire a reference spectrum for harmine-only treated cells and use it to computationally remove harmine's contribution from your experimental images. See Protocol 1.
-
Solution 2: Choose a Different Fluorophore. If spectral unmixing is not available, switch to a fluorophore in the red or far-red spectrum (e.g., RFP, Alexa Fluor 647) whose emission profile is well-separated from harmine's.
-
-
Answer (No): If the signal is only present when your intended fluorophore is also present, the issue may be unrelated to harmine. Check for non-specific antibody binding or other experimental artifacts.
-
Problem 2: The background in my images is very high and uneven.
-
Question: Is the high background present in unstained, untreated control cells?
-
Answer (Yes): This indicates high cellular autofluorescence or issues with your imaging medium or fixative.
-
Solution 1: Optimize Sample Preparation. Image live cells in phenol red-free medium. If fixing, consider using a non-aldehyde-based fixative like ice-cold methanol, or use a quenching agent like sodium borohydride after aldehyde fixation.
-
Solution 2: Use an "Autofluorescence" Channel. During acquisition, dedicate an empty channel (e.g., one excited by a 405 nm laser with a narrow emission window where no specific dye is expected) to capture the autofluorescence signal. This can be subtracted or used in spectral unmixing.
-
-
Answer (No): If the background is specific to harmine treatment, it is likely due to the compound's fluorescence.
-
Solution: Use a Background Subtraction algorithm in post-processing software like ImageJ/Fiji. See Protocol 2.
-
-
Problem 3: My fluorescence signal diminishes rapidly during time-lapse imaging.
-
Question: Are you observing a loss of signal from both harmine and your experimental fluorophore?
-
Answer (Yes): This is likely photobleaching, the photochemical destruction of fluorophores upon light exposure.[13][14][16]
-
Solution 1: Reduce Light Exposure. Decrease laser power, increase camera gain, reduce exposure time, and decrease the frequency of image acquisition.
-
Solution 2: Use Antifade Reagents. Mount fixed samples in a commercially available antifade mounting medium.
-
Solution 3: Employ Controlled Light-Exposure Microscopy (CLEM) if available, which spatially controls light exposure to reduce the total light dose on the sample.[15]
-
-
Experimental Protocols & Workflows
Experimental Workflow Diagram
This diagram outlines a logical workflow for conducting a fluorescence imaging experiment involving harmine, incorporating necessary controls.
Caption: Workflow for fluorescence imaging with harmine controls.
Protocol 1: Spectral Imaging and Linear Unmixing
This protocol allows for the separation of harmine's signal from other fluorophores and autofluorescence. The steps are generalized for Zeiss ZEN software but the principles apply to other systems (e.g., Leica LAS X, Nikon NIS-Elements).
-
Prepare Control Samples: You will need three control slides/dishes in addition to your fully stained experimental sample:
-
Harmine Reference: Cells treated only with harmine.
-
Fluorophore Reference: Cells stained with your experimental fluorophore(s) (e.g., GFP) but NOT treated with harmine.
-
Autofluorescence Reference: Unstained, untreated cells.
-
-
Set Up Acquisition:
-
On the microscope software (e.g., ZEN), select the spectral imaging mode (often called "Lambda Scan" or "Spectral Detector").
-
Define an emission detection range that covers the spectra of all components (e.g., 410 nm to 700 nm).
-
Use the same excitation laser(s) and acquisition settings (laser power, gain, pinhole, objective) for ALL samples.[1]
-
-
Acquire Reference Spectra:
-
Place the Autofluorescence Reference sample on the microscope. Find a representative area and acquire a spectral image. In the unmixing software tab, use the ROI tool to select several autofluorescent regions and save this as your "Autofluorescence" spectrum.[6]
-
Repeat this process for the Harmine Reference sample, saving the resulting spectrum as "Harmine".
-
Repeat for your Fluorophore Reference sample, saving the spectrum as "GFP" (or your specific dye).
-
-
Acquire Experimental Image:
-
Place your fully stained experimental sample on the microscope.
-
Using the identical settings from Step 2, acquire a spectral image (lambda stack).
-
-
Perform Linear Unmixing:
-
In the processing or unmixing tab, load the experimental image.
-
Load the reference spectra you saved in Step 3 (Autofluorescence, Harmine, GFP, etc.).[7]
-
Execute the unmixing algorithm. The software will generate a new image stack where each channel corresponds to the isolated signal of one component, free from the bleed-through of the others.[6]
-
Troubleshooting Logic for Spectral Overlap
This decision tree helps determine the best method to address signal overlap.
Caption: Decision tree for managing spectral overlap issues.
Protocol 2: Background Subtraction in ImageJ/Fiji
This protocol describes the "Rolling Ball" method, which is effective for correcting uneven background fluorescence.[2][3]
-
Open Image: Open your fluorescent image file in ImageJ/Fiji.
-
Split Channels (if necessary): If you have a multi-channel image, go to Image > Color > Split Channels. Select the channel you wish to correct.
-
Launch Subtract Background: Navigate to Process > Subtract Background....
-
Set the Rolling Ball Radius:
-
Check the "Preview" box to see the effect of your changes in real-time.
-
The "Rolling ball radius" is the key parameter. This value (in pixels) should be set to at least the size of the largest object of interest in your image.[3] For example, if your cells are approximately 20-40 pixels wide, start with a radius of 50.
-
Increase the radius until the background is subtracted without visibly darkening the objects you want to measure.
-
-
Apply the Correction: Once you are satisfied with the preview, click "OK" to apply the subtraction to the image.
-
Alternative - Mean Subtraction: For a simpler method, use the ROI (Region of Interest) tool to select an area of the image that contains only background. Go to Analyze > Measure to get the mean gray value. Then, go to Process > Math > Subtract... and enter the mean value to subtract it from the entire image.[2][17]
References
- 1. m.youtube.com [m.youtube.com]
- 2. toolify.ai [toolify.ai]
- 3. cs.helsinki.fi [cs.helsinki.fi]
- 4. background removal in fluorescence [imagej.nih.narkive.com]
- 5. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. Effects of ATP and magnesium ions on the fluorescence of harmala alkaloids. Restrictions for the use of harmala alkaloids as fluorescent probes for (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Spectrofluorimetric Method for the Quantification of Harmine in Human Plasma Using Tinopal CBS-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. southampton.ac.uk [southampton.ac.uk]
Best practices for long-term storage of harmine hydrochloride solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of harmine hydrochloride solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and water are the most common solvents for preparing this compound stock solutions.[1][2][3] For high concentrations, DMSO is often preferred.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of this compound.[1] If water is used, it may be necessary to apply ultrasonic treatment and gentle warming (e.g., to 60°C) to achieve complete dissolution.[2] For aqueous solutions intended for cell-based assays, it is recommended to filter-sterilize the solution using a 0.22 μm filter after preparation.[2]
Q2: What are the optimal storage conditions (temperature and duration) for this compound solutions?
A2: The optimal storage conditions depend on the solvent and the desired storage duration. For long-term storage, freezing is recommended. Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can degrade the compound.
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 1 year |
| DMSO | -20°C | Up to 1 month |
| Water | -80°C | Up to 6 months |
| Water | -20°C | Up to 1 month |
Note: These durations are general recommendations. For critical applications, it is advisable to perform periodic quality control checks.
Q3: Should this compound solutions be protected from light?
A3: Yes, it is recommended to protect this compound solutions from light.[3] Harmine is a fluorescent molecule and, like many complex organic molecules, can be susceptible to photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil will minimize exposure to light.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound in solution are not extensively detailed in readily available literature, potential degradation can occur through hydrolysis and oxidation, especially with prolonged storage or exposure to harsh conditions (e.g., extreme pH, high temperatures, or oxidizing agents). Forced degradation studies, a common practice in pharmaceutical stability testing, would typically involve exposing the solution to acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
Issue 1: Precipitation is observed in the solution after thawing or during storage.
| Potential Cause | Recommended Solution |
| Solution concentration exceeds solubility at storage temperature. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. |
| Solvent has absorbed moisture (especially DMSO). | Use fresh, anhydrous DMSO for solution preparation. Store DMSO properly to prevent moisture absorption. |
| pH of the aqueous solution has shifted. | For aqueous solutions, ensure the pH is maintained within a range that favors solubility. The hydrochloride salt is more soluble in slightly acidic conditions. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Logical Troubleshooting Flow for Precipitation:
Caption: Troubleshooting decision tree for solution precipitation.
Issue 2: The solution has changed color (e.g., yellowing).
| Potential Cause | Recommended Solution |
| Degradation of the compound. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (correct temperature, protection from light) are being followed. |
| Contamination. | Review handling procedures to minimize the risk of contamination. Use sterile techniques when working with aqueous solutions. |
Issue 3: A decrease in the expected biological activity is observed.
| Potential Cause | Recommended Solution |
| Degradation of this compound. | Prepare a fresh solution from a new stock. If the problem persists, consider performing a stability study to determine the rate of degradation under your specific storage conditions. |
| Incorrect solution concentration. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a validated analytical method such as HPLC-UV. |
| Issues with the experimental assay. | Include positive and negative controls in your experiments to ensure the assay is performing as expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.487 mg of this compound (Molecular Weight: 248.71 g/mol ).
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: Stability Assessment of this compound Solutions using HPLC
This protocol outlines a general procedure for conducting a long-term stability study.
-
Solution Preparation and Storage:
-
Prepare this compound solutions in the desired solvents (e.g., DMSO, water) at a known concentration (e.g., 1 mg/mL).
-
Divide the solutions into multiple aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature with and without light protection).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition for analysis.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.032 M ammonium acetate) and organic solvents (e.g., acetonitrile and methanol). A common mobile phase composition is acetonitrile-methanol-0.032 M ammonium acetate (55:5:40, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.[7]
-
Injection Volume: 20 µL.
-
Temperature: 40°C.[7]
-
-
Data Analysis:
-
At each time point, inject the stored samples and a freshly prepared standard solution of this compound.
-
Calculate the percentage of this compound remaining in each stored sample relative to the initial concentration (time 0).
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Experimental Workflow for Stability Study:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GluR | DYRK | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Refining animal models to better study the effects of harmine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using harmine hydrochloride in animal models. The information is tailored for scientists and drug development professionals to refine their experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate solvent and preparation method for this compound for in vivo administration?
A1: this compound is more water-soluble than its freebase form. For most parenteral routes of administration (intraperitoneal, intravenous, subcutaneous), sterile saline (0.9% NaCl) is a suitable solvent.[1] To aid dissolution, especially at higher concentrations, gentle heating and sonication can be applied.[2] For oral administration, this compound can be dissolved in sterile water or saline for gavage. If using a different vehicle, like corn oil for a mixed solution, it should be prepared fresh immediately before use.[3] Always ensure the final solution is sterile and at a physiological pH (~7.0) to avoid irritation and tissue damage, especially for subcutaneous or intramuscular injections.[4]
Q2: What are the typical dosage ranges for this compound in rodents?
A2: The effective dose of this compound varies significantly depending on the animal model, the intended biological effect, and the route of administration. Dosages ranging from 1 mg/kg to 15 mg/kg have been reported to exert cognitive and antidepressant-like effects in rats.[5][6][7] For studies on beta-cell proliferation in mice, a dose of 10 mg/kg has been used.[3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q3: What are the potential acute toxic effects of this compound and how can they be mitigated?
A3: Acute toxicity of harmine is dose-dependent and can manifest as central nervous system effects, including tremors, restlessness, convulsions, ataxia, and in severe cases, death.[8][9] The median lethal dose (LD50) for intravenous administration in mice has been reported as 26.9 mg/kg.[8][9] To mitigate these effects, it is essential to start with lower doses and carefully observe the animals for any adverse reactions.[6] If tremors are observed, they are typically transient.[6] Ensuring proper animal monitoring during and after administration is critical.
Q4: How does this compound influence behavioral tests in rodents?
A4: this compound has been shown to modulate behavior in various tests. In models of depression and anxiety, it has been observed to decrease immobility time in the Forced Swim Test and increase exploration in the Open Field and Elevated Plus Maze tests, suggesting antidepressant and anxiolytic effects.[5][10] However, some studies have reported that at higher doses (e.g., 15 mg/kg), harmine can reduce locomotor activity and exploratory behavior in the Open Field Test.[6] It is important to include appropriate controls and consider the potential for motor effects when interpreting behavioral data.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in solution. | The concentration may be too high for the chosen solvent at room temperature. The pH of the solution may not be optimal. | Warm the solution gently and/or sonicate to aid dissolution.[2] Ensure the solvent is appropriate (e.g., sterile saline). For oral formulations, consider using an acidic vehicle like a citrate buffer to improve solubility. |
| Animals exhibit severe tremors or convulsions after injection. | The dose is too high, or the injection was too rapid (for IV administration). | Immediately reduce the dose for subsequent animals. For intravenous injections, ensure a slow and steady administration rate.[8] Monitor the animals closely and consult with a veterinarian. |
| Inconsistent behavioral results between animals in the same treatment group. | Variability in drug administration (e.g., incorrect injection site for IP). Stress induced by handling and injection. Individual differences in metabolism. | Ensure all personnel are properly trained in the administration technique. Acclimatize animals to handling and injection procedures. Increase the sample size to account for individual variability. |
| No significant effect observed at the chosen dose. | The dose is too low. The administration route is not optimal for reaching the target tissue. The timing of the behavioral test relative to the injection is not appropriate. | Conduct a pilot dose-response study to determine an effective dose. Consider alternative administration routes (e.g., IV or direct brain infusion for CNS studies, if justified). Optimize the time window between drug administration and behavioral testing based on the known pharmacokinetics of harmine. |
| Weight loss in animals receiving chronic treatment. | Harmine treatment, particularly in combination with stress, can lead to reduced body weight gain.[6] | Monitor animal body weight regularly. Ensure ad libitum access to food and water. If significant weight loss occurs, consider adjusting the dose or treatment frequency and consult with veterinary staff. |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Stress-Induced Disorder | Rat | Not Specified | Not Specified | Alleviation of depressive and anxious behaviors. | [10] |
| Depression Model | Rat | 5, 10, 15 mg/kg | Not Specified | Reduced immobility in Forced Swim Test, increased BDNF levels. | [5] |
| Repeated Social Defeat | Rat | 15 mg/kg | Intraperitoneal | Reduced mobility and exploratory behavior. | [6] |
| Beta-Cell Proliferation | Mouse | 10 mg/kg | Not Specified | Induced beta-cell proliferation. | [3] |
| Cognitive Enhancement | Rat | 1, 5 mg/kg | Not Specified | Enhanced short-term memory. | [7] |
| Acute Toxicity (LD50) | Mouse | 26.9 mg/kg | Intravenous | Lethality. | [8][9] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
-
Animal Model: Male outbred rats.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 5, 10, and 15 mg/kg).
-
Administration: Administer the prepared solution or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Forced Swim Test Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the cylinder for 15 minutes. This is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, place the rats back into the cylinder for 5 minutes.
-
-
Data Analysis: Record the session with a video camera. Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.[5]
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Animal Model: Male outbred rats.
-
This compound Preparation: Prepare solutions as described in Protocol 1.
-
Administration: Administer the drug or vehicle i.p. 30-60 minutes prior to testing.
-
Elevated Plus Maze Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
-
Data Analysis: Record the session and score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and/or the number of entries into the open arms suggests an anxiolytic-like effect.[10]
Visualizations
Caption: Harmine's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.[11][12][13]
Caption: Regulation of MAPK signaling pathways by this compound in cancer cells.[14][15]
Caption: A generalized experimental workflow for behavioral testing with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. The Neurochemical Effects of Harmine in Animal Models of Depression - OPEN Foundation [open-foundation.org]
- 6. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INFLUENCE OF this compound ON BEHAVIORAL REACTIONS OF RATS UNDERGOING A MODEL OF STRESS-INDUCED DISORDER | Yepifantseva | Medicine and ecology [medecol.qmu.kz]
- 11. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 12. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 15. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the DYRK1A inhibitory activity of harmine hydrochloride with other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DYRK1A inhibitory activity of harmine hydrochloride against other well-characterized inhibitors. The data presented is intended to assist researchers in selecting the appropriate chemical tools for their studies of DYRK1A-related signaling pathways and for the development of novel therapeutics targeting this kinase.
Quantitative Comparison of DYRK1A Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of harmine and other selected small molecule inhibitors against DYRK1A and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | DYRK1A IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Highlights |
| Harmine | 33 - 80 | DYRK1B (166), DYRK2 (1900), DYRK4 (80000) | Potent and selective for DYRK1A over other DYRK family members. Also a known MAO-A inhibitor.[1][2] |
| EHT 5372 | 0.22 | DYRK1B (0.28), CLK1 (22.8), GSK-3β (221) | Extremely potent dual DYRK1A/1B inhibitor with high selectivity against a broad panel of other kinases. |
| Leucettine L41 | 40 | DYRK2 (35), CLK1, GSK-3α/β | Potent inhibitor of DYRK and CLK family kinases. |
| INDY | 240 | DYRK1B (230), Also inhibits DYRK2, CLK1, CLK4 | Potent dual inhibitor of DYRK1A and DYRK1B. |
Experimental Protocols
The inhibitory activities listed above were determined using various in vitro kinase assays. Below are detailed methodologies for two common assay types used for characterizing DYRK1A inhibitors.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the DYRK1A kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds (e.g., this compound) in DMSO and then further dilute in Kinase Buffer A.
-
Prepare a 3X solution of DYRK1A enzyme and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound to the assay wells.
-
Add 5 µL of the 3X DYRK1A/Eu-antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
The emission ratio (665 nm / 615 nm) is calculated.
-
-
Data Analysis:
-
The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
ELISA-Based Non-Radioactive Kinase Assay
This assay measures the phosphorylation of a DYRK1A substrate immobilized on an ELISA plate.
Principle: A recombinant DYRK1A substrate (e.g., a fragment of Dynamin 1a) is coated onto the wells of a microplate. The DYRK1A enzyme, along with ATP and the test inhibitor, is added to the wells. The extent of substrate phosphorylation is then detected using a phosphorylation site-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with a solution of the DYRK1A substrate and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Kinase Reaction:
-
Wash the blocked wells.
-
Add the kinase reaction mixture to each well, containing Kinase Buffer, ATP, the test inhibitor at various concentrations, and the DYRK1A enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Wash the wells to remove the kinase reaction components.
-
Add the primary antibody specific to the phosphorylated substrate and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for another hour.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
DYRK1A Signaling Pathway
DYRK1A is a dual-specificity kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and neuronal development. It autophosphorylates on a tyrosine residue for activation but phosphorylates its downstream substrates on serine and threonine residues. The following diagram illustrates some of the key substrates and signaling pathways regulated by DYRK1A.
Caption: Overview of the DYRK1A signaling pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing novel DYRK1A inhibitors.
Caption: Workflow for DYRK1A inhibitor discovery.
References
Harmine Hydrochloride Demonstrates Potent Anti-Cancer Activity in Both ER-Positive and Triple-Negative Breast Cancer, Albeit Through Distinct Molecular Mechanisms
Harmine hydrochloride, a water-soluble derivative of the natural β-carboline alkaloid harmine, exhibits significant anti-proliferative, anti-migratory, and pro-apoptotic effects in both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cell lines.[1][2] While effectively inhibiting the growth of both subtypes, the underlying molecular mechanisms diverge, particularly in the activation of specific stress-activated protein kinases. This comparative analysis synthesizes experimental findings on the differential impact of this compound on these two distinct breast cancer subtypes.
Comparative Efficacy of this compound
Studies utilizing the ER-positive MCF-7 and the triple-negative MDA-MB-231 human breast cancer cell lines have consistently shown that this compound suppresses cell growth, migration, invasion, and colony formation in a dose- and time-dependent manner.[1][2][3] This suggests that the anti-cancer effects of this compound are independent of hormone receptor signaling.[2]
| Cell Line | Breast Cancer Subtype | Effect of this compound | Key Molecular Events |
| MCF-7 | ER-Positive | Inhibition of proliferation, migration, invasion, and colony formation. Induction of G2/M cell cycle arrest. | Increased phosphorylation of p38 MAPK. Inhibition of PI3K/AKT/mTOR pathway. Upregulation of FOXO3a.[1][4] |
| MDA-MB-231 | Triple-Negative | Inhibition of proliferation, migration, invasion, and colony formation. Induction of G2/M cell cycle arrest. | Increased phosphorylation of JNK. Inhibition of PI3K/AKT/mTOR pathway. Upregulation of FOXO3a.[1][4] |
Divergent Signaling Pathways Activated by this compound
The primary distinction in the mechanism of action of this compound between ER-positive and triple-negative breast cancer cells lies in the differential activation of the mitogen-activated protein kinase (MAPK) signaling pathways. In ER-positive MCF-7 cells, this compound treatment leads to an increase in the phosphorylation of p38.[1][4] Conversely, in triple-negative MDA-MB-231 cells, it activates the phosphorylation of c-Jun N-terminal kinase (JNK).[1][4]
Despite this divergence, the downstream consequences converge on the regulation of the cell cycle. Both activated p38 in MCF-7 cells and activated JNK in MDA-MB-231 cells lead to an increase in the expression of the transcription factor FOXO3a.[1] The activation of FOXO3a, in turn, upregulates the expression of p53 and p21, which are critical regulators of cell cycle progression.[1] This ultimately results in the induction of G2/M cell cycle arrest in both cell types.[1]
Furthermore, this compound consistently inhibits the PI3K/AKT/mTOR signaling pathway in both ER-positive and triple-negative breast cancer cells.[1][5] This pathway is crucial for cell proliferation, survival, and growth. Harmine treatment has been shown to downregulate the phosphorylation of key proteins in this pathway, including AKT and mTOR.[5] The inhibition of this pathway contributes to the observed anti-proliferative and pro-apoptotic effects of this compound. Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature.
Cell Culture: MCF-7 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM) for different time points (e.g., 24, 48, 72 hours).[2]
-
Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
Wound Healing Assay for Cell Migration:
-
Cells are grown to confluence in 6-well plates.
-
A sterile 200 µL pipette tip is used to create a scratch (wound) in the cell monolayer.
-
The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then treated with this compound in a low-serum medium.
-
Images of the wound are captured at 0 and 24 hours.
-
The rate of wound closure is quantified to assess cell migration.
Transwell Invasion Assay:
-
Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cells (5 x 10⁴) in serum-free medium containing this compound are seeded into the upper chamber.
-
The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
The number of invading cells is counted under a microscope.
Cell Cycle Analysis (Flow Cytometry):
-
Cells are treated with this compound for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis:
-
Cells are treated with this compound, and total protein is extracted using RIPA buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-AKT, FOXO3a, p53, p21, Bax, Bcl-2) overnight at 4°C.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 6. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmine Hydrochloride Potentiates Fluconazole Against Resistant Candida albicans: A Comparative Guide
A detailed analysis of experimental data reveals a significant synergistic interaction between harmine hydrochloride and fluconazole, offering a promising strategy to combat drug-resistant Candida albicans infections. This guide provides an objective comparison of the combination's efficacy against fluconazole alone, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Researchers in mycology and drug development are continually faced with the challenge of antifungal resistance. A recent study highlights the potential of this compound (HMH), a naturally occurring beta-carboline alkaloid, to restore the efficacy of fluconazole (FLC) against resistant strains of Candida albicans. This synergy has been demonstrated in both free-living (planktonic) cells and, notably, in the more resilient biofilm structures.[1][2][3][4] The combination therapy not only reduces the concentration of fluconazole required to inhibit fungal growth but also targets key virulence factors of the pathogen.
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound and fluconazole has been quantified using standard in vitro susceptibility testing methods. The data clearly indicates a significant reduction in the Minimum Inhibitory Concentration (MIC) of fluconazole when used in combination with a sub-inhibitory concentration of this compound.
Table 1: Synergistic Activity against Planktonic C. albicans
The checkerboard microdilution assay was employed to determine the MIC of fluconazole alone and in combination with this compound against two resistant C. albicans strains, CA10 and CA16. The results demonstrate a dramatic potentiation of fluconazole's activity.
| Strain | Treatment | MIC (μg/mL) | Fold Reduction in FLC MIC |
| CA10 | Fluconazole (FLC) alone | >1024 | - |
| This compound (HMH) alone | 64 | - | |
| FLC + HMH (8 μg/mL) | 0.5 | 2048-fold[1] | |
| CA16 | Fluconazole (FLC) alone | >1024 | - |
| This compound (HMH) alone | 128 | - | |
| FLC + HMH (8 μg/mL) | 1 | 1024-fold[1] |
Table 2: Synergistic Activity against C. albicans Biofilms
The combination's efficacy was also tested against early-stage (90-minute) and mature (24-hour) biofilms of resistant C. albicans. Synergy is determined by the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates a synergistic interaction.
| Strain | Biofilm Age | Treatment | FICI | Interpretation |
| CA10 | 90 minutes | FLC + HMH | < 0.5 | Synergistic[1][2] |
| CA16 | 90 minutes | FLC + HMH | < 0.5 | Synergistic[1][2] |
| CA10 | 24 hours | FLC + HMH | > 0.5 | No Synergy[1][2] |
| CA16 | 24 hours | FLC + HMH | > 0.5 | No Synergy[1][2] |
These results indicate that the synergistic activity is most effective against the initial stages of biofilm formation.[1][2]
Unveiling the Mechanism of Synergy
The synergistic action of this compound and fluconazole against resistant C. albicans is multifactorial. Experimental evidence points to several key mechanisms being disrupted by the combination treatment.[1][2][5]
Caption: Proposed mechanisms of synergistic action.
The combination of this compound and fluconazole appears to cripple resistant C. albicans through a multi-pronged attack. This compound inhibits the action of drug efflux pumps, which are a primary mechanism of fluconazole resistance, thereby increasing the intracellular concentration of fluconazole.[1][2] Furthermore, the combination therapy disrupts calcium homeostasis, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering apoptosis (programmed cell death).[2] A significant reduction in hyphal formation, a key virulence factor for tissue invasion, is also observed.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the synergistic effects.
Broth Microdilution Checkerboard Assay (Planktonic Cell Synergy)
This assay is used to determine the MICs of the drugs alone and in combination.
-
Preparation: A two-dimensional checkerboard pattern is created in a 96-well microtiter plate. Serial dilutions of fluconazole are made along the x-axis, and serial dilutions of this compound are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of C. albicans (e.g., 1-5 x 10³ cells/mL) in RPMI 1640 medium.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Analysis: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the drug-free control well. The FICI is calculated to determine synergy (FICI = (MIC of FLC in combination / MIC of FLC alone) + (MIC of HMH in combination / MIC of HMH alone)).
Caption: Workflow for the checkerboard synergy assay.
Biofilm Susceptibility Testing (Sessile Cell Synergy)
This method assesses the combination's activity against biofilms.
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated at 37°C for a specified time (e.g., 90 minutes for early-stage or 24 hours for mature biofilms) to allow for cell adherence and biofilm formation.
-
Treatment: After the formation period, non-adherent cells are washed away, and fresh medium containing the drug combinations (as in the checkerboard assay) is added.
-
Incubation: The plate is incubated for a further 24-48 hours.
-
Quantification: Biofilm viability is quantified using a metabolic assay, such as the XTT reduction assay. The color change, which is proportional to the number of viable cells, is measured using a spectrophotometer.
-
Analysis: The sessile MIC (SMIC) is determined, and the FICI is calculated to assess synergy.
Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of efflux pumps.
-
Loading: C. albicans cells are pre-treated with this compound and/or fluconazole and then loaded with the fluorescent substrate Rhodamine 6G.
-
Efflux Induction: Glucose is added to energize the cells and induce the efflux of R6G via ATP-dependent pumps.
-
Measurement: The amount of R6G remaining in the cells (or extruded into the supernatant) is measured over time using a fluorometer.
-
Analysis: A reduction in the efflux of R6G in treated cells compared to untreated controls indicates inhibition of the efflux pumps.
Conclusion and Future Directions
The synergistic interaction between this compound and fluconazole presents a compelling case for further investigation. The ability of this combination to overcome established resistance mechanisms in C. albicans, particularly in the context of biofilm formation, is of significant clinical interest. These findings underscore the potential of combination therapy to revitalize existing antifungal arsenals. Future studies should focus on in vivo efficacy in animal models of candidiasis and explore the detailed molecular interactions within the affected signaling pathways to further optimize this therapeutic strategy.
References
- 1. Frontiers | Synergistic Effects and Mechanisms of Combined Treatment With this compound and Azoles for Resistant Candida albicans [frontiersin.org]
- 2. Synergistic Effects and Mechanisms of Combined Treatment With this compound and Azoles for Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic potential of teriflunomide with fluconazole against resistant Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Harmine Hydrochloride as a Potent Inhibitor of the PI3K/AKT/mTOR Signaling Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of harmine hydrochloride's performance in targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis in cancer cell proliferation and survival.[1][2][3][4] Experimental data from independent studies are presented to validate its efficacy, often in comparison to other known inhibitors of this pathway.
Performance Comparison of PI3K/AKT/mTOR Pathway Inhibitors
This compound (HMH) has demonstrated significant inhibitory effects on the PI3K/AKT/mTOR pathway across various cancer cell lines. Its performance, characterized by the inhibition of key protein phosphorylation and induction of apoptosis, is comparable to and, in some instances, synergistic with established pathway inhibitors like LY294002.[5][6]
Quantitative Analysis of Protein Inhibition
The efficacy of this compound in suppressing the PI3K/AKT/mTOR pathway has been quantified through Western blot analysis. These studies consistently show a dose-dependent reduction in the phosphorylation of key downstream effectors of the pathway.
| Cell Line | Treatment | Concentration (µM) | p-PI3K Inhibition (relative to control) | p-AKT Inhibition (relative to control) | p-mTOR Inhibition (relative to control) | Source |
| HCT116 (Colon Cancer) | This compound | 10 | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [6][7] |
| 20 | Further decrease observed | Further decrease observed | Further decrease observed | [6][7] | ||
| 40 | Significant decrease observed | Significant decrease observed | Significant decrease observed | [6][7] | ||
| MCF-7 (Breast Cancer) | This compound | 5 | Dose-dependent decrease observed | Dose-dependent decrease observed | - | [8][9][10] |
| 10 | Further decrease observed | Further decrease observed | - | [8][9][10] | ||
| 20 | Significant decrease observed | Significant decrease observed | Significant decrease observed | [8][9][10] | ||
| MDA-MB-231 (Breast Cancer) | This compound | 5 | Dose-dependent decrease observed | Dose-dependent decrease observed | - | [8][9][10] |
| 10 | Further decrease observed | Further decrease observed | - | [8][9][10] | ||
| 20 | Significant decrease observed | Significant decrease observed | Significant decrease observed | [8][9][10] | ||
| SK-Hep1 (Hepatocellular Carcinoma) | This compound | 12.5 | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [11] |
| 25 | Further decrease observed | Further decrease observed | Further decrease observed | [11] | ||
| 50 | Significant decrease observed | Significant decrease observed | Significant decrease observed | [11] |
Comparative Efficacy with LY294002
LY294002 is a well-established inhibitor of PI3K. Studies combining this compound with LY294002 have shown a significant reduction in p-AKT activity, suggesting that HMH acts on the PI3K/AKT/mTOR pathway.[5][6]
| Cell Line | Treatment | p-AKT Activity Reduction | Source |
| HCT116 | HMH in combination with LY294002 | Significant reduction (P<0.05 and P<0.01) | [6] |
| MCF-7 | HMH in combination with LY294002 | Significant inhibition of p-AKT activation (p < 0.05) | [9][10] |
| MDA-MB-231 | HMH in combination with LY294002 | Significant inhibition of p-AKT activation (p < 0.001) | [9][10] |
Cell Viability and IC50 Values
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key indicator of its potency.
| Cell Line | Time Point | IC50 (µM) | Source |
| A549, H226, H460 (Non-small cell lung cancer) | Not Specified | 59.42% ± 11.47%, 47.46% ± 5.23%, and 42.30% ± 5.86% inhibition at 50 µg/mL | [12] |
Experimental Protocols
The following is a generalized protocol for investigating the effect of this compound on the PI3K/AKT/mTOR signaling pathway using Western blot analysis, based on methodologies reported in the cited literature.[13][14][15]
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231, SK-Hep1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay kit.
4. Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis:
-
The intensity of the protein bands is quantified using image analysis software.
-
The expression levels of the phosphorylated proteins are normalized to their respective total protein levels, and the expression of all proteins of interest is normalized to the loading control.
Visualizing the Mechanism of Action
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the experimental workflow used to validate this compound as an inhibitor.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of this compound on the PI3K/AKT/mTOR pathway.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 6. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harmine derivative B-9-3 inhibits non-small cell lung cancer via the VEGFA/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Analysis of Gene Expression Profiles Induced by Harmine and its Hydrochloride Salt
A detailed examination of the molecular impacts of harmine and its more soluble counterpart, harmine hydrochloride, on cellular gene expression. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
Harmine, a β-carboline alkaloid originally isolated from the seeds of Peganum harmala, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical utility has been hampered by low bioavailability. This compound, a salt form of harmine, offers improved water solubility and stability, potentially leading to better absorption and therapeutic efficacy.[1][3][4] This guide provides a comparative analysis of the gene expression profiles induced by both compounds, drawing upon available experimental data to elucidate their mechanisms of action at the molecular level.
Comparative Gene Expression and Pathway Modulation
While a direct head-to-head transcriptomic comparison of harmine and this compound is not extensively documented in a single study, a synthesis of available research indicates that both compounds modulate similar signaling pathways and affect the expression of a common set of genes, primarily in the context of cancer biology. Both harmine and its hydrochloride salt have been shown to exert their effects by influencing key cellular processes such as cell cycle progression, apoptosis, and cell migration.[3][4][5][6]
The primary signaling pathways affected by both compounds include the PI3K/AKT/mTOR and MAPK pathways.[1][3][5][7]
Table 1: Comparative Effects of Harmine and this compound on Key Gene Expression and Protein Levels
| Target Gene/Protein | Harmine | This compound | Predominant Cellular Outcome |
| PI3K/AKT/mTOR Pathway | |||
| p-PI3K | ↓[5] | ↓[1][3] | Inhibition of cell proliferation and survival |
| p-AKT | ↓[5] | ↓[1][3][7] | Inhibition of cell proliferation and survival |
| p-mTOR | Not explicitly stated | ↓[1][3] | Inhibition of protein synthesis and cell growth |
| FOXO3a | ↑ (downstream of AKT inhibition)[5] | ↑[1][7] | Induction of cell cycle arrest and apoptosis |
| MAPK Pathway | |||
| p-ERK | ↓[5] | ↓[3][4] | Inhibition of cell proliferation |
| p-JNK | Not explicitly stated | ↑[3][7] | Induction of apoptosis |
| p-p38 | Not explicitly stated | ↑[3][7] | Induction of apoptosis |
| Cell Cycle Regulation | |||
| p53 | ↑[2] | ↑ (downstream of FOXO3a)[1] | Induction of cell cycle arrest and apoptosis |
| p21 | ↑[2] | ↑ (downstream of p53)[1] | G1 and G2/M cell cycle arrest |
| Cyclin B1 | ↓[2][5] | ↓[1][3] | G2/M cell cycle arrest |
| cdc2 (CDK1) | ↓[2][5] | ↓[1][3] | G2/M cell cycle arrest |
| Cyclin D1 | ↓[5] | Not explicitly stated | G1/S cell cycle arrest |
| Apoptosis Regulation | |||
| Bax | ↑[5] | ↑[3][7] | Pro-apoptotic |
| Bcl-2 | ↓[5] | ↓[3][7] | Pro-apoptotic |
| Caspase-3 (cleaved) | ↑[5] | ↑[7] | Execution of apoptosis |
| Caspase-9 (cleaved) | ↑[5] | ↑[7] | Initiation of intrinsic apoptosis |
| PARP (cleaved) | ↑[6] | ↑[3][7] | Marker of apoptosis |
| Other Key Genes | |||
| Twist1 | ↓[6] | Not explicitly stated | Inhibition of epithelial-mesenchymal transition |
| Cyp1a1 | ↓ (TCDD-induced)[8][9] | ↓ (TCDD-induced)[8][9] | Modulation of xenobiotic metabolism |
| DNA Damage Repair Genes | Modulates expression of CHEK1, ERCC1, RAD51, etc.[10] | Not explicitly stated | Inhibition of pulmonary fibrosis |
Note: Arrows indicate upregulation (↑) or downregulation (↓) of expression or phosphorylation levels. The data is compiled from studies on various cancer cell lines.
Experimental Protocols
To investigate the gene expression profiles induced by harmine and this compound, a standard workflow involving cell culture, treatment, RNA extraction, and downstream analysis such as RNA sequencing (RNA-seq) would be employed.
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer) in 6-well plates at a density of 2 x 10^5 cells per well in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[4]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment: Prepare stock solutions of harmine and this compound in DMSO. Dilute the stock solutions in a complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).[3] A vehicle control (DMSO) should be run in parallel.
-
Exposure: Replace the culture medium with the medium containing the compounds or vehicle control and incubate for a specified period (e.g., 24 or 48 hours).[3]
RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer such as TRIzol reagent.
-
RNA Isolation: Isolate total RNA using a standard phenol-chloroform extraction method followed by isopropanol precipitation.[11]
-
RNA Purification: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess the quantity and quality of the extracted RNA. The concentration and purity (A260/A280 and A260/A230 ratios) can be measured using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA (RIN value) should be evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
-
Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis using random hexamers.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by both harmine and this compound.
References
- 1. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways [pnfs.or.kr]
- 5. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmine and harmaline downregulate TCDD-induced Cyp1a1 in the livers and lungs of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harmine inhibits pulmonary fibrosis through regulating DNA damage repair-related genes and activation of TP53-Gadd45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanoporetech.com [nanoporetech.com]
Navigating the Therapeutic Potential of Harmine Hydrochloride: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Harmine hydrochloride, a derivative of the beta-carboline alkaloid harmine, has garnered significant interest for its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and diabetes. This guide provides a comprehensive preclinical validation of its therapeutic window, comparing its efficacy and safety profile with established alternatives and harmine derivatives. The data presented herein is collated from various preclinical studies to aid in the informed design of future investigations and clinical development strategies.
Efficacy Profile of this compound in Preclinical Models
This compound has demonstrated dose-dependent efficacy in various preclinical models. Its therapeutic effects are often attributed to its ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and monoamine oxidase A (MAO-A), as well as its influence on key signaling pathways.
Anticancer Efficacy
In preclinical cancer models, harmine has been shown to inhibit tumor cell proliferation, migration, and invasion. Studies in breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated that harmine can suppress tumor growth in a dose-dependent manner, both in vitro and in in vivo xenograft models.[1] The anticancer effects are partly mediated by the downregulation of the TAZ pathway and inhibition of the PI3K/AKT signaling pathway.[1][2]
Neuroprotective Efficacy
Harmine exhibits neuroprotective properties in models of neurodegenerative diseases. It has been reported to reduce excitotoxicity, inflammation, and oxidative stress, while increasing brain-derived neurotrophic factor (BDNF) levels.[3] These effects are linked to its inhibition of acetylcholinesterase (AChE) and MAO, as well as the upregulation of glutamate transporters.[3]
Antidiabetic Efficacy
In a high-fat diet-induced diabetes mouse model, harmine treatment (30 mg/kg, IP) for six weeks resulted in a significant decrease in blood glucose levels and an improvement in insulin concentration.[4][5] This suggests a potential role for harmine in improving glycemic control.
Table 1: Preclinical Efficacy of this compound in Various Disease Models
| Disease Model | Species | Route of Administration | Dose Range | Observed Efficacy |
| Anticancer | ||||
| Breast Cancer (MCF-7 & MDA-MB-231 xenografts) | Mouse | Not Specified | Dose-dependent | Inhibition of tumor growth, proliferation, and migration[1] |
| Neuroprotection | ||||
| General Neurodegenerative Models | Rodent | Not Specified | Not Specified | Reduced excitotoxicity, inflammation, and oxidative stress; increased BDNF[3] |
| Antidiabetic | ||||
| High-Fat Diet-Induced Diabetes | Mouse | Intraperitoneal (IP) | 30 mg/kg | Significant decrease in blood glucose, improvement in insulin levels[4][5] |
Preclinical Safety and Toxicity Profile
The therapeutic application of harmine is often limited by its potential for toxicity, particularly neurotoxicity. Understanding the preclinical safety profile is crucial for defining its therapeutic window.
Acute and Chronic Toxicity
An acute toxicity study in mice established an intravenous LD50 of 26.9 mg/kg, with typical symptoms including convulsions, tremors, and ataxia.[6] A 28-day repeated-dose oral toxicity study of a total alkaloid extract from Peganum harmala (containing harmaline and harmine) in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 45 mg/kg/day. At 150 mg/kg/day, excitotoxic reactions like tremors were observed, though tolerance developed over time.[7] A chronic toxicity study of this compound capsules administered intragastrically to rats for an extended period showed some morphological changes in the brain at higher doses.[8]
Human Safety Data
A Phase 1 single ascending dose study in healthy human volunteers determined that oral doses of this compound below 2.7 mg/kg are generally well-tolerated with minimal adverse effects. Doses above this threshold were associated with dose-limiting toxicities such as vomiting and drowsiness.[9][10]
Table 2: Preclinical and Clinical Toxicity of this compound
| Study Type | Species | Route of Administration | Key Findings |
| Acute Toxicity | Mouse | Intravenous (IV) | LD50: 26.9 mg/kg[6] |
| 28-Day Repeated Dose Toxicity (Total Alkaloid Extract) | Rat | Oral | NOAEL: 45 mg/kg/day[7] |
| Chronic Toxicity | Rat | Intragastric | Morphological brain changes at higher doses[8] |
| Phase 1 Clinical Trial | Human | Oral | Maximum Tolerated Dose (MTD): < 2.7 mg/kg[9][10] |
Comparison with Alternatives
Direct head-to-head preclinical comparisons of this compound with standard-of-care drugs are limited. The following tables provide a comparative overview based on available data from separate studies.
Anticancer Therapy: Comparison with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent for breast cancer. While direct preclinical comparisons with harmine are scarce, we can infer a potential therapeutic window by comparing their mechanisms and known toxicities.
Table 3: Comparison of this compound and Doxorubicin in a Breast Cancer Context
| Feature | This compound | Doxorubicin |
| Mechanism of Action | DYRK1A/MAO-A inhibition, PI3K/AKT pathway modulation[1][2] | DNA intercalation, topoisomerase II inhibition |
| Preclinical Efficacy | Inhibits proliferation and migration in breast cancer models[1] | Potent cytotoxic effects in breast cancer models[11] |
| Known Toxicities | Neurotoxicity (tremors, convulsions), gastrointestinal effects[6][9] | Cardiotoxicity, myelosuppression, nausea, alopecia[12] |
Neurodegenerative Disease Therapy: Comparison with Donepezil
Donepezil is a standard treatment for Alzheimer's disease that acts as an acetylcholinesterase inhibitor. Harmine also exhibits AChE inhibitory activity, suggesting a potential for similar therapeutic applications.
Table 4: Comparison of this compound and Donepezil in a Neurodegenerative Disease Context
| Feature | This compound | Donepezil |
| Mechanism of Action | MAO-A and AChE inhibition, neurotrophic factor modulation[3] | Selective and reversible AChE inhibition[13][14] |
| Preclinical Efficacy | Neuroprotective effects, improves memory in animal models[3] | Improves cognitive function in animal models of AD[12] |
| Known Side Effects | Hallucinogenic properties at higher doses, tremors[9] | Nausea, diarrhea, insomnia, vomiting[13] |
Antidiabetic Therapy: Comparison with Metformin
Metformin is a first-line treatment for type 2 diabetes. While the mechanisms differ, both have shown glucose-lowering effects in preclinical models.
Table 5: Comparison of this compound and Metformin in a Diabetes Context
| Feature | This compound | Metformin |
| Mechanism of Action | DYRK1A inhibition, potential insulin secretagogue effects[4] | Activation of AMP-activated protein kinase (AMPK) |
| Preclinical Efficacy | Reduces blood glucose and improves insulin levels in diabetic mice[4][5] | Reduces hepatic glucose production and improves insulin sensitivity[15] |
| Known Side Effects | Potential for neurotoxicity and gastrointestinal issues[6][9] | Gastrointestinal side effects (diarrhea, nausea), lactic acidosis (rare)[16] |
Signaling Pathways and Experimental Workflows
The therapeutic and toxic effects of this compound are mediated by its interaction with multiple signaling pathways. Understanding these pathways is key to optimizing its therapeutic use and mitigating adverse effects.
References
- 1. Optimized protocol for amyloid-β extraction from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. pnas.org [pnas.org]
- 4. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Diabetic and Anti-Adipogenic Effect of Harmine in High-Fat-Diet-Induced Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 10. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Alzheimer's drug, donepezil, markedly improves long-term survival after chronic heart failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breast cancer preclinical models: a vital resource for comprehending disease mechanisms and therapeutic development | EXCLI Journal [excli.de]
- 14. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
Harmine Hydrochloride: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
A guide for researchers, scientists, and drug development professionals on the differential effects of harmine hydrochloride in traditional monolayer versus advanced spheroid cell culture systems.
Harmine and its more water-soluble salt, this compound, have demonstrated significant anti-cancer properties, including the inhibition of proliferation, migration, and invasion in various cancer cell lines.[1][2][3][4] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[2][5]
Efficacy in 2D Cell Culture Models
In traditional 2D cell culture, where cells are grown as a monolayer on a flat surface, this compound has shown potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this efficacy.
| Cell Line | Cancer Type | Exposure Time | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 24 hours | 125.5 | [5] |
| HCT116 | Colorectal Carcinoma | 48 hours | 58.2 | [5] |
| HCT116 | Colorectal Carcinoma | 72 hours | 37.8 | [5] |
| MCF-7 | Breast Cancer | 48 hours | ~20 µM | [6] |
| MDA-MB-231 | Breast Cancer | 48 hours | ~20 µM | |
| SCC-4 | Oral Squamous Carcinoma | 48 hours | < 10 µM** | |
| SCC-25 | Oral Squamous Carcinoma | 48 hours | < 5 µM** | [7] |
| BHT-101 | Anaplastic Thyroid Cancer | 48 hours | ~20 µM | [8] |
| CAL-62 | Anaplastic Thyroid Cancer | 48 hours | ~20 µM | [8] |
*Concentration at which significant anti-proliferative and pro-apoptotic effects were observed. **Concentration at which significant reduction in cell viability was observed. ***Refers to harmine, not this compound. A 20 µM concentration inhibited cell growth by 50% or more.[8]
Efficacy in 3D Cell Culture Models
Three-dimensional cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[9][10] Consequently, cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts.[9][10]
While specific IC50 values for this compound in 3D models are not available, studies on harmine provide valuable insights:
-
Anaplastic Thyroid Cancer (ATC): In a study using BHT-101 ATC cells grown as spheroids, harmine was shown to significantly inhibit spheroid spreading, indicating an anti-migratory effect in a 3D context.[8] The study also noted that harmine could induce apoptosis in BHT-101 cells in 3D culture.[8]
The general trend observed in numerous cancer studies is that higher drug concentrations are required to achieve the same level of cytotoxicity in 3D spheroids as in 2D monolayers.[10] This is attributed to factors such as limited drug penetration into the spheroid core and the presence of quiescent or hypoxic cells that are less susceptible to certain anticancer agents.
Experimental Protocols
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
3D Spheroid Formation and Treatment
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well round-bottom plates. The plates are centrifuged at a low speed to facilitate cell aggregation at the bottom of the wells. Spheroids are typically allowed to form and compact over 2-4 days.
-
Drug Treatment: Once uniform spheroids have formed, the medium is carefully replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The spheroids are treated for a defined period, which may be longer than in 2D assays to allow for drug penetration (e.g., 72 hours or more).
-
Efficacy Assessment: The effect of the treatment can be assessed using various methods:
-
Spheroid Size: The diameter of the spheroids can be measured over time using brightfield microscopy. A decrease in size or growth inhibition indicates a cytotoxic or cytostatic effect.
-
Viability Assays: Assays such as CellTiter-Glo® 3D can be used to measure the ATP content, which correlates with the number of viable cells within the spheroid.
-
Imaging: Confocal microscopy with live/dead staining (e.g., calcein-AM/ethidium homodimer-1) can be used to visualize the distribution of live and dead cells within the spheroid.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[6][5]
Experimental workflows for 2D and 3D cell culture assays.
PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR. This inhibition leads to the activation of the downstream transcription factor FOXO3a, which in turn promotes the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.
This compound's inhibition of the PI3K/AKT/mTOR pathway.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by this compound. In some cancer cells, this compound has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38.[6][5] This differential regulation can contribute to the induction of apoptosis.
Modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound demonstrates significant anticancer activity in 2D cell culture models, with IC50 values in the low to mid-micromolar range for several cancer types. While direct quantitative comparisons are lacking, evidence from 3D culture studies with harmine, combined with the established principles of 3D drug resistance, strongly suggests that a higher concentration of this compound would be required to achieve comparable efficacy in 3D spheroid models. The more complex architecture of 3D models presents a more stringent test for drug candidates, and the observed activity of harmine in these systems is promising.
For researchers and drug development professionals, these findings underscore the importance of utilizing 3D cell culture models to gain a more accurate understanding of a compound's potential in vivo efficacy. While 2D assays are valuable for initial high-throughput screening, 3D models provide a crucial secondary validation step, offering insights into drug penetration, microenvironment interactions, and the complex cellular responses that govern therapeutic outcomes in solid tumors. Future studies should aim to directly compare the efficacy of this compound in 2D and 3D models to establish a clear quantitative relationship and further elucidate its therapeutic potential.
References
- 1. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 2. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the antitumor effects of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Therapeutic Effects of Harmine on Anaplastic Thyroid Cancer Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of harmine hydrochloride with standard-of-care drugs for glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of harmine hydrochloride with the current standard-of-care therapies for glioblastoma (GBM), the most aggressive primary brain tumor. We will objectively evaluate its performance against Temozolomide (TMZ), Bevacizumab, and Lomustine, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Glioblastoma remains a formidable challenge in oncology, with standard treatments offering limited efficacy. The current standard of care typically involves surgical resection followed by radiation and chemotherapy with agents like temozolomide, with bevacizumab and lomustine often used in recurrent settings.[1] this compound, a beta-carboline alkaloid, has emerged as a potential therapeutic agent, demonstrating anti-cancer properties in preclinical glioblastoma models.[2][3] This guide synthesizes the available data to offer a comparative perspective on the potential of this compound in the context of established GBM therapies. While direct comparative studies are limited, this document collates available data to facilitate an informed assessment.
Data Presentation: A Comparative Analysis
The following tables summarize the mechanisms of action and available quantitative data for this compound and the standard-of-care drugs for glioblastoma.
Table 1: Mechanism of Action
| Drug | Primary Mechanism of Action |
| This compound | Multi-target kinase inhibitor, primarily inhibiting the FAK/AKT signaling pathway. This leads to decreased cell viability, induction of apoptosis, and inhibition of cell proliferation, migration, and invasion.[2][3] It also shows effects on other pathways, including ERK signaling. |
| Temozolomide (TMZ) | Alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This leads to DNA damage, cell cycle arrest, and apoptosis.[4][5] |
| Bevacizumab | Monoclonal antibody that targets and inhibits Vascular Endothelial Growth Factor A (VEGF-A). This prevents angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3] |
| Lomustine (CCNU) | Alkylating agent of the nitrosourea class. It cross-links DNA and RNA, leading to the inhibition of DNA synthesis and cell death.[6] |
Table 2: In Vitro Efficacy - Cytotoxicity (IC50 Values)
| Drug | Cell Line | IC50 (µM) | Time Point | Source |
| Harmine | T98G | 316.74 ± 5.04 | 24h | Kamani et al., 2021 |
| 62.68 ± 4.57 | 48h | |||
| 9.82 ± 5.75 | 72h | |||
| 6.60 ± 5.10 | 96h | |||
| Temozolomide (TMZ) | T98G | 802.27 ± 3.85 | 24h | Kamani et al., 2021 |
| 341.11 ± 7.26 | 48h | |||
| 138.93 ± 3.71 | 72h | |||
| 44.75 ± 6.28 | 96h |
Note: Direct comparative IC50 data for this compound against bevacizumab and lomustine in glioblastoma cell lines was not available in the reviewed literature. The efficacy of bevacizumab is primarily anti-angiogenic and may not be best represented by a direct cytotoxicity IC50 value on tumor cells alone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability (MTT) Assay
This protocol is adapted from the study by Kamani et al. (2021) for assessing the cytotoxic effects of harmine and temozolomide on the T98G glioblastoma cell line.
-
Cell Seeding: T98G cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of harmine or temozolomide (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100, and 200 µM) for different time points (24, 48, 72, and 96 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curves.
Orthotopic Xenograft Glioblastoma Model
This protocol describes a general procedure for establishing orthotopic glioblastoma xenografts in mice, a common in vivo model to assess therapeutic efficacy.
-
Cell Preparation: Glioblastoma cells (e.g., U87MG or patient-derived xenograft cells) are harvested and resuspended in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).
-
Animal Anesthesia and Stereotactic Surgery: Immunocompromised mice (e.g., nude or SCID mice) are anesthetized, and their heads are fixed in a stereotactic frame. A small burr hole is drilled into the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Intracranial Injection: A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma.
-
Post-operative Care: The burr hole is sealed with bone wax, and the scalp is sutured. The animals are monitored for recovery and tumor growth.
-
Tumor Growth Monitoring and Treatment: Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI. Once tumors are established, animals are randomized into treatment groups and receive this compound or standard-of-care drugs via appropriate administration routes (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor volume over time and by determining the overall survival of the animals.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: this compound's inhibitory effect on the FAK/AKT pathway in glioblastoma.
Caption: Bevacizumab's mechanism of action via VEGF-A inhibition.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the orthotopic xenograft glioblastoma model.
Conclusion
The available preclinical data suggests that this compound exhibits promising anti-glioblastoma activity, primarily through the inhibition of the FAK/AKT signaling pathway.[2][3] In a direct comparison with temozolomide on the T98G cell line, harmine demonstrated greater cytotoxicity at earlier time points, although temozolomide's efficacy increased over time. A significant knowledge gap exists regarding the direct comparative efficacy of this compound against bevacizumab and lomustine. While bevacizumab and lomustine have established roles in the management of recurrent glioblastoma, their distinct mechanisms of action make direct comparisons with a multi-kinase inhibitor like harmine challenging without dedicated studies.
Further research, including head-to-head in vivo studies in orthotopic glioblastoma models, is warranted to fully elucidate the therapeutic potential of this compound relative to the current standard of care. Such studies should also investigate potential synergistic effects when harmine is used in combination with existing therapies. This guide provides a foundational comparison based on current literature to aid researchers and drug development professionals in navigating this evolving area of glioblastoma therapeutics.
References
- 1. This compound inhibits Akt phosphorylation and depletes the pool of cancer stem-like cells of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmine inhibits the proliferation and migration of glioblastoma cells via the FAK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Harmaline exerts potentially anti-cancer effects on U-87 human malignant glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
A Comparative Guide to Putative Biomarkers for Predicting Response to Harmine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Harmine hydrochloride, a β-carboline alkaloid, is a dual inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its multifaceted mechanism of action has led to investigations into its therapeutic potential in a range of disorders, most notably in oncology and neurology. A critical aspect of developing targeted therapies is the identification and validation of biomarkers that can predict a patient's response to treatment. This guide provides a comparative overview of the current landscape of potential biomarkers for this compound, contrasted with established biomarkers for alternative therapies in two key areas of investigation: Anaplastic Thyroid Cancer and Treatment-Resistant Depression.
It is important to note that while preclinical studies have suggested several potential biomarkers for this compound, none have been clinically validated for predicting treatment response in human trials to date. The information presented herein is based on the compound's mechanism of action and preclinical data, offering a roadmap for future research and validation studies.
Section 1: Anaplastic Thyroid Cancer (ATC)
Anaplastic thyroid cancer is a rare but highly aggressive malignancy with limited effective treatment options.[1][2] Preclinical studies suggest that harmine may have anti-tumor effects in ATC cell lines.[3]
This compound: Proposed Predictive Biomarkers in ATC
Based on its known targets and observed effects in cancer cell lines, the following are proposed as potential biomarkers to predict response to this compound in ATC.
| Potential Biomarker | Rationale | Measurement Method |
| DYRK1A Expression/Activity | As a primary target of harmine, higher levels or activity of DYRK1A in tumor tissue could indicate greater dependence on this pathway and thus higher sensitivity to inhibition. | Immunohistochemistry (IHC), Western Blot, Kinase Activity Assays |
| Phosphorylated Akt (p-Akt) Levels | Harmine has been shown to decrease the phosphorylation of Akt in ATC and other cancer cells, a key node in the PI3K/Akt survival pathway.[3] Low baseline p-Akt or a significant decrease upon treatment could correlate with response. | Western Blot, IHC, ELISA |
| Twist1 Protein Levels | Harmine has been observed to reduce the levels of the Twist1 protein, which is involved in epithelial-mesenchymal transition (EMT) and metastasis, in ATC cells.[3] High baseline Twist1 levels may indicate a tumor phenotype susceptible to harmine. | Western Blot, IHC |
| MAO-A Expression/Activity | MAO-A is implicated in tumor progression in several cancers.[4] High expression in tumor tissue might suggest a dependency that could be exploited by harmine's inhibitory action. | IHC, PET Imaging, Enzyme Activity Assays |
Alternative Therapies and Established Biomarkers in ATC
The current standard of care for ATC often involves a combination of surgery, radiation, and systemic therapies.[1][5] Targeted therapies have shown promise in specific patient subpopulations.
| Alternative Treatment | Predictive Biomarker | Measurement Method |
| BRAF/MEK Inhibitors (e.g., Dabrafenib/Trametinib) | BRAF V600E Mutation | DNA Sequencing (e.g., PCR, NGS), IHC |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | PD-L1 Expression | Immunohistochemistry (IHC) |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | |
| Microsatellite Instability (MSI) | PCR, NGS, IHC |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt) in Tumor Tissue
This protocol outlines the key steps for measuring the levels of phosphorylated Akt (Ser473) and total Akt in tumor biopsy samples.
-
Protein Extraction:
-
Homogenize fresh or frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Visualizations
Caption: Proposed mechanism of harmine action in ATC.
Section 2: Treatment-Resistant Depression (TRD)
Harmine's ability to inhibit MAO-A, an enzyme that metabolizes key neurotransmitters like serotonin, positions it as a potential therapeutic for depression.[9] Its antidepressant-like effects have been observed in preclinical models.[10]
This compound: Proposed Predictive Biomarkers in TRD
The validation of biomarkers for antidepressant response is a significant challenge.[11] However, based on harmine's mechanism and preclinical data, the following could be investigated.
| Potential Biomarker | Rationale | Measurement Method |
| Brain MAO-A Levels | As a direct target, higher baseline MAO-A levels in the brain may predict a more robust response to harmine. Elevated MAO-A has been observed in some patients with major depression.[12] | Positron Emission Tomography (PET) with a specific radioligand (e.g., [11C]clorgyline) |
| Peripheral MAO-A Gene (MAOA) Methylation | The methylation state of the MAOA gene in peripheral blood cells has been shown to predict brain MAO-A activity, offering a less invasive potential biomarker.[13] | Bisulfite sequencing of DNA from blood samples |
| Plasma/Serum BDNF Levels | Preclinical studies show that harmine can increase levels of Brain-Derived Neurotrophic Factor (BDNF), a molecule implicated in neurogenesis and antidepressant response.[14] Low baseline BDNF that increases with treatment could be a marker of response. | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Inflammatory Markers (e.g., CRP, IL-6) | Neuroinflammation is linked to depression. While not specific to harmine, baseline levels of inflammatory markers like C-reactive protein (CRP) have been shown to predict response to certain classes of antidepressants.[15] | ELISA, High-sensitivity immunoassays |
Alternative Therapies and Established Biomarkers in TRD
TRD is a major clinical challenge, with treatment strategies including switching antidepressants, augmentation with other medications, or non-pharmacological interventions.[16][17]
| Alternative Treatment | Predictive Biomarker | Measurement Method |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | C-Reactive Protein (CRP) Levels | High-sensitivity immunoassay from blood sample |
| Noradrenergic and specific serotonergic antidepressants (NaSSAs) (e.g., Mirtazapine) | MAO-A genetic polymorphism (SNP-rs6323) | Genotyping from blood or saliva sample |
| Repetitive Transcranial Magnetic Stimulation (rTMS) | Baseline symptom severity, Age, EEG metrics | Clinical scales (e.g., BDI), demographic data, Electroencephalography |
Experimental Protocols
Protocol 2: ELISA for Brain-Derived Neurotrophic Factor (BDNF) in Human Serum
This protocol provides a general workflow for the quantitative measurement of BDNF in serum using a sandwich ELISA kit (e.g., RayBiotech, Biosensis).[10][18][19]
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Aliquot the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Prior to the assay, thaw samples on ice and dilute as per the kit manufacturer's instructions (e.g., 1:50 or higher).
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards and diluted samples to the wells of the BDNF antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of biotinylated anti-human BDNF antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add 100 µL of HRP-conjugated streptavidin solution and incubate for 45 minutes at room temperature.
-
Wash the wells a final time.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the BDNF concentration in the samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
-
Visualizations
Caption: Workflow for validating predictive biomarkers for harmine in TRD.
Conclusion
This compound presents an interesting therapeutic candidate due to its dual-target mechanism. However, the successful clinical development and application of harmine will be significantly enhanced by the identification of predictive biomarkers. The potential biomarkers discussed in this guide, derived from preclinical data and the drug's mechanism of action, offer promising avenues for investigation. Future clinical trials in patient populations are essential to validate these putative biomarkers and to establish their utility in personalizing treatment with this compound. Researchers are encouraged to incorporate biomarker discovery and validation into the design of future studies to accelerate the development of this and other targeted therapies.
References
- 1. Anticancer drug therapy for anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic Thyroid Carcinoma: Current Treatments and Potential New Therapeutic Options with Emphasis on TfR1/CD71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Thyroid Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Biomarkers of Major Depression and Antidepressant Treatment Response: Current Knowledge and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers Predicting Antidepressant Treatment Response: How Can We Advance the Field? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET Biomarkers in Treatment Resistant Depression | MedPath [trial.medpath.com]
- 13. Evidence that the methylation state of the monoamine oxidase A (MAOA) gene predicts brain activity of MAOA enzyme in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Natural β-Carboline Alkaloid Harmine, a Main Constituent of Ayahuasca, in Memory and in the Hippocampus: A Systematic Literature Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quest for Biomarkers of Treatment-Resistant Depression: Shifting the Paradigm Toward Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive Biomarkers of Treatment Response in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosensis.com [biosensis.com]
- 19. raybiotech.com [raybiotech.com]
A Comparative Guide to the Effects of Harmine Hydrochloride on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of harmine hydrochloride on cancer cells. While direct comparative metabolomics data is not yet available in published literature, this document synthesizes current knowledge on the compound's mechanism of action, its impact on key signaling pathways that regulate metabolism, and its cytotoxic effects on various cancer cell lines. This information is intended to guide future research and drug development efforts.
I. Introduction to this compound
Harmine, a β-carboline alkaloid originally isolated from the seeds of Peganum harmala, has demonstrated a range of pharmacological activities, including notable antitumor effects.[1][2] this compound (HMH), a salt form of harmine, offers improved water solubility and bioavailability, making it a more suitable candidate for therapeutic development.[3] Numerous studies have shown that HMH can inhibit the proliferation and metastasis of cancer cells by inducing apoptosis and cell cycle arrest.[1][2][4]
II. Comparative Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a common metric for comparing the potency of anticancer compounds.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 100.6 | [5] |
| 48 | 52.4 | [5] | ||
| 72 | 18.7 | [5] | ||
| MDA-MB-231 | Breast Cancer | 24 | 91.9 | [5] |
| 48 | 17.7 | [5] | ||
| 72 | 6.1 | [5] | ||
| SCC-4 | Oral Squamous Cell Carcinoma | 24 | 41.73 | [3] |
| 48 | 32.92 | [3] | ||
| 72 | 18.7 | [3] | ||
| SCC-25 | Oral Squamous Cell Carcinoma | 24 | 35.41 | [3] |
| 48 | 13.52 | [3] | ||
| 72 | 12.38 | [3] | ||
| A2780 | Ovarian Cancer | 24 | ~300 (Harmaline) | [6] |
| 48 | ~185 (Harmaline) | [6] | ||
| A549 | Lung Adenocarcinoma | 48 | ~3.2 (Derivative 10f) | [7] |
| MDA-MB-231 | Triple-Negative Breast Carcinoma | 48 | ~4.5 (Derivative 10f) | [7] |
| SK-Hep1 | Hepatocellular Carcinoma | 24 | 98.5 | [8] |
| 48 | 55.0 | [8] | ||
| 72 | 11.5 | [8] | ||
| HCT116 | Colorectal Carcinoma | 24 | 125.5 | [4] |
| 48 | 58.2 | [4] | ||
| 72 | 37.8 | [4] |
Note: Some IC50 values are for harmine derivatives or related compounds as indicated.
III. Impact on Key Signaling Pathways with Metabolic Implications
While direct metabolomic studies are lacking, research has extensively documented the inhibitory effects of this compound on the PI3K/AKT/mTOR and MAPK signaling pathways. These pathways are central regulators of cellular metabolism, and their inhibition by HMH strongly suggests significant downstream metabolic reprogramming in cancer cells.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated, leading to increased nutrient uptake and anabolic processes that support rapid cell division. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K, AKT, and mTOR.[4][9][10]
Figure 1. Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Inferred Metabolic Consequences of PI3K/AKT/mTOR Inhibition:
-
Reduced Glucose Uptake and Glycolysis: Inhibition of this pathway is expected to decrease the expression of glucose transporters (e.g., GLUT1) and key glycolytic enzymes, thereby reducing the high rate of glycolysis characteristic of cancer cells (the Warburg effect).
-
Decreased Protein and Lipid Synthesis: mTOR is a central regulator of protein and lipid biosynthesis. Its inhibition would lead to a reduction in these anabolic processes, thus limiting the building blocks available for new cell formation.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another crucial signaling network that governs cell proliferation, differentiation, and survival.[9][11] Similar to the PI3K/AKT pathway, the MAPK pathway is often dysregulated in cancer. This compound has been demonstrated to modulate this pathway, often by reducing the phosphorylation of ERK.[4][11]
Figure 2. Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Inferred Metabolic Consequences of MAPK Inhibition:
-
Altered Nutrient Metabolism: The MAPK pathway can influence metabolic enzymes and transcription factors that control nutrient utilization. Its inhibition could lead to a less aggressive metabolic phenotype.
-
Regulation of Glutamine Metabolism: The MAPK pathway has been linked to the regulation of glutaminolysis, a key metabolic pathway for many cancer cells. Inhibition of this pathway could potentially reduce the cancer cells' ability to utilize glutamine as an energy and nitrogen source.
IV. Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound's effects on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.
Western blotting is used to detect specific proteins in a sample and is commonly employed to assess the phosphorylation status of signaling proteins.[2][15]
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[17][18]
-
Cell Harvesting and Fixation: Treat cells with this compound, then harvest and fix the cells in ice-cold 70% ethanol.[19]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[20]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
V. Conclusion and Future Directions
The available evidence strongly indicates that this compound exerts its anticancer effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and metabolism. While the downstream metabolic consequences of this inhibition can be inferred, direct comparative metabolomics studies are a critical missing piece of the puzzle.
Future research should focus on:
-
Global Metabolomic and Lipidomic Profiling: Utilizing techniques like LC-MS and GC-MS to obtain a comprehensive understanding of the metabolic alterations induced by this compound in various cancer cell lines.
-
Comparative Metabolomics: Directly comparing the metabolic fingerprints of cells treated with this compound to those treated with standard-of-care chemotherapeutics (e.g., doxorubicin, paclitaxel) to identify unique metabolic vulnerabilities targeted by this compound.
-
Metabolic Flux Analysis: Employing stable isotope tracing to elucidate how this compound alters the flow of metabolites through key metabolic pathways.
By filling these knowledge gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its rational development as a novel anticancer agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Harmine suppresses the malignant phenotypes and PI3K activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harmine suppresses hyper-activated Ras–MAPK pathway by selectively targeting oncogenic mutated Ras/Raf in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. nanocellect.com [nanocellect.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Replicating key findings on harmine hydrochloride's mechanism of action in a different laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental findings related to the mechanism of action of harmine hydrochloride. It is intended to assist researchers in replicating pivotal studies in a different laboratory setting by offering summarized data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Key Mechanisms of Action: An Overview
This compound, a water-soluble form of the β-carboline alkaloid harmine, exerts its biological effects through multiple mechanisms. The most extensively studied of these are the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A). Furthermore, this compound has been shown to modulate critical intracellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are central to cell proliferation, survival, and apoptosis.
Data Presentation: Quantitative Comparison of this compound's Inhibitory Activity
To facilitate the replication of experimental findings, the following tables summarize the quantitative data on this compound's inhibitory potency against its primary targets, DYRK1A and MAO-A, as reported in various studies.
Table 1: Inhibitory Activity of Harmine against DYRK1A
| Assay Format | IC50 (nM) | Reference |
| In vitro kinase assay (peptide substrate) | ~80 | |
| In vitro kinase assay (recombinant tau protein) | 700 | |
| Cell-based assay (tau phosphorylation) | 48 | |
| Radiolabel assay (33P-ATP) | 9 | |
| TR-FRET assay | 62 |
Table 2: Inhibitory Activity of Harmine against Monoamine Oxidase A (MAO-A)
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Harmine | 5 | - | |
| Harmine | 16.9 | 2.0 - 380 | |
| Harmine | - | 4.1 | |
| Moclobemide (Reference MAO-A Inhibitor) | - | - |
Comparative Performance with Alternative Inhibitors
To provide context for this compound's activity, this section compares its performance with other known inhibitors of DYRK1A and MAO-A.
Table 3: Comparison of Harmine with Other DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Key Features | Reference |
| Harmine | 9 - 700 | Natural product, CNS-penetrant | |
| Leucettine L41 | Not specified | Stimulates insulin secretion in islets | |
| 5-Iodotubercidin (5-IT) | Not specified | Induces beta-cell proliferation | |
| AnnH75 | 181 | Harmine analog with reduced MAO-A activity |
Table 4: Comparison of Harmine with Other MAO-A Inhibitors
| Inhibitor | MAO-A Ki (nM) | MAO-A IC50 (nM) | Key Features | Reference |
| Harmine | 5 - 16.9 | 2.0 - 380 | Reversible inhibitor | |
| Harmaline | 48 | - | Reversible inhibitor | |
| Moclobemide | - | - | Reversible inhibitor (RIMA) | |
| Clorgyline | - | - | Irreversible inhibitor | |
| Harmane | - | 500 | Selective for MAO-A over MAO-B |
Experimental Protocols
To ensure the reproducibility of the key findings, detailed protocols for essential experiments are provided below. These protocols are synthesized from methodologies reported in the cited literature.
DYRK1A Kinase Activity Assay (In Vitro)
This protocol is adapted from studies measuring the direct inhibitory effect of harmine on DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (or recombinant tau protein)
-
ATP (33P-ATP for radiometric assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO, then diluted in kinase buffer)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or appropriate plate reader for non-radiometric methods.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the DYRK1A enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of 33P-ATP for radiometric assays).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
For radiometric assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 33P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, follow the detection procedure specific to the kit or method being used (e.g., TR-FRET, luminescence).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MAO-A Activity Assay
This protocol is based on methods used to determine the inhibitory effect of harmine on MAO-A activity.
Materials:
-
Source of MAO-A (e.g., human recombinant enzyme, mitochondrial fractions from tissue)
-
Kynuramine (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (dissolved in DMSO, then diluted in buffer)
-
96-well UV-transparent plates
-
Spectrophotometer or plate reader capable of measuring absorbance at ~316 nm.
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add the MAO-A enzyme source to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Monitor the increase in absorbance at ~316 nm over time, which corresponds to the formation of the product, 4-hydroxyquinoline.
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 or Ki value.
Western Blot Analysis of PI3K/AKT/mTOR and MAPK Signaling Pathways
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in these signaling pathways in cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-mTOR, anti-total-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for a specified duration (e.g., 48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of this compound's primary molecular targets and affected signaling pathways.
Safety Operating Guide
Proper Disposal of Harmine Hydrochloride: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Harmine Hydrochloride, a hazardous chemical requiring careful handling to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to these protocols to comply with regulations and maintain a safe laboratory environment.
This compound is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, its disposal is regulated and must be conducted in accordance with local, state, and federal guidelines[1][2]. Standard laboratory practice for chemical waste management is mandatory.
Key Disposal Principles
Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer[3][4][5]. Improper disposal can lead to environmental contamination and potential harm to public health. All chemical waste, including this compound, must be managed through an approved hazardous waste program[3][6].
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous waste[6].
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances[7]. Store it away from strong oxidizing agents[1].
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[3].
-
The label must include the full chemical name, "this compound," and specify its hazards (e.g., "Toxic," "Harmful if Swallowed")[3]. Do not use abbreviations or chemical formulas[3][9].
-
Indicate the date when the waste was first added to the container and the name of the principal investigator or responsible party[3].
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[7].
-
This area should be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign[8].
-
Ensure the container is kept closed except when adding waste[9].
-
-
Disposal Request and Collection:
-
Once the container is full or ready for disposal, submit a pickup request to your institution's Environmental Health and Safety (EHS) office or equivalent department[3].
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal at a licensed and approved waste disposal facility[6][8].
-
Spill Management
In the event of a this compound spill, the following procedures should be followed:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust respirator[1].
-
Use a dry clean-up method. Avoid generating dust[1].
-
You can dampen the spilled material with water to prevent it from becoming airborne before sweeping[1].
-
Carefully sweep or vacuum the material. If using a vacuum, it must be equipped with a HEPA filter[1].
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled as "Hazardous Waste" containing this compound[1].
-
Arrange for disposal through your EHS office.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and your institution's EHS department, providing them with the location and nature of the spill[1].
-
Restrict access to the area.
-
Await the arrival of trained emergency personnel to manage the cleanup.
-
Quantitative Data Summary
While specific quantitative data for various disposal methods of this compound are not typically provided to end-users (as the final disposal is handled by specialized facilities), the following table summarizes key quantitative regulatory limits for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 10.5 (Note: Not applicable to this compound) | [4][5] |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acute Hazardous Waste in SAA | 1 quart | [6] |
| Allowable On-site Storage Time | Varies by generator status (e.g., up to 90 days for large quantity generators) | [8] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the routine disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound|343-27-1|MSDS [dcchemicals.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Harmine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Harmine Hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and may cause irritation to the skin and eyes.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, emergency plans, and disposal protocols to minimize risk and ensure compliance with safety standards.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. While specific quantitative data such as occupational exposure limits have not been established, a conservative approach to protection is mandatory.
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or latex gloves is recommended.[1] | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | To protect eyes from dust and splashes. |
| Respiratory Protection | A NIOSH-approved dust respirator.[1] | To prevent inhalation of airborne particles. |
| Body Protection | A lab coat, buttoned at the collar and cuffs. For larger quantities, a disposable coverall of low permeability is recommended.[1] | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. Protective shoe covers for handling larger quantities.[1] | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key stages of its lifecycle in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
2. Secure Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage container should be tightly sealed.
-
Access to the storage area should be restricted to authorized personnel.
3. Weighing and Handling:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust during handling.[1]
4. Experimental Use:
-
Ensure that all necessary safety equipment, including an eyewash station and a safety shower, is readily accessible.
-
Wear the full complement of required PPE throughout the experiment.
-
Do not eat, drink, or smoke in the laboratory.[2]
Emergency Procedures: Spills and Exposure
Prompt and correct action is vital in the event of an emergency.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
Caption: Step-by-step workflow for responding to a chemical spill.
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a respirator, gloves, and safety goggles.[1]
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop or sweep the material into a designated waste container. Use dry clean-up procedures and avoid generating dust.[1]
-
Clean the spill area with a suitable laboratory detergent and water.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.
-
Restrict access to the affected area.
-
Allow only trained personnel with appropriate respiratory and body protection to enter the area for cleanup.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including gloves, paper towels, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's EHS department for specific disposal procedures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
